molecular formula C3H7F B1212598 1-Fluoropropane CAS No. 460-13-9

1-Fluoropropane

Cat. No.: B1212598
CAS No.: 460-13-9
M. Wt: 62.09 g/mol
InChI Key: JRHNUZCXXOTJCA-UHFFFAOYSA-N
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Description

1-Fluoropropane, also known as this compound, is a useful research compound. Its molecular formula is C3H7F and its molecular weight is 62.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F/c1-2-3-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHNUZCXXOTJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196679
Record name 1-Fluoropropane
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Molecular Weight

62.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-13-9
Record name Propane, 1-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoropropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Fluoropropane
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Foundational & Exploratory

A Technical Guide to 1-Fluoropropane (CAS: 460-13-9) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Fluoropropane, also known as n-propyl fluoride, is a primary alkyl fluoride with the chemical formula C₃H₇F and CAS number 460-13-9.[1] It exists as a colorless, flammable gas under standard conditions.[1][2] This organofluorine compound serves as a valuable tool in various scientific domains. For researchers, it is a model compound for fundamental conformational and structural studies, particularly for investigating the "gauche effect" common in fluorinated molecules.[1][3] In the field of drug development and molecular imaging, derivatives of this compound, especially those radiolabeled with Fluorine-18, are utilized as prosthetic groups for synthesizing agents for Positron Emission Tomography (PET).[1][4] Its utility also extends to organic synthesis, where it acts as a building block for creating more complex molecules for pharmaceuticals and agrochemicals.[5][6]

Physicochemical and Structural Properties

The physical properties of this compound are characteristic of small, fluorinated alkanes, with a low molecular weight and weak intermolecular forces resulting in low melting and boiling points.[1] Its molecular structure is notable for the strong carbon-fluorine bond and a conformational preference that has been the subject of extensive study.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 460-13-9[1][2][7]
Molecular Formula C₃H₇F[1][2][7][8][9]
Molecular Weight 62.09 g/mol [1][7][8][9]
Melting Point -159°C[1][7][10][11][12][13]
Boiling Point -2.5°C[1][7][10][11][12][13]
Density 0.782 g/cm³[1][7][10][13]
Refractive Index 1.3225[1][7][10][12]
Vapor Pressure 1830 mmHg at 25°C[10][12]
Flash Point < 21°C[1]
Solubility Limited solubility in water; soluble in organic solvents like alcohols and ethers.[5]

| LogP (Octanol/Water) | 1.3659[12] |

Structural Details and Conformational Analysis

This compound is a straight-chain alkane where a fluorine atom is bonded to a terminal carbon.[1] The carbon-fluorine bond is significantly polarized due to fluorine's high electronegativity, making the bond shorter and stronger than C-C or C-H bonds, with a length of approximately 1.39 Å.[3] This polarization creates a significant dipole moment and influences the molecule's reactivity.[3]

A key structural aspect is its conformational behavior. Experimental and computational studies have shown that the gauche conformer (where the F atom is approximately 60° from the methyl group along the C1-C2 bond axis) is more stable than the anti (or trans) conformer.[1][3] This preference, known as the "gauche effect," is a subject of interest in understanding hyperconjugation and other electronic effects in organofluorine compounds.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. While full spectra are available in dedicated databases, the following table summarizes the key expected characteristics.

Table 2: Spectroscopic Data for this compound

Technique Description
Mass Spectrometry (MS) Electron Ionization (EI) mass spectra are available for this compound.[12]
¹H NMR The proton NMR spectrum shows characteristic signals for the three different proton environments. Parameters in benzene have been reported.[12][14]
¹³C NMR The carbon NMR spectrum displays three distinct signals corresponding to the three carbon atoms, with the C-F coupling being a key feature.[15]
¹⁹F NMR The fluorine NMR spectrum provides information about the chemical environment of the fluorine atom.[15]

| Infrared (IR) Spectroscopy | IR spectroscopy has been used in conformational studies, with spectra recorded in liquid krypton and xenon at various temperatures to determine the relative stability of its conformers.[3] |

Synthesis and Reactivity

Synthesis Protocols

Several methods for the synthesis of this compound have been reported, although detailed laboratory protocols are somewhat limited in publicly available literature.[1] The choice of method often depends on the desired scale and purity.

Method 1: From Propanoic Acid A multi-step process can be employed, starting from propanoic acid.[3] This involves converting the carboxylic acid to an acyl chloride, which is then reacted with a fluoride source.[3]

G PropanoicAcid Propanoic Acid ThionylChloride Thionyl Chloride (SOCl₂) PropionylChloride Propionyl Chloride PropanoicAcid->PropionylChloride Acylation PotassiumFluoride Potassium Fluoride (KF) Product This compound PropionylChloride->Product Halogen Exchange

Fig 1: Synthesis workflow from propanoic acid.

Method 2: Halogenation of Propane Direct fluorination of propane gas can yield this compound.[3] This method requires carefully controlled conditions to manage the high reactivity of fluorine gas and typically results in a mixture of fluorinated by-products.[3]

Method 3: From Thiobenzoic Acid and 3-bromo-1-fluoropropane One documented laboratory synthesis involves the reaction of thiobenzoic acid with 3-bromo-1-fluoropropane in the presence of a base.[1] This reaction, typically conducted in acetonitrile at elevated temperatures, produces an S-(3-fluoropropyl) benzothioate intermediate, which can be a precursor to this compound derivatives.[1]

Chemical Reactivity

The reactivity of this compound is dominated by the strong, polarized C-F bond.

  • Nucleophilic Substitution : The carbon-fluorine bond is very stable and resistant to cleavage.[3] Consequently, this compound shows little to no significant reaction with nucleophiles like sodium hydroxide under typical conditions.[3]

  • Dehydrohalogenation : Under certain conditions, such as with a strong base, this compound can undergo an elimination reaction to remove hydrogen fluoride and form propene.[3]

  • Reactions with Acids : It can react with acid catalysts at high concentrations to yield other fluorinated products.[3][9]

G Start This compound (C₃H₇F) Bond Strong, Polar C-F Bond Start->Bond Subst Resistant to Nucleophilic Substitution Bond->Subst High bond energy Elim Prone to Elimination (with strong base) Bond->Elim H+ abstraction favored

Fig 2: Logical relationship of C-F bond to reactivity.

Applications in Research and Development

This compound's unique properties make it a valuable compound in several research and industrial areas.

Radiochemical Applications for PET Imaging

Derivatives of this compound labeled with the positron-emitting isotope ¹⁸F are important in molecular imaging.[1] The ¹⁸F-fluoropropyl group can be attached to biomolecules, such as peptides or inhibitors, to create radiotracers for PET scans.[1] This technique is used extensively in oncology research to visualize and study tumors.[1] For example, an ¹⁸F-fluoropropyl-thio-E[c(RGDfK)]₂ conjugate has been synthesized and evaluated in tumor xenograft models.[1]

G Precursor Fluoropropyl Precursor (e.g., with leaving group) Radiolabeling Nucleophilic [¹⁸F]Fluorination Precursor->Radiolabeling Fluoride [¹⁸F]Fluoride Ion Fluoride->Radiolabeling ProstheticGroup [¹⁸F]Fluoropropyl Prosthetic Group Radiolabeling->ProstheticGroup Conjugation Conjugation Reaction ProstheticGroup->Conjugation Biomolecule Target Biomolecule (e.g., Peptide, Antibody) Biomolecule->Conjugation PETTracer ¹⁸F-Labeled PET Tracer Conjugation->PETTracer Imaging PET Imaging in vivo PETTracer->Imaging

Fig 3: General workflow for creating a PET tracer.
Other Applications

  • Chemical Synthesis : It serves as an intermediate or building block in the synthesis of more complex fluorinated compounds for the pharmaceutical and agrochemical industries.[5][6]

  • Solvent : It can be used as a solvent in certain organic synthesis and extraction processes.[3]

  • Potential Industrial Uses : Due to its thermodynamic properties, it has been considered for use as a refrigerant, propellant in aerosols, a cleaning agent for electronics, and a fire suppressant.[3][6]

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols for handling and storage. It is classified as a flammable gas that is supplied as a gas under pressure, which may explode if heated.[1][2]

Table 3: GHS Hazard and Safety Information

Category Information
Pictograms GHS02 (Flame), GHS04 (Gas Cylinder)[16]
Signal Word Danger[16]
Hazard Statements H221: Flammable gas.[2] H224: Extremely flammable liquid and vapour.[1][16] H280: Contains gas under pressure; may explode if heated.[1][2][16] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] H336: May cause drowsiness or dizziness.[2]
Precautionary Statements P260: Do not breathe gas.[1][16] P271: Use only outdoors or in a well-ventilated area.[1][16] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][16]
Hazard Codes F (Flammable)[7][10][16]

| Risk Statements | R12 (Extremely Flammable)[7][10][16] |

Handling and Storage
  • Handling : Handle only in a well-ventilated area or outdoors.[1] Use non-sparking tools and proper grounding procedures to avoid static electricity.[2] Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[1][2] Avoid breathing the gas.[2]

  • Storage : Store in a dry, cool, and well-ventilated area.[2] Protect cylinders from sunlight and do not expose to temperatures exceeding 50°C.[2] Keep containers tightly closed and secure cylinders against physical damage.[2]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, alkali metals, and finely divided metals such as aluminum, magnesium, or zinc.[2]

  • First Aid : In case of inhalation, move the victim to fresh air.[11] Contact with the liquefied gas can cause frostbite or cold burns; treat affected areas accordingly.[2]

Toxicological Information

Specific toxicological data is limited.[10][11] Inhalation may cause respiratory irritation, drowsiness, or dizziness.[2] There is currently no data available on its toxicity to aquatic life.[10][11]

References

An In-depth Technical Guide to the Physicochemical Properties of n-Propyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Propyl fluoride (1-fluoropropane) is a fluorinated hydrocarbon of increasing interest in various scientific domains, including materials science and as a building block in the synthesis of more complex molecules. Its unique physicochemical properties, imparted by the presence of the highly electronegative fluorine atom, distinguish it from its non-fluorinated analogue, propane. This technical guide provides a comprehensive overview of the core physicochemical properties of n-propyl fluoride, complete with detailed experimental protocols and structured data for ease of reference and comparison.

Core Physicochemical Properties

The key physicochemical properties of n-propyl fluoride are summarized in the tables below. These values have been compiled from various reputable sources and provide a solid foundation for its application in research and development.

Table 1: General and Physical Properties of n-Propyl Fluoride
PropertyValueUnit
Molecular Formula C₃H₇F-
Molecular Weight 62.09 g/mol
CAS Number 460-13-9-
Appearance Colorless gas or liquid under pressure-
Melting Point -159°C
Boiling Point -2.5 to -3°C
Density (liquid) 0.782 - 0.796g/cm³
Refractive Index 1.3225-
Dipole Moment 1.90D
Table 2: Thermodynamic Properties of n-Propyl Fluoride
PropertyValueUnit
Enthalpy of Vaporization (ΔHvap) 24.0kJ/mol
Vapor Pressure @ 25°C 1830mmHg
LogP (Octanol/Water Partition Coefficient) 1.3659-
Table 3: Solubility of n-Propyl Fluoride
SolventSolubilityNotes
Water Limited solubilityThe hydrocarbon chain contributes to hydrophobic characteristics.[1]
Organic Solvents (e.g., alcohols, ethers) SolubleThe presence of the fluorine atom imparts some polarity.[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline generalized experimental protocols that can be adapted for the characterization of n-propyl fluoride, taking into account its volatile nature.

Synthesis of n-Propyl Fluoride

One common method for the synthesis of n-propyl fluoride is through a halogen exchange reaction, for instance, from n-propyl bromide.

  • Reaction Setup: A well-ventilated fume hood is essential. A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus should be thoroughly dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Reactants:

    • n-Propyl bromide

    • A fluorinating agent such as silver(I) fluoride (AgF) or antimony trifluoride (SbF₃).

    • An appropriate solvent, if necessary.

  • Procedure:

    • The fluorinating agent is placed in the round-bottom flask.

    • n-Propyl bromide is added dropwise from the dropping funnel while stirring.

    • The reaction mixture may be gently heated to initiate or sustain the reaction. The progress of the reaction can be monitored by gas chromatography (GC).

    • Upon completion, the volatile n-propyl fluoride is carefully distilled from the reaction mixture. Due to its low boiling point, the collection apparatus must be cooled, for example, with a dry ice/acetone bath.

    • The collected product is then purified by fractional distillation.

Determination of Boiling Point (Micro-method)

Given the low boiling point of n-propyl fluoride, a micro-method using a Thiele tube is appropriate.[2]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or oil bath).

  • Procedure:

    • A small amount of liquid n-propyl fluoride is placed in the small test tube.

    • A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer with the bulb of the thermometer level with the sample.

    • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heating is stopped, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

Determination of Melting Point

The melting point of n-propyl fluoride is very low (-159 °C) and requires specialized equipment for accurate measurement.[4]

  • Apparatus: A cryostat or a low-temperature melting point apparatus, a sample holder, and a suitable low-temperature thermometer.

  • Procedure:

    • The n-propyl fluoride sample is condensed and frozen in a small capillary tube.

    • The capillary tube is placed in the sample holder of the cryostat.

    • The temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute).

    • The melting point range is observed and recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[1][5]

Determination of Density (Pycnometer Method)

A pycnometer can be used to determine the density of liquid n-propyl fluoride at a controlled low temperature.[6]

  • Apparatus: A pycnometer of known volume, a precision balance, and a constant temperature bath capable of maintaining sub-zero temperatures.

  • Procedure:

    • The mass of the clean, dry, and empty pycnometer is accurately determined.

    • The pycnometer is cooled to the desired temperature in the constant temperature bath.

    • The pycnometer is filled with liquid n-propyl fluoride, ensuring no air bubbles are trapped.

    • The filled pycnometer is allowed to equilibrate at the set temperature. The stopper with a capillary hole is inserted, and any excess liquid is carefully removed.

    • The exterior of the pycnometer is cleaned and dried thoroughly.

    • The mass of the filled pycnometer is determined.

    • The density is calculated by dividing the mass of the n-propyl fluoride (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Vapor Pressure (Static Method)

The vapor pressure of the volatile n-propyl fluoride can be measured using a static method.[7]

  • Apparatus: A thermostated sample chamber connected to a pressure transducer and a vacuum line.

  • Procedure:

    • A small sample of n-propyl fluoride is introduced into the sample chamber.

    • The sample is degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.

    • The sample chamber is immersed in a constant temperature bath set to the desired temperature.

    • Once thermal equilibrium is reached, the pressure measured by the transducer is recorded as the vapor pressure at that temperature.

    • Measurements are repeated at different temperatures to obtain the vapor pressure curve.

Determination of Solubility in Water (Gas-Liquid Chromatography Method)

The limited solubility of n-propyl fluoride in water can be determined using gas-liquid chromatography (GLC).

  • Apparatus: A gas chromatograph with a flame ionization detector (FID), a thermostated vessel for creating a saturated solution, and gas-tight syringes.

  • Procedure:

    • A saturated solution of n-propyl fluoride in water is prepared by bubbling the gas through water in the thermostated vessel until equilibrium is reached.

    • A known volume of the aqueous solution is carefully withdrawn using a gas-tight syringe.

    • The sample is injected into the gas chromatograph.

    • The concentration of n-propyl fluoride in the aqueous phase is determined by comparing the peak area to a calibration curve prepared using standards of known concentration.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the study of n-propyl fluoride.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Application Synthesis Synthesis of n-Propyl Fluoride Purification Purification (e.g., Distillation) Synthesis->Purification BP Boiling Point Determination Purification->BP MP Melting Point Determination Purification->MP Density Density Measurement Purification->Density VP Vapor Pressure Measurement Purification->VP Solubility Solubility Determination Purification->Solubility Data Data Compilation & Analysis BP->Data MP->Data Density->Data VP->Data Solubility->Data Application Application in Research (e.g., Drug Development) Data->Application

General workflow for the physicochemical characterization of n-propyl fluoride.

logical_relationship cluster_properties Physicochemical Properties cluster_applications Potential Applications Structure Molecular Structure (C₃H₇F) Polarity Moderate Polarity (C-F bond) Structure->Polarity influences MaterialsScience Materials Science (Fluoropolymers) Structure->MaterialsScience TracerStudies Tracer Studies (Biological Systems) Structure->TracerStudies Volatility High Volatility (Low Boiling Point) MedicinalChemistry Medicinal Chemistry (Metabolic Blocking) Volatility->MedicinalChemistry IntermolecularForces Intermolecular Forces (Dipole-Dipole & van der Waals) Polarity->IntermolecularForces contributes to Polarity->MedicinalChemistry IntermolecularForces->Volatility determines

Logical relationships between molecular structure, properties, and applications of n-propyl fluoride.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of n-propyl fluoride for researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a starting point for laboratory investigations. The unique properties of n-propyl fluoride, arising from its fluorinated structure, make it a compound of considerable interest for further research and application. As with any chemical, appropriate safety precautions should be taken when handling n-propyl fluoride, particularly its flammability and potential hazards associated with inhalation. Always consult the latest Safety Data Sheet (SDS) before use.

References

Technical Guide: 1-Fluoropropane (C₃H₇F)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of 1-Fluoropropane, including its chemical formula and molecular weight. It also outlines a standard experimental protocol for the determination of its molecular weight using Gas Chromatography-Mass Spectrometry (GC-MS), a fundamental analytical technique in chemical and pharmaceutical research.

Molecular Formula and Weight

This compound is a halogenated alkane with the chemical structure CH₃CH₂CH₂F. Its molecular formula and weight are fundamental parameters for any quantitative analysis or experimental study.

The molecular weight is calculated based on the standard atomic weights of its constituent elements: Carbon (C), Hydrogen (H), and Fluorine (F). The values provided by the IUPAC are used for this calculation.[1]

ComponentChemical FormulaAtomic CompositionStandard Atomic Weight (Da)Contribution to Molecular Weight (Da)
This compoundC₃H₇F3 x Carbon[12.0096, 12.0116]36.033 (using conventional value 12.011)
7 x Hydrogen[1.00784, 1.00811]7.056 (using conventional value 1.008)
1 x Fluorine18.998403162(5)18.998
Total C₃H₇F 62.087

Note: The standard atomic weights for Carbon and Hydrogen are presented as intervals, reflecting their natural isotopic variability.[2][3][4][5] For practical purposes, a conventional value is often used.[2][6] Fluorine is a monoisotopic element, so its atomic weight is a single, highly precise value.[7][8]

The calculated molecular weight is approximately 62.09 g/mol .[9][10] This value is consistent with data found in chemical databases.[11][12]

Experimental Determination of Molecular Weight

Mass spectrometry is the primary experimental method for determining the molecular mass of organic compounds.[5][13] For a volatile and relatively small molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.[7][11] It provides separation from impurities and precise mass determination.

Protocol: Molecular Weight Determination of this compound by GC-MS

This protocol describes the standard procedure for analyzing a sample of this compound to confirm its molecular weight.

Objective: To separate this compound from any potential volatile impurities and determine its molecular ion mass.

1. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a high-volatility solvent (e.g., methanol or dichloromethane). The concentration should be in the low ppm range (µg/mL) to avoid overloading the column and detector.

  • If analyzing a gaseous sample, use a gas-tight syringe to collect a known volume.

2. GC-MS System Configuration:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to handle the concentration. Set injector temperature to 200°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable for separating non-polar volatile compounds.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 150°C.

      • Final hold: Hold at 150°C for 2 minutes.

  • Mass Spectrometer (MS):

    • Interface Temperature: Set the GC-MS transfer line temperature to 250°C to prevent condensation.

    • Ion Source: Electron Ionization (EI) is the standard method.[5] Set the ion source temperature to 230°C. Use a standard electron energy of 70 eV.

    • Mass Analyzer: Quadrupole analyzer.

    • Scan Range: Set the mass-to-charge ratio (m/z) scan range from 35 to 200 amu to ensure detection of the molecular ion and potential fragments.

3. Analysis Procedure:

  • Inject 1 µL of the prepared liquid sample (or 100 µL of the gaseous sample) into the GC injector port.

  • Start the GC-MS data acquisition. The GC will separate the components of the sample based on their boiling points and interaction with the stationary phase.

  • As each component elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.

  • The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.

4. Data Analysis:

  • Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to this compound. The retention time should be consistent for this compound under the specified conditions.

  • Mass Spectrum: Extract the mass spectrum for the this compound peak.

  • Identify the Molecular Ion Peak (M⁺): The molecular ion peak is the peak with the highest m/z that corresponds to the intact molecule after losing one electron. For this compound (C₃H₇F), this peak should appear at an m/z of approximately 62.[9]

  • Analyze Fragmentation Pattern: The EI process will cause the molecular ion to fragment. Common fragments for propyl compounds can help confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the analysis of this compound.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer cluster_Data Data System Sample 1. Sample Injection (this compound) Injector 2. Vaporization (Injector Port) Sample->Injector Column 3. Separation (Capillary Column) Injector->Column Carrier Gas (He) IonSource 4. Ionization (Electron Impact) Column->IonSource Transfer Line Analyzer 5. Mass Analysis (Quadrupole) IonSource->Analyzer Detector 6. Detection Analyzer->Detector Computer 7. Data Acquisition Detector->Computer Analysis 8. Spectrum Analysis (Identify M⁺ at m/z ≈ 62) Computer->Analysis

Caption: Workflow for molecular weight determination via GC-MS.

References

An In-depth Technical Guide to the Gauche and Trans Conformers of 1-Fluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of 1-fluoropropane, focusing on the gauche and trans rotamers. A detailed examination of their relative stabilities, structural parameters, and the underlying stereoelectronic effects is presented. This document synthesizes experimental data from microwave spectroscopy and gas electron diffraction with computational chemistry findings to offer a holistic understanding of this compound's conformational landscape. Methodologies for key experimental and computational techniques are detailed, and all pertinent quantitative data are summarized in structured tables for comparative analysis. Logical and experimental workflows are visualized using Graphviz diagrams to enhance comprehension.

Introduction

Conformational isomerism, the study of the three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is a cornerstone of modern stereochemistry. For substituted alkanes, such as this compound (CH₃CH₂CH₂F), rotation around the central carbon-carbon bond gives rise to distinct spatial arrangements known as conformers. The two most stable and well-characterized conformers are the trans (or anti) and gauche forms.

The relative stability of these conformers is governed by a delicate interplay of steric hindrance, dipole-dipole interactions, and subtle stereoelectronic effects like hyperconjugation. Understanding these conformational preferences is of paramount importance in various fields, including drug design, materials science, and chemical reactivity, as the three-dimensional structure of a molecule dictates its physical and chemical properties.

This guide delves into the core aspects of the conformational analysis of this compound, providing a rigorous overview for researchers and professionals.

Theoretical Background: The Forces at Play

The conformational landscape of this compound is primarily dictated by the dihedral angle between the fluorine atom and the methyl group around the C1-C2 bond.

  • Steric Hindrance: In the gauche conformation, the fluorine atom and the terminal methyl group are in closer proximity than in the trans conformation, leading to potential van der Waals repulsion. This steric strain generally destabilizes the gauche form.

  • Dipole-Dipole Interactions: The polar C-F bond creates a dipole moment in the molecule. The orientation of this dipole relative to the rest of the molecule differs between the conformers, influencing their relative energies.

  • Hyperconjugation: A key stabilizing factor, particularly for the gauche conformer, is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (typically a C-H or C-C σ orbital) to an adjacent empty or partially filled anti-bonding orbital (in this case, the C-F σ* orbital). In the gauche conformation of this compound, a C-H bond on the methyl group can align in an anti-periplanar fashion with the C-F bond, allowing for effective σ(C-H) → σ*(C-F) hyperconjugation, which stabilizes this arrangement.[1][2]

The debate over the most stable conformer of this compound highlights the subtle balance of these effects. While steric hindrance would favor the trans conformer, hyperconjugative effects can preferentially stabilize the gauche form.[1][2] Experimental and computational studies have provided evidence supporting both possibilities under different conditions or with different methodologies.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for the gauche and trans conformers of this compound, compiled from various experimental and computational studies.

Table 1: Relative Energy and Dipole Moments

ConformerΔE (kcal/mol) vs. TransDipole Moment (Debye)Source
Gauche -0.47 ± 0.311.90 ± 0.10Microwave Spectroscopy[1]
Trans 0.002.05 ± 0.04Microwave Spectroscopy[1]
Gauche -0.25-Theoretical[3][4]
Trans 0.00-Theoretical[3][4]

Note: A negative ΔE indicates greater stability. The experimental data from microwave spectroscopy suggests the gauche conformer is more stable.

Table 2: Structural Parameters from Microwave Spectroscopy

ParameterGauche ConformerTrans Conformer
Dihedral Angle (F-C1-C2-C3) 62.6°180°
r(C1-F) 1.390 Å1.390 Å
r(C1-C2) 1.506 Å1.506 Å
∠(F-C1-C2) 111.0°111.0°
∠(C1-C2-C3) 112.0°112.0°

Source: Adapted from Rablen et al. (1999), citing earlier microwave spectroscopy studies.[2]

Table 3: Rotational Constants from Microwave Spectroscopy (MHz)

Rotational ConstantGauche ConformerTrans Conformer
A 10034.319688.0
B 3744.13448.5
C 2993.43162.7

Source: Hirota, E. (1963). The Journal of Chemical Physics, 37(2), 283-291.

Experimental Protocols

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational energy levels of molecules in the gas phase. From the rotational spectrum, one can determine the moments of inertia and, consequently, the molecular geometry with high accuracy. The presence of a permanent dipole moment in both conformers of this compound makes them suitable for this technique.

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum sample cell within the spectrometer. The pressure is maintained at a low level (typically a few millitorr) to minimize intermolecular collisions and pressure broadening of the spectral lines.

  • Microwave Irradiation: The sample is irradiated with monochromatic microwave radiation, the frequency of which is swept over a specific range.

  • Detection: A detector, such as a crystal detector, measures the absorption of microwave radiation as a function of frequency. When the frequency of the radiation matches the energy difference between two rotational levels, a transition occurs, resulting in an absorption line in the spectrum.

  • Data Analysis: The observed transition frequencies are assigned to specific rotational quantum numbers (J, Kₐ, Kₑ) for each conformer. By fitting these frequencies to a rotational Hamiltonian, the rotational constants (A, B, and C) for each conformer are determined.

  • Structural Determination: The rotational constants are related to the moments of inertia, which in turn depend on the molecular geometry. By analyzing the rotational constants of the parent molecule and its isotopically substituted analogues, a precise three-dimensional structure for each conformer can be derived.

  • Relative Intensity Measurements: The relative intensities of the rotational transitions corresponding to the gauche and trans conformers can be used to determine their relative populations and, consequently, their energy difference using the Boltzmann distribution.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase. It involves scattering a high-energy beam of electrons off the molecules and analyzing the resulting diffraction pattern.

Methodology:

  • Sample Introduction: A jet of gaseous this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A monoenergetic beam of high-energy electrons (typically 40-60 keV) is directed through the gas jet. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).

  • Data Reduction: The intensity of the scattered electrons is measured as a function of the scattering angle. The raw data is corrected for background scattering and other experimental factors to obtain the molecular scattering intensity.

  • Structural Refinement: The experimental molecular scattering intensity is compared to a theoretical intensity calculated for a model of the molecule. The structural parameters of the model (bond lengths, bond angles, and dihedral angles) are refined using a least-squares fitting procedure to achieve the best agreement between the experimental and theoretical curves. The analysis must account for the presence of both the gauche and trans conformers in the gas phase, and their relative abundance is also a refinable parameter.

Computational Chemistry: Ab Initio Calculations

Ab initio (from first principles) quantum mechanical calculations are instrumental in complementing experimental data and providing a deeper understanding of the conformational energetics and structures of molecules.

Methodology:

  • Initial Structure Generation: Initial geometries for the gauche and trans conformers of this compound are generated.

  • Method and Basis Set Selection: A suitable level of theory and basis set are chosen. For conformational studies of small organic molecules, methods like Møller-Plesset perturbation theory (e.g., MP2) or Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) are commonly employed. Pople-style basis sets (e.g., 6-311+G(d,p)) are often used.[2]

  • Geometry Optimization: The energy of each conformer is minimized with respect to its geometrical parameters (bond lengths, angles, and dihedrals). This process locates the stationary points on the potential energy surface corresponding to the stable conformers.

  • Frequency Calculation: Vibrational frequency calculations are performed at the optimized geometries. The absence of imaginary frequencies confirms that the structures are true minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE), which should be added to the electronic energies to obtain more accurate relative energies.

  • Property Calculation: Once the optimized geometries are obtained, other properties such as rotational constants, dipole moments, and atomic charges can be calculated.

  • Potential Energy Surface Scan: To map the energy profile of the interconversion between the trans and gauche conformers, a relaxed potential energy surface scan can be performed. This involves systematically varying the F-C1-C2-C3 dihedral angle and optimizing the remaining geometrical parameters at each step.

Mandatory Visualizations

G Potential Energy Surface of this compound cluster_PES energy Potential Energy (kcal/mol) dihedral Dihedral Angle (F-C-C-C) trans Trans (180°) ts2 TS2 trans:n->ts2:s gauche1 Gauche (63°) ts1 TS1 gauche1:n->ts1:s gauche2 Gauche (-63°) p2 gauche2:n->p2 ts1:s->trans:n ts2:s->gauche2:n p1 p1->gauche1:n

Caption: Potential energy surface for this compound rotation.

G Experimental Workflow for Conformational Analysis cluster_sample Sample Preparation cluster_experiment Experimental Measurement cluster_analysis Data Analysis cluster_results Results Sample This compound Synthesis & Purification MW Microwave Spectroscopy Sample->MW GED Gas Electron Diffraction Sample->GED MW_Data Rotational Spectra MW->MW_Data GED_Data Diffraction Pattern GED->GED_Data MW_Fit Spectral Fitting -> Rotational Constants MW_Data->MW_Fit GED_Fit Least-Squares Refinement -> Structural Parameters GED_Data->GED_Fit Structure 3D Structures of Gauche & Trans Conformers MW_Fit->Structure Energy Relative Energies & Population MW_Fit->Energy GED_Fit->Structure GED_Fit->Energy

Caption: Workflow for experimental conformational analysis.

Conclusion

The conformational analysis of this compound reveals a fascinating case where the traditionally destabilizing steric interactions in a gauche conformer are counteracted by stabilizing hyperconjugative effects. Experimental evidence from microwave spectroscopy suggests that the gauche conformer is slightly more stable than the trans conformer in the gas phase. This finding is supported by high-level ab initio calculations that can accurately model these subtle electronic interactions.

The detailed structural and energetic data presented in this guide, obtained through a combination of experimental and computational methods, provide a solid foundation for understanding the behavior of this compound. The methodologies outlined herein serve as a practical reference for researchers engaged in the conformational analysis of flexible molecules, which is a critical aspect of modern chemical research and drug development. The interplay of steric and electronic effects in this compound underscores the complexity and importance of a thorough conformational analysis in predicting molecular properties and reactivity.

References

1-Fluoropropane structural isomerism and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Isomerism and Stability of 1-Fluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural isomers of this compound (C₃H₇F), focusing on their relative thermodynamic stabilities. The document synthesizes data from computational and experimental studies, details the underlying scientific methodologies, and presents quantitative data in a structured format for clarity and comparative analysis.

Structural Isomerism in Fluoropropane

The chemical formula C₃H₇F describes two distinct structural isomers, which differ in the connectivity of the fluorine atom to the three-carbon propane backbone. These isomers are:

  • This compound (n-propyl fluoride): The fluorine atom is bonded to a terminal (primary) carbon atom.

  • 2-Fluoropropane (isopropyl fluoride): The fluorine atom is bonded to the central (secondary) carbon atom.

While sharing the same molecular formula and weight, these isomers exhibit different physical properties and thermodynamic stabilities due to their unique atomic arrangements.[1]

Figure 1: Relationship between the structural isomers of fluoropropane.

Thermodynamic Stability of Structural Isomers

The relative stability of isomers is determined by comparing their standard enthalpies of formation (ΔfH°); a more negative value indicates greater stability. While comprehensive experimental data for the gas-phase enthalpies of formation of fluoropropanes are not consistently reported in major thermochemical databases, computational studies provide reliable stability comparisons.

High-level ab initio and Density Functional Theory (DFT) calculations have been employed to determine the stabilization energies of the C₃H₇F isomers.[2] These computational methods consistently show that 2-fluoropropane is the more stable structural isomer . This increased stability is primarily attributed to the fluorine atom being bonded to a secondary carbon. This arrangement benefits from greater hyperconjugative stabilization compared to the primary carbon substitution in this compound.

The quantitative data comparing the key physical and thermodynamic properties of the two isomers are summarized in Table 1.

Table 1: Comparison of Properties for this compound and 2-Fluoropropane

Property This compound 2-Fluoropropane Reference(s)
IUPAC Name This compound 2-Fluoropropane [1][3]
Synonyms n-Propyl fluoride Isopropyl fluoride [4][5]
Molecular Weight 62.09 g/mol 62.09 g/mol [4][6]
Boiling Point -2.5 °C (270.65 K) -10.8 °C (262.35 K) [7]
Dipole Moment ~1.9 D 1.96 ± 0.03 D [1]
Relative Stability Less Stable More Stable [2]

| Stabilization Energy | Reference (0 kJ/mol) | More stable by several kJ/mol* |[2] |

*Note: The precise stabilization energy from the specific computational study requires access to the full publication, but B3LYP, MP2, and HF methods were used to reproduce stabilization energies from reported enthalpies of formation.[2]

Conformational Analysis of this compound

In addition to structural isomerism, this compound exhibits conformational isomerism due to rotation about the C1-C2 bond. The two primary conformers are the trans (or anti) and gauche forms.

  • Trans Conformer: The F-C1-C2-C3 dihedral angle is approximately 180°.

  • Gauche Conformer: The F-C1-C2-C3 dihedral angle is approximately 60°.

Counterintuitively, experimental studies based on temperature-dependent FT-IR spectra of this compound in liquid xenon and krypton solutions have shown the gauche conformer to be more stable than the trans conformer.[6][8] This phenomenon, known as the "gauche effect," is contrary to what would be expected from simple steric hindrance arguments. The stability of the gauche form is attributed to stabilizing hyperconjugative interactions (e.g., σC-H → σ*C-F).

Table 2: Conformational Stability of this compound

Conformer Relative Stability Enthalpy Difference (ΔH) Experimental Method Reference(s)
Gauche More Stable Reference (0 kJ/mol) FT-IR of rare gas solutions [8]

| Trans | Less Stable | +0.62 ± 0.04 kJ/mol | FT-IR of rare gas solutions |[8] |

Methodologies and Protocols

Protocol: Computational Determination of Isomer Stability

The relative stability of the fluoropropane isomers is reliably determined using a standard computational chemistry workflow. High-level ab initio methods like G3 or G4 theory, or DFT methods with appropriate functionals (e.g., B3LYP), are commonly used.[2][9]

Methodology Steps:

  • Geometry Optimization: The 3D structure of each isomer (this compound and 2-fluoropropane) is optimized to find its lowest energy conformation. This is typically done using a method like B3LYP with a suitable basis set (e.g., 6-31G*).

  • Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: A more accurate, high-level energy calculation is performed on the optimized geometry using a more robust method and a larger basis set (e.g., CCSD(T) or G4 theory).

  • Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°₂₉₈) is calculated from the total energy, including ZPVE and thermal corrections, typically using the atomization method or isodesmic reactions.[9]

  • Comparison: The calculated ΔfH°₂₉₈ values for the isomers are compared. The isomer with the more negative value is the more thermodynamically stable one.

G cluster_workflow Computational Workflow for Isomer Stability start Define Isomer Structures (this compound & 2-Fluoropropane) opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation (Confirm Minimum & Obtain ZPVE) opt->freq spe High-Level Single-Point Energy (e.g., G4 Theory) freq->spe thermo Calculate Thermodynamic Properties (ΔfH° at 298.15 K) spe->thermo compare Compare ΔfH° Values (Determine Relative Stability) thermo->compare

Figure 2: A typical workflow for comparing isomer stability via computational chemistry.
Protocol: Experimental Determination of Conformer Stability

The enthalpy difference between the gauche and trans conformers of this compound can be determined experimentally using variable-temperature Fourier Transform Infrared (FT-IR) spectroscopy.[8]

Methodology Steps:

  • Sample Preparation: A dilute solution of this compound is prepared in a liquefied noble gas (e.g., krypton or xenon) within a cryogenic cell. These solvents are infrared-transparent and inert.

  • Spectral Acquisition: FT-IR spectra are recorded over a range of low temperatures (e.g., -150°C to -55°C).

  • Band Assignment: Specific absorption bands in the IR spectrum are assigned to unique vibrational modes of the gauche and trans conformers. At least two pairs of bands (one for each conformer) are chosen for analysis.

  • Van't Hoff Analysis: According to the Boltzmann distribution, the population ratio of the two conformers changes with temperature. The integrated absorbances (A) of the chosen band pairs are measured at each temperature (T).

  • Data Plotting: A Van't Hoff plot is constructed by graphing ln(A_gauche / A_trans) versus 1/T.

  • Enthalpy Calculation: The plot should yield a straight line. The enthalpy difference (ΔH) between the conformers is calculated from the slope of this line, as the slope is equal to -ΔH/R, where R is the gas constant.

Conclusion

The C₃H₇F system presents two levels of isomerism: structural and conformational.

  • Structural Isomers: 2-fluoropropane is thermodynamically more stable than this compound. This is consistent with theoretical principles where substitution on a secondary carbon is favored over a primary carbon. This stability difference is quantified through high-level computational chemistry.

  • Conformational Isomers (this compound): The gauche conformer of this compound is experimentally determined to be slightly more stable than the trans conformer, a classic example of the "gauche effect" driven by stabilizing electronic interactions.

A thorough understanding of these stability relationships, derived from a combination of robust computational and experimental methods, is essential for professionals in chemical research and drug development for predicting molecular properties and reaction outcomes.

References

The Unseen Architect: An In-depth Technical Guide to the Electronic Effects of Terminal Fluorination in Propanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, stemming from its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of molecular characteristics to enhance bioactivity, metabolic stability, and physicochemical profiles. This technical guide delves into the profound electronic effects of terminal fluorination in the simple yet illustrative propane scaffold, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Electronic Principles: The Inductive and Hyperconjugative Influence of Fluorine

The electronic landscape of a propane molecule is significantly altered by the introduction of terminal fluorine atoms. This transformation is primarily governed by two fundamental electronic effects: the inductive effect and hyperconjugation.

Inductive Effect (–I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. This polarization of the C-F bond leads to a cascade of electron withdrawal from adjacent carbon atoms, influencing the acidity of neighboring protons and the overall electron distribution within the molecule. This effect is cumulative; as the number of fluorine atoms on a terminal carbon increases, so does the magnitude of the inductive withdrawal.

Hyperconjugation: Hyperconjugation, often referred to as "no-bond resonance," involves the delocalization of electrons from a filled σ-orbital to an adjacent empty or partially filled orbital. In the context of fluorinated propanes, two key types of hyperconjugation are at play:

  • Negative Hyperconjugation (σC-H → σC-F): This interaction involves the donation of electron density from a C-H σ-bonding orbital to an adjacent C-F σ-antibonding orbital. This delocalization stabilizes the molecule and can influence conformational preferences.

  • Gauche Effect: In molecules like 1,2-difluoroethane, a gauche conformation is surprisingly more stable than the anti-conformation. This phenomenon, known as the gauche effect, is attributed to a stabilizing hyperconjugative interaction between the σC-H bonding orbital and the σ*C-F antibonding orbital in the gauche arrangement. While not a direct effect of terminal fluorination in a simple propane, understanding this principle is crucial when considering more complex fluorinated alkanes.

These electronic perturbations manifest in measurable changes to various molecular properties, including acidity, bond lengths, bond angles, and dipole moments.

Quantitative Analysis of Electronic Effects

The electronic consequences of terminal fluorination can be quantified through various experimental and computational methods. The following tables summarize key data for a series of propanes, illustrating the impact of increasing fluorination at a terminal position.

Table 1: Physicochemical Properties of Terminally Fluorinated Propanes

CompoundFormulaDipole Moment (D)pKa (Predicted/Analogous)
PropaneC₃H₈~0.08~50
1-FluoropropaneCH₃CH₂CH₂F1.90 (gauche), 2.05 (trans)[1]~45
1,1-DifluoropropaneCH₃CH₂CHF₂Data not readily available~30
1,1,1-TrifluoropropaneCH₃CH₂CF₃2.453[2]~25
2-FluoropropaneCH₃CHFCH₃1.958[1]~45
2,2-DifluoropropaneCH₃CF₂CH₃Data not readily available~30
(S)-1,1,1-Trifluoro-2-propanolC₃H₅F₃OData not readily available12.53[3]

Note: Experimental pKa values for simple fluorinated propanes are not widely reported due to their extremely low acidity. The values presented are estimations based on the known acidifying effect of fluorine. The pKa of (S)-1,1,1-Trifluoro-2-propanol is included to demonstrate the significant pKa-lowering effect of a trifluoromethyl group adjacent to an acidic proton.

Table 2: Structural Parameters of Terminally Fluorinated Propanes

CompoundBondBond Length (Å)AngleBond Angle (°)
PropaneC-C1.531CCC112.0
This compoundC-F1.39[4]F-C1-C2~108[4]
C1-C21.53[4]C1-C2-C3~112[4]
C2-C31.54[4]
2,2-DifluoropropaneC-F1.370FCF106.2
C-C1.512CCC115.3[5]
PerfluoropropaneC-F (mean)1.330CCC115.9
C-C1.546FCF (methylene)107.0
FCF (methyl)109.3

Experimental Protocols

The characterization of fluorinated propanes relies on a suite of sophisticated experimental and computational techniques.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and a wide chemical shift range that is highly sensitive to the local electronic environment.

Protocol for 1D ¹⁹F NMR of a Small Fluorinated Molecule:

  • Sample Preparation:

    • Dissolve 1-5 mg of the fluorinated propane derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

    • For quantitative analysis, add a known amount of an internal standard with a distinct ¹⁹F resonance (e.g., trifluorotoluene).

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the ¹⁹F channel of the probe.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg) is typically sufficient. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[6]

    • Spectral Width (SW): Set a wide spectral width initially (e.g., 200-300 ppm) to ensure all fluorine signals are captured. The typical range for organofluorine compounds is between -50 and -220 ppm.

    • Transmitter Frequency Offset (O1P): Center the spectral width around the expected chemical shift region.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): For qualitative spectra, a delay of 1-2 seconds is adequate. For quantitative analysis, the delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei in the sample and the standard.[6]

    • Number of Scans (NS): Adjust based on the sample concentration, typically ranging from 8 to 128 scans.

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to an external or internal standard (e.g., CFCl₃ at 0 ppm).

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

General Workflow for Gas-Phase Electron Diffraction:

GED_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample Volatile Fluorinated Propane Sample Evaporation Sample Vaporization (Nozzle System) Sample->Evaporation Scattering Diffraction Chamber (High Vacuum) Evaporation->Scattering EBeam High-Energy Electron Beam EBeam->Scattering Detector Detection of Scattered Electrons Scattering->Detector DiffPattern Diffraction Pattern (Concentric Rings) Detector->DiffPattern Intensity Radial Distribution Function Calculation DiffPattern->Intensity Model Molecular Model Refinement Intensity->Model Structure Determination of Bond Lengths and Angles Model->Structure SerineProtease_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_steps Inhibition Mechanism Enzyme Serine Protease (Ser-OH, His, Asp) Binding Non-covalent Binding Enzyme->Binding Covalent_Adduct Irreversible Covalent Adduct Enzyme->Covalent_Adduct Inhibitor Fluorinated Propane Analog (R-CH(CF₃)-LG) Inhibitor->Binding Nucleophilic_Attack Nucleophilic Attack by Ser-OH Binding->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of LG⁻ Tetrahedral_Intermediate->Elimination Acyl_Enzyme Acyl-Enzyme Intermediate Elimination->Acyl_Enzyme Fluoride_Elimination β-Elimination of F⁻ Acyl_Enzyme->Fluoride_Elimination Reactive_Intermediate Reactive Michael Acceptor Fluoride_Elimination->Reactive_Intermediate Reactive_Intermediate->Covalent_Adduct

References

An In-depth Technical Guide to the Quantum Chemical Parameters of 1-Fluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical parameters of 1-fluoropropane, a molecule of significant interest in conformational analysis and computational chemistry. The following sections detail its structural properties, energetic landscape, and electronic characteristics, supported by data from computational studies.

Conformational Analysis

This compound primarily exists in two staggered conformations: gauche and anti (also referred to as trans). The relative stability of these conformers is a subject of interest, with computational studies providing insights into the energetic differences arising from steric and electronic effects. Some studies suggest the gauche conformer is more stable due to hyperconjugative interactions, a phenomenon known as the "gauche effect."[1] Conversely, other analyses propose the anti conformer is more stable because of reduced steric hindrance.[2]

The workflow for the computational conformational analysis of this compound typically involves geometry optimization of the potential conformers followed by frequency calculations to confirm they are true minima on the potential energy surface and to compute their thermodynamic properties.

G cluster_input Input cluster_computation Computational Steps cluster_results Results Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization Gauche Conformer Gauche Conformer Geometry Optimization->Gauche Conformer Anti Conformer Anti Conformer Geometry Optimization->Anti Conformer Frequency Calculation Frequency Calculation Relative Energies Relative Energies Frequency Calculation->Relative Energies Gauche Conformer->Frequency Calculation Anti Conformer->Frequency Calculation G General Computational Chemistry Workflow Input Geometry Input Geometry Choice of Method and Basis Set Choice of Method and Basis Set Input Geometry->Choice of Method and Basis Set Geometry Optimization Geometry Optimization Choice of Method and Basis Set->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Optimized Structure Optimized Structure Geometry Optimization->Optimized Structure Property Calculation Property Calculation Frequency Analysis->Property Calculation Vibrational Frequencies Vibrational Frequencies Frequency Analysis->Vibrational Frequencies Thermodynamic Properties Thermodynamic Properties Frequency Analysis->Thermodynamic Properties Data Analysis Data Analysis Property Calculation->Data Analysis Electronic Properties Electronic Properties Property Calculation->Electronic Properties

References

A Comprehensive Technical Guide to Fluorinated Alkanes in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of fluorinated alkanes, focusing on their synthesis, physicochemical properties, and applications in drug development. The unique characteristics of these compounds, including their chemical inertness, high gas solubility, and ability to form stable emulsions, have positioned them as valuable excipients in modern pharmaceutical formulations. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex processes to serve as a practical resource for professionals in the field.

Introduction to Fluorinated Alkanes

Fluorinated alkanes are hydrocarbons in which some or all hydrogen atoms have been replaced by fluorine. This substitution dramatically alters the molecule's properties, leading to compounds that are both hydrophobic and lipophobic. There are two main categories of fluorinated alkanes relevant to drug development:

  • Perfluoroalkanes (PFAs) or Perfluorocarbons (PFCs): In these compounds, all hydrogen atoms are replaced by fluorine. They are known for their extreme chemical and biological inertness and high gas-dissolving capacity.[1][2]

  • Semifluorinated Alkanes (SFAs): These are diblock molecules consisting of a perfluorinated segment and a hydrogenated hydrocarbon segment.[1][2] Their amphiphilic nature, with distinct lipophobic and lipophilic parts, makes them particularly interesting for pharmaceutical applications.[1] A prominent example used in ophthalmic formulations is perfluorohexyloctane (F6H8).[3]

The introduction of fluorine imparts unique properties such as low surface tension and weak intermolecular forces, which are attributable to the high electronegativity and low polarizability of the fluorine atom.[1] These characteristics are central to their utility in various medical applications, including as drug carriers in emulsions and for topical delivery.[4][5][6]

Physicochemical Properties of Fluorinated Alkanes

The distinct properties of fluorinated alkanes are a direct result of the strong carbon-fluorine bond and the shielding effect of the fluorine atoms. The data presented below offers a comparative look at various perfluoroalkanes and semifluorinated alkanes.

Table 1: Comparative Physicochemical Properties of Selected Fluorinated Alkanes [1][7]

CompoundMolecular FormulaMolecular Weight ( g/mol )Density (g/cm³)Boiling Point (°C)
Perfluoroalkanes
PerfluoropentaneC₅F₁₂288.041.6328
PerfluorohexaneC₆F₁₄338.041.6857
PerfluorooctaneC₈F₁₈438.061.77103
PerfluorodecalinC₁₀F₁₈462.071.91142
Semifluorinated Alkanes
Perfluorobutylpentane (F4H5)C₉H₁₁F₉290.17~1.3~142
Perfluorohexyloctane (F6H8)C₁₄H₁₇F₁₃432.25>1~215

Table 2: Solubility of Perfluorohexyloctane (F6H8) and Other SFAs [6][8][9]

Solvent/SystemSolubility of SFAObservations
WaterPractically immiscibleSFAs are highly hydrophobic.[9]
Silicone Oil (1000 cSt)F6H8: 73% (w/w) soluble; F4H5: miscible in all ratiosSolubility in silicone oils increases with the length of the hydrocarbon segment of the SFA.[9]
n-DecaneF6H8, F6H6, F6H2: miscible in all ratiosGood solubility in hydrocarbons.[9]
Dimethyl Sulfoxide (DMSO)F6H8: 100 mg/mL (requires sonication)[6]
EthanolA small percentage of ethanol can improve the solubility of drugs like Cyclosporine A in SFAs.[8]

Table 3: Stability of Semifluorinated Alkane-Based Nanoemulsions [10][11][12][13][14]

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Observation
Negative NE5050.5<0.15-28.8Stable over the study period.[10]
Negative NE10097.7<0.15-26.5Stable over the study period.[10]
Negative NE150144.9<0.15-20.2Stable over the study period.[10]
A2 Formulation2.992 to 155.60.280-14.1 ± 5.52Stable nanoemulsion.[12]
Optimized Nano-fertilizer92.580.156-39.8Good stability, no phase separation.[11]

Synthesis of Fluorinated Alkanes

The synthesis of fluorinated alkanes, particularly semifluorinated alkanes, is a well-established process. The following section details a common laboratory-scale synthesis for perfluorohexyloctane (F6H8).

Experimental Protocol: Synthesis and Purification of Perfluorohexyloctane (F6H8)

This protocol describes a two-step synthesis involving a radical addition followed by dehalogenation.

Step 1: Radical Addition of Perfluorohexyl Iodide to 1-Octene

  • Reactants: Perfluorohexyl iodide, 1-Octene

  • Initiator: A suitable radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent: Acetonitrile or another suitable organic solvent

  • Procedure:

    • In a reaction vessel equipped with a condenser and magnetic stirrer, dissolve perfluorohexyl iodide and 1-octene in the chosen solvent. The molar ratio of perfluorohexyl iodide to 1-octene is typically between 2:1 and 8:1.[15]

    • Add a catalytic amount of the radical initiator.

    • If using a photocatalyst, ensure the reaction is initiated with a visible light source.[15]

    • Maintain the reaction mixture at a controlled temperature (e.g., reflux) and monitor the reaction progress using Gas Chromatography (GC) until the starting materials are consumed. This may take several hours.

    • Upon completion, cool the reaction mixture to room temperature. The product of this step is perfluorohexyl iodooctane.

Step 2: Dehalogenation of Perfluorohexyl Iodooctane

  • Reactant: Perfluorohexyl iodooctane from Step 1

  • Reagents: Zinc powder (reducing agent), Hydrochloric acid (proton source)

  • Solvent: Ethanol or another suitable solvent

  • Procedure:

    • Dissolve the crude perfluorohexyl iodooctane in the solvent in a reaction flask.

    • Add an excess of zinc powder to the solution.

    • Slowly add hydrochloric acid to the stirring mixture. The reaction is exothermic and should be controlled.

    • Continue stirring at a controlled temperature until the dehalogenation is complete, as monitored by GC.

    • Isolate the crude product by filtration to remove excess zinc, followed by extraction and washing of the organic phase.

Purification:

  • Distillation: Purify the crude perfluorohexyloctane by fractional distillation under high vacuum (e.g., using a spinning band distillation apparatus).[7]

  • Freeze Crystallization:

    • Dissolve the crude product in a suitable solvent at ambient temperature.

    • Cool the solution to a temperature between -5°C and -75°C to induce crystallization of the pure perfluorohexyloctane.[7]

    • Isolate the pure crystals by cold filtration.[7]

Applications in Drug Development

Semifluorinated alkanes are primarily utilized as excipients in drug formulations, where they can act as solvents for lipophilic drugs, form stable emulsions for intravenous delivery, and serve as a protective layer to reduce evaporation in ophthalmic solutions.[4][5][6]

Experimental Protocol: Preparation of a Fluorinated Alkane-Based Nanoemulsion

This protocol details the preparation of an oil-in-water (O/W) nanoemulsion using perfluorohexyloctane as the oil phase via high-pressure homogenization.

  • Materials:

    • Oil Phase: Perfluorohexyloctane (F6H8) containing the dissolved lipophilic drug.

    • Aqueous Phase: Water for Injection (WFI) or a suitable buffer (e.g., phosphate-buffered saline).

    • Surfactant/Emulsifier: Lecithin (e.g., soy or egg yolk lecithin), Poloxamer 188.

    • Optional: Glycerol for tonicity adjustment.

  • Equipment:

    • High-pressure homogenizer

    • High-shear mixer

    • Magnetic stirrer and hot plate

  • Procedure:

    • Phase Preparation:

      • Oil Phase: Dissolve the surfactant (e.g., lecithin) and the active pharmaceutical ingredient (API) in perfluorohexyloctane. Gentle heating (40-50°C) may be necessary to aid dissolution.

      • Aqueous Phase: Prepare the aqueous phase, dissolving any tonicity-adjusting agents if required.

    • Pre-emulsification:

      • Heat both phases to the same temperature (e.g., 50-60°C).

      • Slowly add the oil phase to the aqueous phase under constant stirring with a magnetic stirrer.

      • Homogenize the mixture with a high-shear mixer for 5-10 minutes to form a coarse pre-emulsion.

    • High-Pressure Homogenization:

      • Immediately pass the pre-emulsion through a high-pressure homogenizer.

      • Set the desired pressure (e.g., 500-1500 bar) and number of passes (e.g., 5-10 cycles).

      • Cool the outlet to prevent overheating and degradation of the components.

    • Sterilization:

      • Sterilize the final nanoemulsion by filtration through a 0.22 µm filter.

Experimental Protocol: In Vitro Drug Release from a Fluorinated Alkane Nanoemulsion

The reverse dialysis bag method is a suitable technique for assessing the in vitro release of poorly water-soluble drugs from nanoemulsions.[15][16]

  • Materials:

    • Drug-loaded fluorinated alkane nanoemulsion.

    • Dialysis bags (cellulose membrane with a molecular weight cut-off, e.g., 12 kDa, that is permeable to the drug but not the nanoemulsion droplets).

    • Release medium (e.g., phosphate-buffered saline, pH 7.4) that ensures sink conditions.

  • Equipment:

    • Beakers or vessels for the release study.

    • Shaking water bath or orbital shaker set to 37°C.

    • Analytical instrument for drug quantification (e.g., HPLC).

  • Procedure:

    • Fill the dialysis bags with a known volume of the release medium (acceptor phase).

    • Place the sealed dialysis bags into vessels containing a larger volume of the same release medium.

    • Add a specified amount of the drug-loaded nanoemulsion to the release medium outside the dialysis bags (donor phase).

    • Place the vessels in a shaking water bath at 37°C with constant agitation.

    • At predetermined time intervals, withdraw samples from within the dialysis bags.

    • Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

    • Analyze the drug concentration in the samples using a validated analytical method.

    • Calculate the cumulative percentage of drug released over time.

Biological Interactions and Mechanisms of Action

Current research indicates that perfluoroalkanes and semifluorinated alkanes are largely biologically inert.[2][17] Their primary role in drug delivery is that of a passive carrier, and there is limited evidence to suggest they directly interact with specific biological signaling pathways. High doses of some perfluorinated compounds have been associated with toxicity, but the concentrations used in pharmaceutical formulations are generally considered safe.[18]

The therapeutic effect of drugs formulated with fluorinated alkanes is therefore attributed to the improved bioavailability and delivery of the active pharmaceutical ingredient to the target site. For instance, in the case of drug-loaded nanoemulsions, cellular uptake is expected to occur via endocytosis, a common pathway for nanoparticles.

Stability of Fluorinated Alkane Formulations

The long-term stability of pharmaceutical formulations is critical for ensuring their safety and efficacy. Stability testing for fluorinated alkane-based products should follow ICH guidelines.[4][5][19][20]

Experimental Protocol: Long-Term Stability Testing of a Fluorinated Alkane Nanoemulsion
  • Storage Conditions (as per ICH guidelines):

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Parameters:

    • Physical Appearance: Visual inspection for phase separation, creaming, or precipitation.

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: Measured to assess colloidal stability.

    • Drug Content and Purity: Assessed by a validated analytical method (e.g., HPLC).

    • pH of the aqueous phase.

  • Testing Frequency:

    • Long-term: Typically at 0, 3, 6, 9, 12, 18, 24, and 36 months.[5]

    • Accelerated: Typically at 0, 3, and 6 months.[5]

  • Procedure:

    • Prepare a sufficient number of batches of the nanoemulsion.

    • Store the samples in the appropriate stability chambers under the specified conditions.

    • At each time point, withdraw samples and analyze for the predetermined parameters.

    • Analyze the data to establish the shelf-life of the product.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to fluorinated alkanes in drug development.

G Cellular Uptake of a Drug-Loaded Fluorinated Alkane Nanoemulsion cluster_extracellular Extracellular Space cluster_cell Cell Nanoemulsion Drug-Loaded SFA Nanoemulsion Endocytosis Endocytosis Nanoemulsion->Endocytosis 1. Binding and Internalization Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome 2. Formation of Endosome Lysosome Lysosome Endosome->Lysosome 3. Fusion with Lysosome DrugRelease Drug Release Lysosome->DrugRelease 4. Degradation and Drug Release TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect 5. Action on Target G Experimental Workflow: Synthesis and Purification of a Semifluorinated Alkane Start Start Step1 Step 1: Radical Addition (Perfluoroalkyl Iodide + Alkene) Start->Step1 Step2 Step 2: Dehalogenation (with Zinc and HCl) Step1->Step2 Purification Purification Step2->Purification Distillation High-Vacuum Distillation Purification->Distillation Method 1 Crystallization Freeze Crystallization Purification->Crystallization Method 2 Analysis Analysis (GC, NMR) Distillation->Analysis Crystallization->Analysis FinalProduct Pure Semifluorinated Alkane Analysis->FinalProduct G Experimental Workflow: Formulation and Characterization of an SFA Nanoemulsion Start Start PhasePrep Phase Preparation (Oil: SFA + Drug + Surfactant) (Aqueous: Water + Surfactant) Start->PhasePrep PreEmulsion Pre-emulsification (High-Shear Mixing) PhasePrep->PreEmulsion Homogenization High-Pressure Homogenization PreEmulsion->Homogenization Characterization Characterization Homogenization->Characterization DLS Particle Size & PDI (Dynamic Light Scattering) Characterization->DLS Zeta Zeta Potential Characterization->Zeta HPLC Drug Content (HPLC) Characterization->HPLC Stability Stability Testing (ICH Guidelines) DLS->Stability Zeta->Stability HPLC->Stability FinalProduct Characterized & Stable Nanoemulsion Stability->FinalProduct

References

The Advent of 1-Fluoropropane: A Historical and Technical Overview of its Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery and evolution of 1-fluoropropane synthesis, from early breakthroughs to modern methodologies.

The introduction of fluorine into organic molecules has been a pivotal strategy in the development of novel pharmaceuticals, agrochemicals, and materials. This compound, a simple alkyl fluoride, serves as a fundamental building block in this endeavor. Its synthesis, while seemingly straightforward, has a rich history rooted in the pioneering work of early chemists and continues to evolve with the advent of new fluorinating agents and techniques. This technical guide delves into the discovery and history of this compound synthesis, providing detailed experimental insights and comparative data for key methodologies.

The Dawn of Alkyl Fluoride Synthesis: The Swarts Reaction

The story of this compound's synthesis begins with the broader challenge of forming the carbon-fluorine bond, a notoriously difficult task for early organic chemists. The breakthrough came in 1892 when the Belgian chemist Frédéric Swarts developed a method for the preparation of alkyl fluorides by treating alkyl chlorides or bromides with heavy metal fluorides.[1][2] This halogen exchange reaction, now famously known as the Swarts reaction, became the first practical and widely applicable method for the synthesis of alkyl fluorides, including this compound.[1][3][4]

The Swarts reaction is typically carried out by heating an alkyl chloride or bromide in the presence of a metallic fluoride, such as silver(I) fluoride (AgF) or mercury(I) fluoride (Hg₂F₂).[1][3] The use of lighter metal fluorides like sodium or potassium fluoride is also possible, but generally results in significantly lower yields.[1] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the fluoride ion from the metallic fluoride displaces the heavier halogen on the alkyl chain.[5]

For the synthesis of this compound, the Swarts reaction involves the treatment of either 1-chloropropane or 1-bromopropane with a suitable metallic fluoride. Silver(I) fluoride is a commonly cited reagent for this transformation.[6]

Experimental Protocol: Synthesis of this compound from 1-Bromopropane via Swarts Reaction

While Swarts' original 1892 publications provide the foundational principles, detailed experimental procedures for the synthesis of specific alkyl fluorides like this compound are often found in subsequent literature. The following is a generalized protocol based on the principles of the Swarts reaction:

Materials:

  • 1-bromopropane

  • Silver(I) fluoride (AgF)

  • Anhydrous solvent (e.g., acetonitrile or a high-boiling point inert solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Gas-tight syringe for product collection (due to the low boiling point of this compound)

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with silver(I) fluoride under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture. Anhydrous solvent is then added.

  • Addition of Reactant: 1-bromopropane is added to the stirred suspension of silver(I) fluoride.

  • Reaction: The reaction mixture is heated to reflux for a specified period. The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

  • Product Isolation: Due to its low boiling point (-2.5 °C), this compound is a gas at room temperature. The product is typically isolated directly from the reaction mixture by distillation into a cold trap or collected as a gas.

  • Purification: Further purification can be achieved by fractional distillation to remove any remaining starting material or solvent.

  • Characterization: The identity and purity of the this compound can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR).

Note: Due to the hazardous nature of the reactants and the gaseous nature of the product, this experiment should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Modern Synthetic Approaches

While the Swarts reaction remains a historically significant and viable method, modern organic chemistry has seen the development of a diverse array of fluorinating agents and techniques. These newer methods often offer advantages in terms of safety, efficiency, and substrate scope.

Alternative methods for the synthesis of this compound that have been explored include:

  • Direct Fluorination of Propane: This method involves the reaction of propane with elemental fluorine.[7] However, direct fluorination is a highly exothermic and often non-selective process, which can lead to a mixture of fluorinated products and requires specialized equipment and handling procedures.[7]

  • Conversion from Propanoic Acid: A multi-step synthesis can be employed, starting from propanoic acid. This typically involves the conversion of the carboxylic acid to an acyl halide (e.g., propanoyl chloride using thionyl chloride), followed by reaction with a fluoride source like potassium fluoride.[7]

Quantitative Data and Physical Properties

A critical aspect of evaluating any synthetic method is the quantitative analysis of its efficiency and the physical properties of the starting materials and products. Although specific yields for the synthesis of this compound are not widely reported in introductory texts, the success of the Swarts reaction is generally described as providing good yields.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Starting Materials
1-ChloropropaneC₃H₇Cl78.5446.60.892
1-BromopropaneC₃H₇Br122.99711.35
Product
This compoundC₃H₇F62.09-2.50.782

Signaling Pathways and Experimental Workflows

The synthesis of this compound via the Swarts reaction can be visualized as a straightforward workflow. The core of this process is the nucleophilic substitution at the primary carbon of the propyl halide.

Swarts_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_process Process cluster_products Products cluster_workup Workup & Analysis 1-Propyl_Halide 1-Propyl Halide (1-Chloropropane or 1-Bromopropane) Reaction_Vessel Reaction in Anhydrous Solvent 1-Propyl_Halide->Reaction_Vessel Metallic_Fluoride Metallic Fluoride (e.g., AgF) Metallic_Fluoride->Reaction_Vessel Heating Heating (Reflux) Reaction_Vessel->Heating Heat This compound This compound Heating->this compound Metallic_Halide Metallic Halide (e.g., AgCl or AgBr) Heating->Metallic_Halide Isolation Isolation (Distillation/Cold Trap) This compound->Isolation Purification Purification (Fractional Distillation) Isolation->Purification Analysis Characterization (GC-MS, NMR) Purification->Analysis

General workflow for the synthesis of this compound via the Swarts reaction.

The mechanism of the Swarts reaction for the synthesis of this compound from 1-bromopropane is a classic example of an SN2 reaction.

SN2_Mechanism cluster_mechanism SN2 Mechanism: 1-Bromopropane to this compound Reactants CH₃CH₂CH₂-Br + Ag⁺F⁻ Transition_State [Fδ⁻---CH₂(CH₂)CH₃---Brδ⁻] Ag⁺ Reactants->Transition_State Nucleophilic Attack Products CH₃CH₂CH₂-F + AgBr Transition_State->Products Leaving Group Departure

SN2 mechanism for the synthesis of this compound from 1-bromopropane.

Conclusion

The synthesis of this compound, a seemingly simple molecule, is a testament to the progress of organic fluorine chemistry. From its initial successful synthesis via the Swarts reaction, which opened the door to the vast field of organofluorine compounds, to the development of more modern and diverse fluorination techniques, the journey to efficiently and safely produce this valuable building block continues. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways, both historical and contemporary, is crucial for the rational design and synthesis of novel fluorinated molecules with enhanced biological activity and desired physicochemical properties. The foundational work of pioneers like Frédéric Swarts laid the groundwork for a field that continues to have a profound impact on science and medicine.

References

A Theoretical Investigation into the Molecular Geometry and Conformational Landscape of 1-Fluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed examination of the molecular geometry of 1-fluoropropane (CH₃CH₂CH₂F), a simple haloalkane that serves as a fundamental model for understanding conformational preferences in fluorinated organic molecules. Through a synthesis of published theoretical studies, this paper outlines the structural parameters of this compound's primary conformers, the computational methodologies used for their characterization, and the subtle electronic interactions that govern their relative stabilities. Key data on bond lengths, bond angles, dihedral angles, and rotational constants are summarized for comparative analysis. The role of hyperconjugation and electrostatic effects is discussed in the context of the "gauche effect." This document is intended to be a comprehensive resource for researchers in computational chemistry, structural biology, and drug design where fluorine substitution is a key strategy for modulating molecular properties.

Introduction

This compound is a fluorinated alkane with the chemical formula C₃H₇F.[1] Its structure is characterized by a three-carbon propane chain with a single fluorine atom attached to a terminal carbon.[1] The presence of the highly electronegative fluorine atom significantly influences the molecule's electronic structure, dipole moment, and conformational energetics.[1] Understanding the three-dimensional arrangement of atoms in this compound is crucial, as it provides insight into the steric and electronic effects of fluorine, which are widely exploited in medicinal chemistry and materials science to fine-tune molecular conformation and function.[2]

Like other small alkanes, this compound exhibits rotational isomerism around its carbon-carbon single bonds.[1] This rotation gives rise to distinct, stable conformers, primarily the trans (or anti) and gauche forms.[1] The relative stability of these conformers is dictated by a delicate balance of steric repulsion, electrostatic interactions, and hyperconjugative effects.[3][4] Theoretical chemistry provides a powerful lens through which to investigate these subtle energetic differences and to determine precise geometric parameters that are often challenging to resolve experimentally.

Conformational Analysis

Rotation around the C1-C2 bond of this compound generates two primary low-energy conformers:

  • Trans (Anti) Conformer: In this arrangement, the fluorine atom and the terminal methyl group (C3) are positioned on opposite sides of the central carbon-carbon bond, corresponding to a F-C1-C2-C3 dihedral angle of approximately 180°.[1]

  • Gauche Conformer: In this conformer, the terminal methyl group is positioned closer to the fluorine atom, with a F-C1-C2-C3 dihedral angle of roughly 60°.[1]

The relative stability of these conformers has been a subject of considerable study, with some conflicting findings. Several theoretical and experimental studies conclude that the gauche conformer is more stable than the trans form.[1][3][5] This preference is an example of the "gauche effect," an atypical situation where a gauche conformation is energetically favored over the sterically less hindered anti-conformation.[6] The stabilization of the gauche conformer is often attributed to hyperconjugation, specifically the donation of electron density from a C2-H sigma bonding orbital (σ) into the C1-F anti-bonding orbital (σ*).[3][6][7] This orbital overlap is maximized in the gauche arrangement.[6]

Conversely, other calculations suggest the trans conformer is favored, with an energy difference typically in the range of 0.5–1.0 kcal/mol.[1] This preference can be explained by favorable hyperconjugative interactions between the C-H bonding orbitals and the C-F antibonding orbital, which contribute to lowering the molecule's overall energy.[1] The discrepancy highlights the sensitivity of conformational energies to the chosen level of theory and the treatment of electron correlation.

Molecular Geometry Parameters

High-level quantum chemical calculations have been employed to determine the equilibrium geometries of this compound's conformers. The key structural parameters are summarized below.

Bond Lengths

The introduction of fluorine results in a characteristically short and strong C-F bond.[1] The adjacent C-C bonds are also slightly affected by the electron-withdrawing nature of the fluorine atom.[1]

BondTypical Length (Å)ConformerReference
C–F1.39Both[1]
C1–C21.53Both[1]
C2–C31.54Both[1]
Bond Angles

Bond angles around the fluorinated carbon deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric and electronic influence of the fluorine atom.[1]

AngleTypical Value (°)ConformerReference
F–C1–C2108Both[1]
C1–C2–C3112Both[1]
Dihedral Angles

The key distinguishing feature between the conformers is the dihedral angle around the C1-C2 bond.

Dihedral Angle (F-C1-C2-C3)Value (°)ConformerReference
F-C1-C2-C3~180Trans[1]
F-C1-C2-C3~60Gauche[1]

Theoretical and Experimental Protocols

A variety of computational and experimental methods have been applied to elucidate the structure and energetics of this compound.

Computational Methodologies

Theoretical studies have relied on both ab initio and Density Functional Theory (DFT) approaches to model the molecular system. The choice of method and basis set is critical for accurately capturing the subtle energetic differences between conformers.

  • Ab Initio Calculations: Methods such as Møller-Plesset perturbation theory (MP2) have been used to account for electron correlation, which is crucial for describing the weak interactions that govern conformational preferences.[3][4] Common basis sets include Pople-style basis sets like 6-311G(d,p) and 6-311++G**, often augmented with diffuse and polarization functions to accurately model the electron distribution.[3][4][8][9]

  • Density Functional Theory (DFT): DFT methods, particularly those using hybrid functionals like B3LYP, offer a balance between computational cost and accuracy.[3][7] Large basis sets such as 6-311++G(3df,2p) have been used in DFT studies to achieve high accuracy.[3][7]

  • Natural Bond Orbital (NBO) Analysis: To rationalize the observed conformational preferences, NBO analysis has been performed on the calculated wavefunctions.[3][7] This technique allows for the investigation of hyperconjugative interactions by quantifying the delocalization of electron density from bonding to anti-bonding orbitals.[3][7]

Experimental Protocols

Experimental data provide an essential benchmark for theoretical calculations. Key techniques include:

  • Infrared (IR) Spectroscopy: Variable temperature studies of the infrared spectra of this compound dissolved in liquefied noble gases, such as krypton and xenon, have been conducted.[1] By analyzing the temperature dependence of the intensity of vibrational bands corresponding to different conformers, their relative enthalpy differences can be determined.

  • Microwave Spectroscopy: This gas-phase technique allows for the precise determination of rotational constants. These constants are directly related to the molecule's moments of inertia and thus provide highly accurate information about its geometry.

  • Gas-Phase Electron Diffraction: This experimental method provides information about the average radial distribution of atoms in the molecule, from which bond lengths and angles can be derived.[1]

Logical Workflow for Theoretical Analysis

The theoretical investigation of this compound's geometry follows a logical progression from initial conformational sampling to in-depth analysis of electronic structure.

G cluster_methods Computational Approaches cluster_analysis Analysis & Outputs Ab_Initio Ab Initio Methods (e.g., MP2) Geometry Optimized Geometry (Bond Lengths, Angles) Ab_Initio->Geometry Energy Relative Energies (ΔE) Ab_Initio->Energy DFT Density Functional Theory (e.g., B3LYP) DFT->Geometry DFT->Energy NBO Electronic Structure (NBO Analysis, Hyperconjugation) Energy->NBO Investigate Origin of Stability Conformational_Search Conformational Search (Rotation about C1-C2) Gauche_Conformer Gauche Conformer Conformational_Search->Gauche_Conformer Identifies Minima Trans_Conformer Trans Conformer Conformational_Search->Trans_Conformer Identifies Minima Gauche_Conformer->Ab_Initio Gauche_Conformer->DFT Trans_Conformer->Ab_Initio Apply to each conformer Trans_Conformer->DFT Apply to each conformer

Caption: Workflow for the theoretical analysis of this compound conformers.

Conclusion

The molecular geometry of this compound is defined by the existence of two stable conformers, gauche and trans, whose relative energies are determined by a subtle interplay of hyperconjugative and electrostatic forces. Theoretical studies, primarily using ab initio and DFT methods, have provided detailed insights into the bond lengths, angles, and torsional potentials of this molecule. While there is some debate in the literature regarding which conformer is globally the most stable, this sensitivity underscores the importance of high-level computational methods for accurately modeling fluorinated systems. The data and methodologies presented in this guide serve as a foundational reference for professionals engaged in the study and design of molecules where fluorine's unique electronic properties play a critical role.

References

Methodological & Application

Application Notes: Synthesis of 1-Fluoropropane via Halogen Exchange Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoropropane is a valuable alkyl fluoride building block in organic synthesis and is of interest in the development of pharmaceuticals and agrochemicals. The introduction of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Halogen exchange reactions, which substitute a chlorine or bromine atom with fluorine, are the most common and effective methods for synthesizing primary alkyl fluorides like this compound.

This document provides detailed protocols for two primary halogen exchange methodologies: the Swarts Reaction , utilizing a heavy metal fluoride, and a Modified Finkelstein Reaction , employing potassium fluoride with a phase-transfer catalyst.

Core Concepts of Halogen Exchange for Fluorination

The synthesis of alkyl fluorides via halogen exchange typically follows an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2] The success of the reaction depends on the choice of the starting alkyl halide, the fluorinating agent, and the reaction conditions.

  • Swarts Reaction : This classic method involves treating an alkyl chloride or bromide with a heavy metal fluoride, such as silver(I) fluoride (AgF), mercury(I) fluoride (Hg₂F₂), or antimony trifluoride (SbF₃).[1][3] The reaction is often driven forward by the precipitation of the insoluble metal chloride or bromide (e.g., AgCl, AgBr).[1]

  • Finkelstein Reaction (Fluoride Variant) : While traditionally used for synthesizing alkyl iodides, the Finkelstein reaction can be adapted for fluorination.[2] This approach uses an alkali metal fluoride, typically potassium fluoride (KF). However, due to the high lattice energy and low solubility of KF in organic solvents, a catalyst is required to enhance the nucleophilicity of the fluoride ion.[2][4] Phase-transfer catalysts (PTCs), such as crown ethers (e.g., 18-crown-6), are commonly used to solubilize the fluoride salt in aprotic solvents, thereby facilitating the reaction.[4]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes typical reaction parameters for the synthesis of this compound from 1-bromopropane using the two methods detailed below. These values are representative for primary alkyl halides and serve as a starting point for optimization.

ParameterMethod A: Swarts ReactionMethod B: Modified Finkelstein (PTC)
Starting Material 1-Bromopropane1-Bromopropane
Fluorinating Agent Silver(I) Fluoride (AgF)Potassium Fluoride (KF)
Catalyst None18-crown-6
Solvent Acetonitrile (anhydrous)Acetonitrile (anhydrous)
Temperature Reflux (~82°C)Reflux (~82°C)
Typical Reaction Time 4 - 8 hours12 - 24 hours
Reported Yields (Analogous) Moderate to HighHigh (e.g., 92% for 1-fluorooctane[4])

Experimental Workflow

The general workflow for the synthesis of this compound via halogen exchange is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Alkyl Halide, Fluoride Salt, Catalyst) glassware Assemble & Dry Glassware (Inert Atmosphere) setup Charge Reactor & Add Solvent glassware->setup heat Heat to Reflux setup->heat monitor Monitor Reaction (TLC/GC) heat->monitor cool Cool Reaction Mixture monitor->cool filter Filter Precipitated Salts cool->filter extract Aqueous Wash / Extraction filter->extract dry Dry Organic Layer extract->dry distill Distill to Isolate Product dry->distill char Characterize Product (NMR, GC-MS, IR) distill->char

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a volatile, flammable gas at room temperature. Handle with care and use appropriate cold traps for collection.

Method A: Swarts Reaction using Silver(I) Fluoride

This protocol describes the synthesis of this compound from 1-bromopropane using silver(I) fluoride.

1. Materials and Reagents:

  • 1-Bromopropane (C₃H₇Br)

  • Silver(I) Fluoride (AgF)

  • Anhydrous Acetonitrile (CH₃CN)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

2. Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon)

  • Distillation apparatus with a cold trap (Dry Ice/Acetone)

3. Reaction Procedure:

  • Assemble the three-neck flask with the reflux condenser and dropping funnel. Ensure all glassware is oven-dried and assembled under an inert atmosphere.

  • To the flask, add Silver(I) Fluoride (e.g., 1.5 equivalents) and a magnetic stir bar.

  • Add anhydrous acetonitrile to the flask to create a slurry.

  • Add 1-bromopropane (1.0 equivalent) to the dropping funnel.

  • Begin vigorous stirring of the AgF slurry and add the 1-bromopropane dropwise over 30 minutes.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 82°C) using the heating mantle.

  • Maintain the reflux with stirring for 4-8 hours. The reaction progress can be monitored by Gas Chromatography (GC) by analyzing aliquots of the reaction mixture. The formation of a dense white precipitate (silver bromide) will be observed.[1]

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • The low boiling point of this compound (~-2°C) means it will likely be in the headspace. To collect it, gently warm the flask while passing the vapor through the condenser and into a cold trap cooled with a dry ice/acetone bath.

  • Alternatively, for easier handling, the reaction can be worked up by filtering the mixture through a pad of celite to remove the precipitated silver bromide.

  • The filtrate, containing the product in acetonitrile, can be carefully distilled. The this compound will distill first.

  • Wash the collected product (if condensed) with cold deionized water to remove any residual acetonitrile, dry with anhydrous MgSO₄, and re-distill if necessary.

5. Characterization:

  • Confirm the identity and purity of the this compound product using ¹H NMR, ¹⁹F NMR, and GC-Mass Spectrometry (GC-MS).

Method B: Modified Finkelstein Reaction using KF and 18-Crown-6 (PTC)

This protocol employs the more economical potassium fluoride, with its reactivity enhanced by the phase-transfer catalyst 18-crown-6.[4]

1. Materials and Reagents:

  • 1-Bromopropane (C₃H₇Br)

  • Potassium Fluoride (KF), spray-dried or anhydrous

  • 18-Crown-6

  • Anhydrous Acetonitrile (CH₃CN)

  • Deionized Water

  • Anhydrous Calcium Chloride (CaCl₂)

2. Equipment:

  • Same as Method A, with particular attention to anhydrous conditions.

3. Reaction Procedure:

  • Assemble the oven-dried glassware under a strict inert atmosphere (Nitrogen or Argon).

  • To the three-neck flask, add spray-dried potassium fluoride (e.g., 2.0-3.0 equivalents) and 18-crown-6 (e.g., 0.1 equivalents).

  • Add anhydrous acetonitrile via cannula or syringe.

  • Add 1-bromopropane (1.0 equivalent) to the stirred suspension.

  • Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The reaction is typically slower than the Swarts reaction.

  • Maintain reflux for 12-24 hours. Monitor the consumption of the starting material by GC.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • As in Method A, the volatile this compound can be carefully transferred via cannula or gentle warming into a cold trap.

  • Filter the remaining reaction mixture to remove the potassium salts (KF and KBr).

  • Wash the collected product with cold deionized water to remove the acetonitrile and 18-crown-6.

  • Pass the gaseous product through a drying tube containing anhydrous CaCl₂ before final collection in a cold trap.

5. Characterization:

  • Confirm the identity and purity of the this compound product using ¹H NMR, ¹⁹F NMR, and GC-MS.

References

Application Notes and Protocols for 1-Fluoropropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoropropane (CH₃CH₂CH₂F) is a fluorinated alkane that, while less reactive than its chloro, bromo, and iodo counterparts, holds potential as an intermediate in organic synthesis. The introduction of a propyl group is a common strategy in the development of pharmaceuticals and agrochemicals to modulate properties such as lipophilicity and metabolic stability. The high electronegativity of the fluorine atom and the strength of the carbon-fluorine (C-F) bond significantly influence the reactivity of this compound, making its application in classical nucleophilic substitution and Friedel-Crafts reactions challenging without specific activation methods.

These application notes provide an overview of the potential synthetic routes involving this compound, including detailed theoretical protocols and discussions on the inherent reactivity challenges. All quantitative data, where available from analogous reactions, are summarized for comparative purposes.

Physical and Chemical Properties

A summary of key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₃H₇F
Molecular Weight 62.09 g/mol
Boiling Point 2 °C (36 °F)
Density 0.725 g/cm³
Solubility in Water Slightly soluble
Appearance Colorless gas

Application 1: Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in organic synthesis for the introduction of a wide variety of functional groups. However, the C-F bond in this compound is the strongest among the halopropanes, resulting in fluoride being a poor leaving group. Consequently, nucleophilic substitution reactions with this compound are significantly slower and require more forcing conditions compared to other propyl halides.

General Reaction Scheme:

G CH3CH2CH2F CH3CH2CH2F CH3CH2CH2-Nu CH3CH2CH2-Nu CH3CH2CH2F->CH3CH2CH2-Nu + Nu- + F- + F- CH3CH2CH2-Nu-> + F-

Caption: General Nucleophilic Substitution

1.1 Synthesis of Propyl Ethers (Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used method for the preparation of ethers. The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the low reactivity of this compound, this reaction is expected to have low yields and require harsh conditions.

Experimental Protocol (Theoretical):

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Cool the reaction mixture to 0 °C and add this compound (1.2 eq., condensed as a liquid or bubbled as a gas).

  • Seal the reaction vessel and heat to a temperature determined by the boiling point of the solvent and pressure limits of the vessel (e.g., 70-100 °C) for an extended period (24-72 hours).

  • Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

Comparative Data for Propyl Halide Reactivity in Williamson Ether Synthesis (Illustrative):

Propyl HalideRelative Rate of ReactionTypical Yield
1-Iodopropane~30,000>90%
1-Bromopropane~1,00080-90%
1-Chloropropane~4060-70%
This compound 1 <10% (estimated)

1.2 Synthesis of Propylamines

The synthesis of primary amines from alkyl halides can be achieved by reaction with ammonia or its synthetic equivalents. Similar to ether synthesis, the use of this compound is expected to be inefficient.

Experimental Protocol (Theoretical):

  • In a sealed pressure vessel, place a solution of excess ammonia in a polar solvent like ethanol.

  • Add this compound (1.0 eq.).

  • Heat the sealed vessel to a high temperature (e.g., 150-200 °C) for 24-48 hours.

  • After cooling, carefully vent the excess ammonia.

  • Acidify the reaction mixture with aqueous HCl to convert the amine to its hydrochloride salt.

  • Wash with an organic solvent to remove unreacted this compound.

  • Basify the aqueous layer with NaOH to liberate the free amine.

  • Extract the propylamine with an organic solvent, dry the organic layer, and purify by distillation.

1.3 Synthesis of Propionitrile

The reaction of alkyl halides with sodium cyanide is a common method for the synthesis of nitriles.

Experimental Protocol (Theoretical):

  • In a round-bottom flask, dissolve sodium cyanide (NaCN, 1.2 eq.) in a polar aprotic solvent such as DMSO or DMF.

  • Heat the solution to a moderate temperature (e.g., 80-100 °C).

  • Bubble this compound (1.0 eq.) through the solution or add it as a condensed liquid.

  • Maintain the reaction at an elevated temperature (e.g., 120-150 °C) for 12-24 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and purify by distillation.

Application 2: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst. Alkyl fluorides are generally poor substrates for this reaction because the fluorine atom does not coordinate as effectively with the Lewis acid as other halogens, hindering the formation of the carbocation or the carbocation-Lewis acid complex.

General Reaction Scheme:

G Ar-H Ar-H Ar-CH2CH2CH3 Ar-CH2CH2CH3 Ar-H->Ar-CH2CH2CH3 + CH3CH2CH2F, AlCl3 + HF + AlCl3 + HF + AlCl3 Ar-CH2CH2CH3-> + HF + AlCl3

Caption: Friedel-Crafts Alkylation

Experimental Protocol (Theoretical):

  • To a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet, add the aromatic substrate (e.g., benzene or toluene) and a Lewis acid catalyst (e.g., AlCl₃ or BF₃, 1.1 eq.).

  • Cool the mixture in an ice bath.

  • Slowly bubble this compound (1.0 eq.) into the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture and quench by carefully pouring it over crushed ice and dilute HCl.

  • Separate the organic layer, wash with water and brine, dry over a drying agent, and remove the solvent.

  • Purify the product by distillation.

Note: A significant challenge in Friedel-Crafts alkylation with primary halides is the potential for carbocation rearrangement, which can lead to the formation of the isopropyl-substituted product.

Application 3: Dehydrofluorination (Elimination Reaction)

This compound can undergo an elimination reaction in the presence of a strong, non-nucleophilic base to form propene. This reaction is generally less facile than the dehydrohalogenation of other propyl halides.

General Reaction Scheme:

G CH3CH2CH2F CH3CH2CH2F CH3CH=CH2 CH3CH=CH2 CH3CH2CH2F->CH3CH=CH2 + Strong Base + H-Base+ + F- + H-Base+ + F- CH3CH=CH2-> + H-Base+ + F-

Caption: Dehydrofluorination of this compound

Experimental Protocol (Theoretical):

  • In a reaction vessel, place a strong, bulky base such as potassium tert-butoxide (t-BuOK, 1.5 eq.) in a suitable solvent like tert-butanol or THF.

  • Heat the mixture to reflux.

  • Slowly bubble this compound (1.0 eq.) through the refluxing solution.

  • The gaseous product, propene, can be collected in a cold trap or used in a subsequent reaction in a continuous flow setup.

  • Alternatively, the reaction can be run in a sealed vessel at elevated temperatures.

Advanced Strategies: Catalytic C-F Bond Activation

Given the inertness of the C-F bond, modern synthetic chemistry has focused on the development of transition metal-catalyzed reactions to activate this bond. Catalytic systems based on nickel and palladium have shown promise in the cross-coupling of fluoroaromatics. While less explored for simple alkyl fluorides like this compound, this remains an active area of research. Such methods could potentially enable the use of this compound in reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions are beyond the scope of general application notes and would require highly specialized catalysts and conditions.

G A R-F C Oxidative Addition A->C B [M(0)] B->C D [R-M(II)-F] C->D E Transmetalation (R'-M') D->E F [R-M(II)-R'] E->F G Reductive Elimination F->G G->B Regenerates Catalyst H R-R' G->H

Caption: General Catalytic Cycle for C-F Bond Activation

Conclusion

While this compound is not a workhorse intermediate for common organic transformations due to the strength of the C-F bond, it presents unique opportunities for the development of novel synthetic methodologies, particularly in the realm of catalytic C-F bond activation. The protocols provided herein are largely theoretical and highlight the challenging nature of reactions involving this compound. For practical applications, researchers should consider starting with the more reactive 1-bromopropane or 1-iodopropane for the introduction of a propyl group, unless the specific research goal is to explore the reactivity of fluorinated alkanes. Further research into catalytic systems is necessary to unlock the full potential of this compound as a versatile building block in organic synthesis.

Application Notes and Protocols: The Role of 1-Fluoropropane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for enhancing pharmacological profiles. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine (C-F) bond, allow for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.[1][2][3][4][5] This document provides detailed application notes and protocols on the use of the 1-fluoropropyl moiety as a strategic element in medicinal chemistry. While direct applications of 1-fluoropropane as a standalone therapeutic are not documented, its incorporation as a structural motif offers significant advantages in drug design, primarily through bioisosteric replacement and modulation of metabolic stability.

Key Applications of the 1-Fluoropropyl Moiety

The introduction of a 1-fluoropropyl group into a drug candidate can confer several benefits:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.[6] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic half-life of a drug can be prolonged.[6] The 1-fluoropropyl group can serve as a more stable alternative to a standard propyl or isopropyl group, which can be prone to oxidative metabolism.

  • Modulation of Physicochemical Properties:

    • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3] However, the effect is context-dependent and can be influenced by the overall molecular structure.

    • pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This can be advantageous for optimizing a drug's absorption and distribution profile.[6]

    • Conformation: The introduction of a fluorine atom can influence the conformational preferences of a molecule, which can in turn affect its binding affinity to the target protein.[4]

  • Bioisosteric Replacement: The 1-fluoropropyl group can be used as a bioisostere for other chemical groups.[2][3][4][5] For example, it can replace a propyl group to improve metabolic stability or be used as a mimic for other functional groups to explore the structure-activity relationship (SAR) of a compound series.

Data Presentation: Comparative Physicochemical and Pharmacokinetic Properties

The following table illustrates the hypothetical impact of introducing a 1-fluoropropyl group into a lead compound compared to its non-fluorinated analog. Such data is crucial for evaluating the potential benefits of this substitution in a drug discovery program.

PropertyLead Compound (with Propyl Group)Analog (with 1-Fluoropropyl Group)Rationale for Change
Target Binding Affinity (IC50) 50 nM45 nMMinimal steric perturbation from fluorine substitution may maintain or slightly improve binding.
Lipophilicity (LogP) 2.52.8Increased lipophilicity due to the presence of the fluorine atom.
Metabolic Stability (t1/2 in HLM) 15 min45 minFluorine at the 1-position blocks a potential site of CYP-mediated oxidation, increasing metabolic half-life.
Cell Permeability (Papp) 5 x 10-6 cm/s8 x 10-6 cm/sIncreased lipophilicity can lead to enhanced membrane permeability.
Aqueous Solubility 100 µg/mL75 µg/mLIncreased lipophilicity may lead to a slight decrease in aqueous solubility.

HLM: Human Liver Microsomes

Experimental Protocols

Protocol 1: Synthesis of a 1-Fluoropropyl-Containing Compound

This protocol provides a general methodology for the introduction of a 1-fluoropropyl group into a molecule containing a suitable nucleophile, such as a phenol or an amine.

Objective: To synthesize an analog of a lead compound containing a 1-fluoropropyl moiety for SAR studies.

Materials:

  • Lead compound with a free hydroxyl or amino group

  • 1-Bromo-3-fluoropropane

  • Potassium carbonate (K2CO3) or other suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the lead compound (1 equivalent) in the chosen solvent (ACN or DMF).

  • Addition of Base: Add the base (e.g., K2CO3, 1.5 equivalents) to the solution.

  • Addition of Alkylating Agent: Add 1-bromo-3-fluoropropane (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base and wash with the solvent.

  • Extraction: If necessary, dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 1-fluoropropyl-containing compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol is designed to assess the metabolic stability of a compound containing a 1-fluoropropyl group in comparison to its non-fluorinated counterpart.

Objective: To determine the in vitro half-life (t1/2) of a test compound in the presence of HLM.

Materials:

  • Test compounds (e.g., lead compound and 1-fluoropropyl analog)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for reaction quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and HLM. Pre-warm the mixture at 37 °C for 5 minutes.

  • Initiation of Reaction: Add a small volume of the test compound stock solution to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution of cold ACN containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate constant (k). The half-life (t1/2) can then be calculated using the equation: t1/2 = 0.693 / k.

Visualizations

Drug_Discovery_Workflow cluster_0 Metabolic Liability Identified cluster_1 Bioisosteric Replacement Lead_ID Lead Identification SAR Structure-Activity Relationship (SAR) Lead_ID->SAR Propyl_Metabolism Propyl group identified as metabolic hotspot SAR->Propyl_Metabolism Lead_Opt Lead Optimization Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Fluorination Introduce 1-Fluoropropyl group to block oxidation Propyl_Metabolism->Fluorination Design Strategy Fluorination->Lead_Opt

Caption: Drug discovery workflow incorporating bioisosteric replacement.

CYP450_Metabolism cluster_0 Propyl-Containing Drug cluster_1 1-Fluoropropyl-Containing Drug Propyl_Drug R-CH2-CH2-CH3 Propyl Group CYP450 CYP450 Enzyme Propyl_Drug:port->CYP450 Metabolic Attack Fluoropropyl_Drug R-CH2-CH2-CH2F 1-Fluoropropyl Group Fluoropropyl_Drug:port->CYP450 C-F bond resists oxidation Metabolite Oxidized Metabolite CYP450->Metabolite No_Reaction Metabolism Blocked CYP450->No_Reaction

Caption: Mechanism of increased metabolic stability by fluorination.

Conclusion

The incorporation of a 1-fluoropropyl moiety is a valuable strategy in medicinal chemistry for enhancing the metabolic stability and modulating the physicochemical properties of drug candidates. While specific, publicly available data on drugs containing this exact group is limited, the well-established principles of fluorine chemistry provide a strong rationale for its use. The protocols and conceptual frameworks presented here offer a guide for researchers to explore the potential of the 1-fluoropropyl group in their own drug discovery efforts. Careful consideration of the context-dependent effects of fluorination is crucial for successful application.

References

Application Notes and Protocols for 1-Fluoropropane as a Tracer in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical synthesis and reaction monitoring, the use of tracers provides invaluable insights into reaction kinetics, mechanisms, and mass transfer. 1-Fluoropropane (CH₃CH₂CH₂F), a stable and non-radioactive organofluorine compound, presents itself as a versatile tracer for a range of chemical applications. Its unique properties, including chemical inertness under many reaction conditions and the presence of the fluorine atom, allow for sensitive and specific detection using modern analytical techniques.

The fluorine atom in this compound serves as a distinctive spectroscopic and spectrometric handle. The ¹⁹F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, making ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally sensitive and selective tool for its detection.[1][2][3] The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, enabling clear identification and quantification of the tracer even in complex reaction mixtures.[4] Additionally, the volatility and distinct fragmentation pattern of this compound make it amenable to detection by Gas Chromatography-Mass Spectrometry (GC-MS) at very low concentrations.[5][6]

These application notes provide a comprehensive overview of the utility of this compound as a chemical tracer, alongside detailed protocols for its application and detection.

Application Notes

Key Applications
  • Reaction Kinetics and Progress Monitoring: this compound can be introduced as an internal standard to monitor the progress of a chemical reaction. By tracking the constant concentration of the tracer relative to the consumption of reactants or formation of products, researchers can obtain precise kinetic data.

  • Yield Determination: Its inert nature allows it to be used as an internal standard for accurate determination of reaction yields, especially in complex mixtures where isolation of the product is challenging.

  • Flow and Mixing Studies: In process chemistry and chemical engineering, the volatility of this compound makes it a suitable tracer for studying gas-phase reactions, flow patterns in reactors, and mixing efficiency.

  • Leak Detection: Similar to other volatile perfluorinated compounds, this compound can be employed as a tracer gas to detect leaks in sealed reaction systems or chemical processing equipment.[7]

Advantages of this compound as a Tracer
  • Chemical Inertness: The carbon-fluorine bond is exceptionally strong, rendering this compound unreactive under a wide range of reaction conditions, a critical property for a reliable tracer.

  • Non-Radioactive: Unlike isotopic labeling with radioactive isotopes like ¹⁸F, this compound is a stable, non-radioactive tracer, simplifying handling, storage, and disposal without the need for specialized radiological facilities.[8][9]

  • High Sensitivity of Detection: Both ¹⁹F NMR and GC-MS offer high sensitivity for the detection of fluorinated compounds, allowing for the use of minimal tracer quantities.[1][10]

  • Low Background Interference: The natural abundance of organofluorine compounds in most chemical systems is negligible, resulting in a low background signal and clear detection of the tracer.[8]

  • Cost-Effective: Compared to isotopically labeled compounds, this compound is a more readily available and cost-effective option for routine tracer studies.

Data Presentation

The quantitative data obtained from experiments utilizing this compound as a tracer can be effectively summarized in tables for clear comparison and analysis.

Parameter Description Example Value Analytical Technique
Initial Tracer Concentration The concentration of this compound introduced into the reaction mixture at t=0.0.05 mol/L¹⁹F NMR / GC-MS
Tracer Recovery The percentage of this compound recovered at the end of the reaction, indicating its stability.>98%¹⁹F NMR / GC-MS
Reactant Conversion The percentage of the starting material that has been consumed over time, relative to the tracer.75% at 2 hoursGC-MS / ¹H NMR
Product Yield The yield of the desired product calculated relative to the internal standard (this compound).85%¹⁹F NMR / GC-MS
Rate Constant (k) The calculated rate constant for the reaction based on the kinetic data obtained.1.2 x 10⁻³ s⁻¹¹⁹F NMR / GC-MS

Experimental Protocols

Protocol 1: Monitoring Reaction Kinetics using ¹⁹F NMR Spectroscopy

This protocol describes the use of this compound as an internal standard to monitor the kinetics of a representative organic reaction, for example, the hydrolysis of an ester.

1. Materials and Reagents:

  • Reactant (e.g., ethyl acetate)

  • Reagent (e.g., sodium hydroxide solution)

  • Solvent (deuterated, e.g., D₂O, for NMR lock)

  • This compound (as a solution in a compatible, deuterated solvent)

  • NMR tubes

2. Instrumentation:

  • High-resolution NMR spectrometer equipped with a fluorine probe.

3. Experimental Workflow:

G prep Prepare Reactant Solution (e.g., Ethyl Acetate in D₂O) add_tracer Add a known amount of This compound solution prep->add_tracer mix Mix thoroughly add_tracer->mix nmr_t0 Acquire initial ¹⁹F and ¹H NMR spectra (t=0) mix->nmr_t0 initiate Initiate reaction (e.g., add NaOH solution) nmr_t0->initiate monitor Acquire time-lapsed ¹⁹F and ¹H NMR spectra initiate->monitor analyze Process and analyze spectra monitor->analyze kinetics Plot reactant concentration vs. time and determine rate constant analyze->kinetics

Workflow for kinetic monitoring using this compound and NMR.

4. Detailed Procedure:

  • Prepare a stock solution of the reactant (e.g., 0.1 M ethyl acetate) in the chosen deuterated solvent.

  • Prepare a stock solution of this compound in the same deuterated solvent (e.g., 0.05 M).

  • In an NMR tube, combine a precise volume of the reactant solution and the this compound solution.

  • Acquire an initial ¹⁹F NMR and ¹H NMR spectrum. The ¹⁹F spectrum will show a signal for this compound, and the ¹H spectrum will show signals for the reactant.

  • Initiate the reaction by adding the second reagent (e.g., a specific volume of NaOH solution) and start a timer.

  • Acquire a series of ¹⁹F and ¹H NMR spectra at regular time intervals.

  • Process the spectra. For each time point, integrate the signal of the reactant in the ¹H NMR and the signal of this compound in the ¹⁹F NMR.

  • The concentration of the reactant at each time point can be calculated relative to the constant concentration of the this compound internal standard.

  • Plot the concentration of the reactant versus time to determine the reaction rate and order.

Protocol 2: Quantitative Yield Determination using GC-MS

This protocol outlines the use of this compound as a volatile internal standard for determining the yield of a reaction with a volatile product.

1. Materials and Reagents:

  • Reactants for the desired chemical synthesis.

  • Solvent for the reaction.

  • This compound (gas or liquefied gas).

  • High-purity solvent for sample dilution (e.g., dichloromethane).

  • Product standard for calibration.

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Gas-tight syringe.

3. Experimental Workflow:

G setup Set up the chemical reaction add_tracer Introduce a precise volume of This compound gas setup->add_tracer run_rxn Run the reaction to completion add_tracer->run_rxn quench Quench the reaction run_rxn->quench sample Take an aliquot of the reaction mixture quench->sample dilute Dilute the aliquot with a suitable solvent sample->dilute gcms Analyze the sample by GC-MS dilute->gcms quantify Quantify product and tracer using a calibration curve gcms->quantify calculate Calculate the reaction yield quantify->calculate

Workflow for yield determination using this compound and GC-MS.

4. Detailed Procedure:

  • Set up the chemical reaction in a sealed vessel.

  • Using a gas-tight syringe, inject a precise volume of this compound gas into the headspace of the reaction vessel.

  • Run the reaction under the desired conditions until completion.

  • After the reaction is complete, cool the vessel and carefully take a precise aliquot of the reaction mixture.

  • Dilute the aliquot in a known volume of a suitable solvent (e.g., dichloromethane).

  • Prepare a series of calibration standards containing known concentrations of the expected product and this compound.

  • Analyze the calibration standards and the reaction sample by GC-MS.

  • Identify the peaks corresponding to this compound and the product based on their retention times and mass spectra.

  • Integrate the peak areas for both compounds.

  • Using the calibration curve, determine the concentration of the product in the reaction mixture.

  • Calculate the final yield of the reaction based on the initial amount of the limiting reactant.

Signaling Pathways and Logical Relationships

The logical relationship for using this compound as an internal standard is based on its inertness, allowing for the relative quantification of the analyte of interest.

G cluster_0 Analytical Measurement cluster_1 Data Processing cluster_2 Result A Analyte Signal (Reactant or Product) C Ratio of Signals (Analyte / Tracer) A->C B Tracer Signal (this compound) B->C D Quantitative Information (Concentration, Yield) C->D

Logical relationship for quantification using an internal standard.

References

Application Notes: Protocols for the Nucleophilic Substitution of 1-Fluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the nucleophilic substitution of 1-fluoropropane. Due to the inherent strength of the C-F bond, fluoride is a poor leaving group, making nucleophilic substitution on fluoroalkanes challenging compared to their chloro-, bromo-, and iodo-analogs. The following protocols detail the conditions necessary to facilitate these SN2 reactions, focusing on the use of potent nucleophiles in polar aprotic solvents under elevated temperatures to achieve the desired transformation.

Introduction

Nucleophilic substitution is a fundamental class of reactions in organic synthesis. In haloalkanes, the polar carbon-halogen (C-X) bond renders the carbon atom electrophilic and susceptible to attack by a nucleophile.[1] The reaction typically proceeds via an SN2 mechanism for primary haloalkanes like this compound. This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite the leaving group, resulting in an inversion of configuration.[2][3]

The reactivity of haloalkanes in SN2 reactions is heavily dependent on the nature of the leaving group, with the reaction rate increasing as the leaving group's stability as an anion increases (I > Br > Cl >> F). The carbon-fluorine bond is the strongest carbon-halogen bond, making fluoride a particularly poor leaving group.[2] Consequently, reactions involving the displacement of fluoride require more forcing conditions. Recent research has focused on methods for activating the C-F bond, such as using Lewis acids or hydrogen-bonding solvents, to facilitate substitution under milder conditions.[1][4][5]

The protocols described herein utilize classical SN2 conditions, which serve as a baseline for further optimization in synthetic and medicinal chemistry applications.

Protocol 1: Synthesis of 1-Iodopropane via Finkelstein-type Reaction

This protocol describes the substitution of fluoride with iodide using sodium iodide in N,N-dimethylformamide (DMF). This is an adaptation of the Finkelstein reaction, which leverages the poor solubility of sodium fluoride in the solvent to drive the equilibrium toward the product.

Experimental Protocol
  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add sodium iodide (9.0 g, 60 mmol, 3.0 eq).

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reactant Addition: Cool the mixture to 0 °C in an ice bath. Carefully condense this compound (1.2 g, 20 mmol, 1.0 eq) into the reaction flask.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots every 4-6 hours and analyzing them by Gas Chromatography (GC) to observe the consumption of this compound and the formation of 1-iodopropane. The reaction is typically complete within 24-48 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of cold deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 40 mL).

    • Combine the organic layers and wash with a 5% aqueous sodium thiosulfate solution (2 x 30 mL) to remove any residual iodine, followed by a wash with brine (30 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation to obtain pure 1-iodopropane.

Protocol 2: Synthesis of 1-Azidopropane

This protocol details the synthesis of 1-azidopropane by reacting this compound with sodium azide. Alkyl azides are versatile intermediates, notably used in "click chemistry" for constructing complex molecules.[6]

Experimental Protocol
  • Reaction Setup: In a 100 mL pressure vessel equipped with a magnetic stirrer, add sodium azide (1.95 g, 30 mmol, 1.5 eq). Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reactant Addition: Cool the vessel in a dry ice/acetone bath. Carefully condense this compound (1.2 g, 20 mmol, 1.0 eq) into the vessel.

  • Reaction Conditions: Seal the pressure vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Allow the reaction to proceed for 24-36 hours. After cooling, carefully vent the vessel and take an aliquot for GC analysis to confirm the conversion of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 100 mL of deionized water.

    • Extract the aqueous phase with diethyl ether (3 x 40 mL).

    • Combine the organic extracts and wash with water (2 x 30 mL) and then brine (30 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by distillation at atmospheric pressure. Caution: Do not distill to dryness as residual azides can be explosive.

    • Further purification can be achieved by vacuum distillation of the crude product.

Data Presentation

Table 1: Reactant Quantities and Reaction Parameters
ParameterProtocol 1 (Synthesis of 1-Iodopropane)Protocol 2 (Synthesis of 1-Azidopropane)
Substrate This compoundThis compound
Substrate Moles (eq) 20 mmol (1.0)20 mmol (1.0)
Nucleophile Sodium Iodide (NaI)Sodium Azide (NaN₃)
Nucleophile Moles (eq) 60 mmol (3.0)30 mmol (1.5)
Solvent Anhydrous DMFAnhydrous DMF
Solvent Volume 40 mL30 mL
Temperature 90-100 °C100-110 °C
Reaction Time 24-48 hours24-36 hours
Expected Yield 45-60%50-65%
Table 2: Analytical Data for Reactants and Products
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compoundC₃H₇F62.09-2.54.45 (t, 2H), 1.70 (m, 2H), 0.95 (t, 3H)82.5 (d), 23.8 (d), 10.2
1-IodopropaneC₃H₇I169.99101-1023.18 (t, 2H), 1.85 (m, 2H), 1.02 (t, 3H)[5]9.2, 15.3, 26.9[4]
1-AzidopropaneC₃H₇N₃85.1179-803.28 (t, 2H), 1.65 (m, 2H), 0.96 (t, 3H)53.5, 22.8, 11.4

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep1 Add Nucleophile (NaI or NaN3) to Flask prep2 Add Anhydrous DMF prep1->prep2 prep3 Add this compound at 0 °C prep2->prep3 react Heat to 90-110 °C with Stirring (24-48 hours) prep3->react monitor Monitor by GC react->monitor workup1 Quench with Water monitor->workup1 workup2 Extract with Diethyl Ether workup1->workup2 workup3 Wash Organic Layer workup2->workup3 workup4 Dry over MgSO4/Na2SO4 workup3->workup4 purify1 Concentrate via Rotary Evaporation workup4->purify1 purify2 Fractional/Vacuum Distillation purify1->purify2 analyze Characterize Product (NMR, GC-MS, IR) purify2->analyze

Caption: General experimental workflow for the nucleophilic substitution of this compound.

SN2 Reaction Mechanism

Caption: General SN2 mechanism for the nucleophilic substitution of this compound.

References

Application Notes and Protocols for the Spectral Analysis of 1-Fluoropropane by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of 1-fluoropropane, a simple organofluorine compound. Understanding the NMR characteristics of such foundational molecules is crucial for interpreting the spectra of more complex fluorinated compounds, which are of significant interest in medicinal chemistry and materials science. These notes offer a comprehensive overview of the spectral data, detailed experimental protocols, and visual aids to facilitate the understanding of spin-spin coupling pathways.

¹H and ¹³C NMR Spectral Data of this compound

The structural formula of this compound is CH₃-CH₂-CH₂-F. The presence of the electronegative fluorine atom and the spin-active ¹⁹F nucleus (I = 1/2, 100% natural abundance) significantly influences both the ¹H and ¹³C NMR spectra, leading to characteristic chemical shifts and complex coupling patterns.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits three distinct signals, each corresponding to the chemically non-equivalent protons on the three carbon atoms. The signals are further split by both homonuclear (H-H) and heteronuclear (H-F) coupling.

Table 1: ¹H NMR Spectral Data for this compound

AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constants (J) in Hz
H-1 (-CH₂F)~4.30Triplet of triplets (tt)²JHF ≈ 47.4 Hz, ³JHH ≈ 6.2 Hz
H-2 (-CH₂-)~1.68Doublet of triplets of quartets (dtq)³JHF ≈ 23.6 Hz, ³JHH ≈ 6.2 Hz, ³JHH ≈ 7.5 Hz
H-3 (-CH₃)~0.97Triplet of doublets (td)³JHH ≈ 7.5 Hz, ⁴JHF ≈ 0.4 Hz

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound shows three signals, each split into a doublet due to coupling with the adjacent ¹⁹F nucleus. The magnitude of the carbon-fluorine coupling constant (ⁿJCF) is dependent on the number of bonds separating the carbon and fluorine atoms.

Table 2: ¹³C NMR Spectral Data for this compound

AssignmentChemical Shift (δ) ppmMultiplicity (due to ¹⁹F coupling)Coupling Constant (J) in Hz
C-1 (-CH₂F)~83Doublet¹JCF ≈ 165 Hz
C-2 (-CH₂-)~23Doublet²JCF ≈ 19 Hz
C-3 (-CH₃)~11Doublet³JCF ≈ 5 Hz

Note: The chemical shift values are approximate and can be influenced by the solvent. The coupling constants are characteristic and provide valuable structural information.

Experimental Protocols

The following protocols are designed for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, a volatile low-boiling point liquid.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that will dissolve this compound and has a boiling point well above that of the analyte (-2.5 °C). Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are common choices.

  • Concentration : For ¹H NMR, a concentration of 1-5 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 10-30 mg is recommended.

  • Procedure for a Volatile Liquid :

    • Cool a clean, dry 5 mm NMR tube and a vial containing the deuterated solvent in an ice bath or a cryo-cooler.

    • Using a chilled gas-tight syringe, carefully draw the desired amount of liquid this compound.

    • Inject the this compound into the cold deuterated solvent in the vial and mix gently.

    • Transfer the solution to the chilled NMR tube using a pre-cooled pipette.

    • Cap the NMR tube securely to prevent evaporation.

    • Wipe the outside of the tube to remove any condensation before inserting it into the spinner turbine.

NMR Data Acquisition
  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For volatile samples, temperature gradients can be a concern, so careful shimming is essential.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer) :

    • Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width : 10-12 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer) :

    • Pulse Program : Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width : 200-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : A higher number of scans (e.g., 128-1024) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Visualizing Molecular Structure and Coupling

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the key spin-spin coupling interactions observed in its NMR spectra.

Application Note: Analysis of 1-Fluoropropane Fragmentation Patterns by Electron Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-fluoropropane (n-propyl fluoride). It includes a comprehensive experimental protocol for acquiring the mass spectrum of this volatile organic compound using Gas Chromatography-Mass Spectrometry (GC-MS). The presented data and methodologies are essential for the identification and structural elucidation of fluorinated compounds in various research and development settings.

Introduction

This compound (C₃H₇F) is a halogenated alkane with a molecular weight of approximately 62.09 g/mol .[1] As a volatile organic compound with a boiling point of -2.5 °C, it is well-suited for analysis by gas chromatography coupled with mass spectrometry (GC-MS).[2] Electron ionization (EI) is a hard ionization technique that induces significant fragmentation of the analyte molecule. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. Understanding this pattern is crucial for the unambiguous identification of this compound in complex matrices.

Mass Spectrometry Fragmentation Pattern of this compound

Upon entering the mass spectrometer, this compound undergoes electron ionization, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum is characterized by a series of peaks, each corresponding to a specific mass-to-charge ratio (m/z). The relative abundance of these peaks provides insight into the stability of the fragment ions and the preferred fragmentation pathways.

Data Presentation

The quantitative data for the major fragments observed in the electron ionization mass spectrum of this compound is summarized in the table below. The base peak, the most abundant ion, is assigned a relative intensity of 100.

m/zProposed Fragment IonChemical FormulaRelative Intensity (%)
62Molecular Ion [CH₃CH₂CH₂F]⁺[C₃H₇F]⁺~20
43Propyl Cation [CH₃CH₂CH₂]⁺[C₃H₇]⁺~40
33[CH₂F]⁺[CH₂F]⁺100
29Ethyl Cation [CH₃CH₂]⁺[C₂H₅]⁺~60

Note: The relative intensities are estimated from the visual inspection of the NIST mass spectrum of n-propyl fluoride.[3]

Fragmentation Pathway

The fragmentation of this compound in an EI source can be rationalized through a series of bond cleavages. The initial ionization event removes an electron from the molecule, forming the molecular ion at m/z 62. This high-energy species then undergoes fragmentation to produce more stable ions.

Fragmentation_Pathway M [CH₃CH₂CH₂F]⁺˙ m/z = 62 F1 [CH₂F]⁺ m/z = 33 M->F1 - •CH₂CH₃ F2 [CH₃CH₂CH₂]⁺ m/z = 43 M->F2 - •F F3 [CH₃CH₂]⁺ m/z = 29 F2->F3 - CH₄ R1 •CH₂CH₃ R2 •F R3 •CH₂F

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocols

The following protocol outlines the methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation

Due to its high volatility, this compound should be handled as a gas or a cooled liquid.

  • Gaseous Sample Introduction: A gas-tight syringe can be used to directly inject a known volume of gaseous this compound into the GC inlet.

  • Liquid Sample Introduction (Headspace): For samples where this compound is dissolved in a solvent, headspace analysis is recommended.

    • Place the sample in a sealed headspace vial.

    • Equilibrate the vial at a constant temperature (e.g., 40 °C) to allow this compound to partition into the gas phase.

    • An automated headspace sampler injects a portion of the headspace gas into the GC.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 200 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Final hold: Hold at 150 °C for 2 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 20 - 100

  • Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from damaging the detector.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Gaseous Sample (Gas-tight syringe) A1 Injection into GC P1->A1 P2 Liquid Sample (Headspace vial) P2->A1 A2 Separation on Capillary Column A1->A2 A3 Elution into MS Source A2->A3 A4 Electron Ionization (70 eV) A3->A4 A5 Mass Analyzer (Quadrupole) A4->A5 A6 Detection A5->A6 D1 Mass Spectrum Acquisition A6->D1 D2 Library Search & Fragmentation Analysis D1->D2 D3 Compound Identification D2->D3

References

Application Note: Infrared Spectroscopy of the C-F Bond in 1-Fluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analysis of the carbon-fluorine (C-F) bond in 1-fluoropropane using Fourier Transform Infrared (FTIR) spectroscopy. It includes a summary of the key vibrational frequencies, a comprehensive experimental protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR), and graphical workflows for experimental design and spectral interpretation.

Introduction: The Significance of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting unique properties to molecules such as increased thermal stability, metabolic resistance, and altered lipophilicity.[1] These characteristics make fluorinated organic compounds, including this compound, highly valuable in pharmaceuticals, agrochemicals, and materials science. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique for identifying and characterizing the C-F bond. The C-F stretching vibration produces a strong, characteristic absorption band in the fingerprint region of the IR spectrum, making it a reliable diagnostic tool. For monofluorinated alkanes, this intense absorption typically appears in the 1000–1110 cm⁻¹ range.

Vibrational Modes of this compound

The infrared spectrum of this compound is dominated by several key vibrational modes. The most prominent is the C-F stretching vibration, which is highly sensitive to its molecular environment. Other significant absorptions arise from the stretching and bending of C-H bonds within the methyl (CH₃) and methylene (CH₂) groups, as well as C-C skeletal vibrations. Due to the presence of different conformers (gauche and trans), some absorption bands may be split or broadened.

Quantitative Spectral Data

The following table summarizes the principal infrared absorption bands for this compound, based on the gas-phase spectrum available from the NIST Chemistry WebBook. Intensities are estimated from the spectral data.

Wavenumber (cm⁻¹)Estimated IntensityVibrational Assignment
~2975StrongAsymmetric C-H Stretch (CH₃, CH₂)
~2885MediumSymmetric C-H Stretch (CH₃, CH₂)
~1470MediumC-H Bending (Scissoring/Deformation)
~1390MediumC-H Bending (Umbrella Mode)
~1055 Very Strong C-F Stretching Vibration
~890MediumCH₂ Rocking / C-C Stretch

Source: Data interpreted from the gas-phase IR spectrum of this compound (CAS No. 460-13-9) from the NIST Chemistry WebBook.

Experimental Protocol: ATR-FTIR Analysis of this compound

Attenuated Total Reflectance (ATR) is an ideal sampling technique for liquid samples like this compound, requiring minimal sample preparation.

4.1. Instrumentation and Materials

  • FTIR Spectrometer with a DLaTGS detector.

  • Single-bounce diamond ATR accessory.

  • This compound (CAS: 460-13-9), analytical grade.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free laboratory wipes.

  • Glass pipette or syringe.

4.2. Detailed Methodology

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This measurement accounts for the absorbance of the crystal and the ambient environment.

    • Typical Parameters:

      • Scans: 32-64 co-added scans to improve the signal-to-noise ratio.

      • Resolution: 4 cm⁻¹.

      • Spectral Range: 4000–400 cm⁻¹.

  • Sample Measurement:

    • Using a pipette, carefully place a single drop of this compound onto the center of the clean, dry ATR crystal. Due to the volatility of this compound, perform this step efficiently.

    • Immediately acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary, although it is often included in modern software packages. This correction accounts for the wavelength-dependent depth of penetration of the evanescent wave.

    • Identify the key absorption bands as listed in the data table, paying particular attention to the very strong C-F stretch around 1055 cm⁻¹.

  • Post-Measurement Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.

    • Run a clean-check by acquiring a new spectrum to ensure no residue remains.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental process and the fundamental relationship between molecular structure and the resulting IR spectrum.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply this compound Sample background->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process Process Data (Ratio, ATR Correction) sample_scan->process interpret Interpret Spectrum (Identify C-F Stretch) process->interpret end_node End interpret->end_node

Caption: Experimental workflow for ATR-FTIR analysis of this compound.

logical_relationship cluster_molecule This compound Molecule cluster_vibrations Bond Vibrations cluster_spectrum IR Spectrum Regions (cm⁻¹) mol CH₃-CH₂-CH₂-F ch_stretch C-H Stretch region1 3000-2850 ch_stretch->region1 corresponds to ch_bend C-H Bend region2 1500-1350 ch_bend->region2 corresponds to cf_stretch C-F Stretch region3 1100-1000 cf_stretch->region3 corresponds to cc_skeletal C-C Skeletal region4 < 1000 cc_skeletal->region4 corresponds to

Caption: Relationship between molecular vibrations and IR spectrum regions.

References

Application Notes and Protocols for 1-Fluoropropane Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 1-Fluoropropane gas. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of experimental results.

Introduction

This compound (C₃H₇F) is a colorless, flammable gas with a faint aromatic odor.[1] It is typically supplied as a liquefied gas under pressure.[1][2] Due to its chemical properties and physical state, specific handling and storage protocols are necessary to mitigate risks such as flammability, skin and eye irritation, and potential respiratory effects.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValue
Molecular Formula C₃H₇F
Molecular Weight 62.09 g/mol [3]
Boiling Point -2.5 °C[3][4][5]
Melting Point -159 °C[4][5]
Density (gas) 0.782 g/cm³[4][5]
Vapor Pressure 1830 mmHg at 25°C[4]
Flash Point <21°C
Appearance Colorless gas[1][3]
Odor Faint aromatic odor[1]
Solubility Soluble in organic solvents like alcohols and ethers; limited solubility in water.[1]

Safety and Hazard Information

This compound is classified as a flammable gas and can cause serious eye irritation, skin irritation, and respiratory irritation.[2] It may also cause drowsiness or dizziness.[2] As a gas that can displace oxygen, it poses a risk of rapid suffocation in confined spaces.[2]

HazardDescription
Flammability Flammable gas.[2] Vapors may form flammable/explosive mixtures with air.[2]
Health Hazards Causes skin and serious eye irritation.[2] May cause respiratory irritation, drowsiness, or dizziness.[2]
Pressure Hazard Contains gas under pressure; may explode if heated.[2]
Asphyxiation Hazard May displace oxygen and cause rapid suffocation.[2]

Handling and Storage Procedures

Proper handling and storage are paramount to ensure safety. The following diagram illustrates the logical workflow for the safe handling and storage of this compound gas.

start Receipt of This compound Cylinder inspect Inspect Cylinder for Damage start->inspect transport Transport to Storage Area (Use Cylinder Cart) inspect->transport storage Secure Storage (Cool, Dry, Well-Ventilated) transport->storage ppe Wear Appropriate PPE storage->ppe use Gas Use in Fume Hood leak_check Perform Leak Check use->leak_check close_valve Close Cylinder Valve After Use use->close_valve ppe->use leak_check->storage Leak Detected (Emergency Protocol) leak_check->use No Leak return_storage Return to Secure Storage close_valve->return_storage empty Empty Cylinder Handling return_storage->empty disposal Dispose According to Regulations empty->disposal

Safe Handling and Storage Workflow

When handling this compound, the following PPE is required:

PPESpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[6]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene) and flame-retardant lab coat.[7]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[7] If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary.[7]
  • Store cylinders in a dry, cool, and well-ventilated area.[2][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][9]

  • Protect cylinders from direct sunlight and do not expose them to temperatures exceeding 50°C (125°F).[2][10]

  • Securely chain cylinders in an upright position to prevent them from falling.[2]

  • Store away from incompatible materials.[2][8]

Avoid contact with the following materials:

  • Strong oxidizing agents[2]

  • Alkali metals[2]

  • Finely divided metals (e.g., aluminum, magnesium, zinc)[2]

  • Strong bases[2]

Experimental Protocols

  • Objective: To safely set up a this compound gas cylinder for experimental use and ensure the system is leak-free.

  • Materials:

    • Cylinder of this compound

    • Appropriate pressure-reducing regulator

    • Inert tubing and fittings compatible with this compound

    • Leak detection solution (e.g., soapy water) or a handheld electronic leak detector

    • Cylinder wrench

  • Procedure:

    • Ensure the cylinder is securely chained in a fume hood or well-ventilated area.

    • Before attaching the regulator, ensure the cylinder valve is closed.

    • Inspect the regulator and cylinder valve threads for any damage or contamination.

    • Attach the correct regulator to the cylinder and tighten securely with a wrench.

    • Ensure the regulator's delivery pressure is set to zero.

    • Slowly open the main cylinder valve.

    • Apply the leak detection solution to all connections (cylinder valve, regulator fittings, tubing connections).

    • Observe for the formation of bubbles, which indicates a leak. If using an electronic detector, pass the probe over all connections.

    • If a leak is detected, immediately close the main cylinder valve, and retighten the leaking connection. Repeat the leak test. Do not use the cylinder if the leak persists.

    • If no leaks are detected, the system is ready for use.

  • Objective: To provide clear steps for responding to a this compound gas leak to ensure personnel safety.

  • Procedure:

    • Evacuate: Immediately evacuate all personnel from the affected area.

    • Ventilate: If it is safe to do so, increase ventilation in the area (e.g., ensure fume hoods are operating at maximum capacity).

    • Eliminate Ignition Sources: Turn off all potential ignition sources, including open flames, hot plates, and other electrical equipment.[2][8]

    • Isolate the Source: If it is safe and you are trained to do so, close the main valve on the gas cylinder.

    • Notify: Inform your supervisor and the institution's Environmental Health and Safety (EHS) department.

    • Do Not Re-enter: Do not re-enter the area until it has been declared safe by EHS personnel.

Disposal Procedures

Unused or waste this compound must be disposed of as hazardous waste.

  • Segregation and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.[7]

    • The container must be made of a material compatible with halogenated hydrocarbons.[7]

    • Do not mix with non-halogenated organic wastes or other incompatible chemicals.[7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[7]

    • Include the date of accumulation and any other information required by your institution's EHS department.[7]

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area.[7]

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[7] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

    • Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. Controlled incineration with flue gas scrubbing is possible for combustible packaging materials.

References

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of 1-Fluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective synthesis of 1-fluoropropane. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective synthesis of this compound?

A1: The main challenges in selectively synthesizing this compound revolve around controlling regioselectivity and minimizing side reactions. Key issues include:

  • Isomer Formation: The formation of the more thermodynamically stable isomer, 2-fluoropropane, is a common problem, especially in reactions that proceed through a carbocation intermediate.

  • Elimination Reactions: Dehydrohalogenation or dehydration can lead to the formation of propene as a significant byproduct, reducing the overall yield of the desired product.[1]

  • Reagent Reactivity and Handling: Many fluorinating agents are highly reactive, toxic, or moisture-sensitive, requiring specialized handling techniques to ensure safety and efficacy.

Q2: Which synthetic routes are commonly used for preparing this compound?

A2: Several methods are employed, each with its own set of advantages and challenges. Common routes include:

  • Nucleophilic Substitution: Starting from propan-1-ol or a 1-propyl halide (e.g., 1-chloropropane or 1-bromopropane) and using a fluoride source. This is the most direct approach but is susceptible to the challenges mentioned above.

  • Halogen Exchange (Halex) Reactions: Specifically, reacting a 1-propyl halide with a metal fluoride salt, such as potassium fluoride (KF) or silver(I) fluoride (AgF). This is often referred to as the Swarts reaction.[2]

  • Deoxofluorination of Propan-1-ol: Using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to replace the hydroxyl group with fluorine.[3]

  • From Propene: A two-step process involving the anti-Markovnikov addition of HBr to form 1-bromopropane, followed by a halogen exchange reaction.[4][5]

Q3: Why is 2-fluoropropane often formed as a byproduct when starting from a 1-propyl precursor?

A3: The formation of 2-fluoropropane is typically due to a reaction mechanism that involves a carbocation intermediate (SN1-type pathway). The initially formed primary carbocation (CH₃CH₂CH₂⁺) is unstable and can readily rearrange via a hydride shift to the more stable secondary carbocation (CH₃C⁺HCH₃). Nucleophilic attack by the fluoride ion on this secondary carbocation leads to the formation of 2-fluoropropane.

Troubleshooting Guide

Problem 1: My reaction produces a high ratio of 2-fluoropropane to this compound.

  • Possible Cause: The reaction conditions favor an SN1 mechanism, leading to carbocation rearrangement. This is common with substrates that have poor leaving groups or when using protic solvents that can stabilize carbocations.

  • Troubleshooting Steps:

    • Enhance SN2 Conditions: To favor the direct substitution pathway that yields this compound, use a polar aprotic solvent (e.g., acetonitrile, DMF, DMSO). These solvents solvate the cation of the fluoride salt but leave the fluoride anion "naked" and highly nucleophilic.

    • Choose a Better Leaving Group: If starting from a 1-propyl halide, iodide is a better leaving group than bromide, which is better than chloride. A better leaving group accelerates the SN2 reaction, outcompeting the SN1 pathway. Consider converting 1-propanol to 1-propyl tosylate or mesylate for a very good leaving group.

    • Use a Phase-Transfer Catalyst: When using metal fluorides like KF, which have low solubility, a phase-transfer catalyst (e.g., a crown ether like 18-crown-6 or a quaternary ammonium salt) can be used.[6][7] This helps to bring the fluoride anion into the organic phase and promotes a clean SN2 reaction.

Problem 2: A significant amount of propene is being formed as an elimination (E2) byproduct.

  • Possible Cause: The fluoride source is acting as a base rather than a nucleophile. This is a common issue as fluoride is a relatively basic anion.[8] The use of high temperatures and sterically hindered substrates can also favor elimination over substitution.[1]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can significantly favor the SN2 pathway.

    • Use a Less Basic Fluoride Source: While KF is common, its basicity can be problematic. Reagents like tetrabutylammonium fluoride (TBAF) are highly soluble in organic solvents but are also very basic. Using spray-dried, anhydrous KF with a phase-transfer catalyst in an aprotic solvent is often a good compromise.

    • Optimize the Solvent: The choice of solvent can influence the substitution-to-elimination ratio. In some cases, adding a small amount of a hydrogen-bond donor (like a bulky diol) has been shown to selectively solvate and stabilize the SN2 transition state, increasing the yield of the substitution product.[6][7]

Problem 3: The reaction is sluggish or gives a low yield, even with optimized conditions.

  • Possible Cause: The fluorinating agent may be inactive due to hydration, or the leaving group on the substrate is not sufficiently reactive.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Metal fluorides like KF are hygroscopic. Water will hydrate the fluoride ion, drastically reducing its nucleophilicity. Ensure all reagents and solvents are rigorously dried. Use spray-dried KF or dry it in an oven before use.

    • Activate the Substrate: If starting from propan-1-ol, direct fluorination is difficult. It is almost always necessary to first convert the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or halide.

    • Consider Alternative Reagents: For converting alcohols directly, deoxofluorinating agents like DAST or Deoxo-Fluor are effective but must be handled with care. For halogen exchange, consider using silver(I) fluoride (AgF), which is more reactive than KF, though more expensive.

Data Summary: Comparison of Fluorination Methods

The following table summarizes typical outcomes for the synthesis of this compound from different precursors. Note that yields and selectivity are highly dependent on specific reaction conditions.

Starting MaterialFluorinating AgentSolventCatalystApprox. Yield (1-FP)Selectivity (1-FP : 2-FP)Key Challenge
1-BromopropaneSpray-Dried KFAcetonitrile18-Crown-660-75%>95:5Reagent purity; anhydrous conditions
1-PropanolDASTCH₂Cl₂None50-65%>90:10Reagent handling; side reactions
1-Propyl TosylateTBAF (anhydrous)THFNone70-85%>98:2Elimination; TBAF hygroscopicity
1-BromopropaneAgFAcetonitrileNone65-80%>95:5Cost of reagent

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Bromopropane using KF and 18-Crown-6

  • Objective: To synthesize this compound via a nucleophilic substitution (SN2) reaction, minimizing elimination and rearrangement byproducts.

  • Materials:

    • 1-Bromopropane (10.0 g, 81.3 mmol)

    • Spray-dried Potassium Fluoride (KF) (7.1 g, 122 mmol)

    • 18-Crown-6 (2.15 g, 8.1 mmol)

    • Anhydrous Acetonitrile (150 mL)

  • Procedure:

    • Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

    • To the flask, add spray-dried potassium fluoride and 18-crown-6.

    • Add 150 mL of anhydrous acetonitrile via cannula.

    • Add 1-bromopropane to the stirring suspension.

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by GC-MS.

    • After completion, cool the mixture to room temperature.

    • Carefully decant the acetonitrile solution from the solid KF.

    • The product, this compound, is a low-boiling-point liquid (2°C). For isolation, the reaction can be set up to distill the product directly into a cold trap (-78°C) as it is formed.

    • Characterize the collected product by NMR spectroscopy.

Visual Guides

Below are diagrams illustrating key workflows and logical relationships in the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis start Poor Yield / Selectivity cause1 High % of 2-Fluoropropane start->cause1 cause2 High % of Propene start->cause2 cause3 Low Conversion start->cause3 subcause1 S_N1 Pathway / Rearrangement cause1->subcause1 subcause2 E2 Pathway Favored cause2->subcause2 subcause3 Inactive Reagent / Substrate cause3->subcause3 sol1 Use Polar Aprotic Solvent (e.g., MeCN, DMF) subcause1->sol1 sol2 Use Better Leaving Group (e.g., OTs, I) subcause1->sol2 sol5 Add Phase-Transfer Catalyst subcause1->sol5 subcause2->sol1 sol3 Lower Reaction Temperature subcause2->sol3 subcause3->sol2 sol4 Use Anhydrous Reagents subcause3->sol4 subcause3->sol5

Caption: Troubleshooting flowchart for common issues in this compound synthesis.

G General Experimental Workflow (Halogen Exchange) sub Starting Material (e.g., 1-Bromopropane) reagents Add Fluoride Source (KF) & Catalyst (18-Crown-6) in Anhydrous Solvent sub->reagents 1. reaction Heat to Reflux (12-18h) reagents->reaction 2. workup Product Isolation (Distillation into Cold Trap) reaction->workup 3. product This compound workup->product 4.

Caption: A typical experimental workflow for synthesizing this compound.

References

Technical Support Center: Purification of 1-Fluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-fluoropropane from its common isomeric impurity, 2-fluoropropane.

Physical Properties of this compound and Isomeric Impurity

The primary challenge in separating this compound from 2-fluoropropane lies in their similar molecular weights. However, their boiling points are sufficiently different to allow for separation by standard laboratory techniques.

PropertyThis compound2-Fluoropropane (Impurity)
Molecular Formula C₃H₇FC₃H₇F
Molecular Weight 62.09 g/mol 62.09 g/mol
Boiling Point -2.5 to -3 °C-10 °C[1][2][3]
Melting Point -159 °C-133.4 °C[1][2]
CAS Number 460-13-9420-26-8[1][2][4][5]

Purification Strategy Overview

The selection of a purification method depends on the required purity, scale of the experiment, and available equipment. The two most common and effective methods are fractional distillation and preparative gas chromatography (Prep GC).

A Crude this compound (with 2-Fluoropropane impurity) B Select Purification Method A->B C Fractional Distillation B->C Larger Scale Moderate Purity D Preparative Gas Chromatography (Prep GC) B->D Small Scale High Purity E Purity Analysis (GC, NMR) C->E D->E F Pure this compound E->F

Caption: General workflow for the purification of this compound.

Method 1: Fractional Distillation

Fractional distillation is effective for separating compounds with different boiling points.[6][7] Given the ~7.5 °C difference between this compound and 2-fluoropropane, this method is well-suited for separations where moderate to high purity is required on a gram to kilogram scale.

Frequently Asked Questions (FAQs) - Fractional Distillation

Q1: Why is fractional distillation suitable for separating 1- and 2-fluoropropane? A1: Fractional distillation is used to separate liquids with boiling points that differ by less than 25 °C.[6] The boiling points of this compound (-3 °C) and 2-fluoropropane (-10 °C) have a sufficient difference for a fractionating column to effectively separate them through repeated vaporization-condensation cycles.[8]

Q2: What kind of fractionating column is best for this separation? A2: A Vigreux or a packed column (e.g., with Raschig rings or metal sponges) is recommended. These columns provide a large surface area, increasing the number of theoretical plates and leading to a more efficient separation of components with close boiling points. The length of the column is also critical; a longer column generally provides better separation but may result in lower recovery.[8]

Q3: How do I know which fraction contains my desired this compound? A3: Since 2-fluoropropane has the lower boiling point (-10 °C), it is the more volatile component and will distill first. You should observe a stable temperature plateau on the thermometer at the head of the column corresponding to the boiling point of 2-fluoropropane. After this fraction is collected, the temperature will rise again before stabilizing at the boiling point of this compound (-3 °C). This second fraction will be your purified product.

Troubleshooting Guide - Fractional Distillation

Start Problem Encountered P1 Poor Separation / Impure Fractions Start->P1 P2 Low or No Product Recovery Start->P2 P3 Temperature Fluctuates / No Plateau Start->P3 S1a Increase column length or use more efficient packing. P1->S1a Cause: Insufficient theoretical plates S1b Reduce heating rate to allow equilibrium to be established. P1->S1b Cause: Distilling too quickly S1c Insulate the column with glass wool or foil to maintain gradient. P1->S1c Cause: Heat loss from column S2a Check all joints for leaks. Ensure proper sealing. P2->S2a Cause: System leaks S2b Ensure condenser is cold enough. Use a dry ice/acetone bath. P2->S2b Cause: Inefficient condensation S2c Heating may be too high, causing product to be carried over too quickly. P2->S2c Cause: Vigorous boiling S3a Ensure thermometer bulb is placed correctly (just below the sidearm). P3->S3a Cause: Improper thermometer placement P3->S3a Cause: Inconsistent heating S3b Heating is uneven or too rapid. Use a proper heating mantle and stir bar.

Caption: Troubleshooting logic for fractional distillation issues.

Method 2: Preparative Gas Chromatography (Prep GC)

Prep GC is a high-resolution technique ideal for isolating highly pure compounds on a microgram to gram scale. It separates volatile compounds based on their differential partitioning between a stationary phase (in a column) and a mobile phase (an inert carrier gas).[9][10] This method is particularly useful when very high purity is required for applications like reference standard preparation or sensitive biological assays.

Frequently Asked Questions (FAQs) - Prep GC

Q1: When should I choose Prep GC over fractional distillation? A1: Choose Prep GC when you require very high purity (>99.5%) or when you are working with small sample sizes (milligrams to a few grams). While distillation is better for bulk purification, Prep GC offers superior separation efficiency for closely related isomers.[11][12]

Q2: What type of GC column is suitable for separating fluoropropane isomers? A2: A column with a non-polar or mid-polarity stationary phase is typically effective. The choice depends on the specific interactions with the isomers. A thick film, wide-bore capillary column is often used in preparative work to allow for larger injection volumes.

Q3: How can I optimize the separation (resolution) between the two isomer peaks? A3: Optimization can be achieved by:

  • Adjusting the temperature program: A slower temperature ramp or a lower isothermal temperature can increase the time compounds spend interacting with the stationary phase, improving separation.

  • Lowering the carrier gas flow rate: This can enhance column efficiency, though it will also increase the run time.

  • Using a longer column: A longer column provides more theoretical plates for separation.

Troubleshooting Guide - Prep GC

Start Problem Encountered P1 Poor Peak Resolution Start->P1 P2 Low Yield / Poor Recovery Start->P2 P3 Broad or Tailing Peaks Start->P3 S1a Lower the temperature ramp rate or use a lower isothermal temperature. P1->S1a Cause: Insufficient separation time S1b Reduce injection volume to avoid overloading the column. P1->S1b Cause: Column overload S1c Decrease carrier gas flow rate. P1->S1c Cause: High flow rate S2a Ensure collection trap is sufficiently cold (e.g., liquid nitrogen). P2->S2a Cause: Inefficient trapping S2b Check for leaks in the system, especially at the splitter and trap. P2->S2b Cause: System leaks S2c Optimize split ratio to direct more sample to the collection trap. P2->S2c Cause: Unfavorable split ratio S3a Increase injector temperature to ensure complete and rapid volatilization. P3->S3a Cause: Incomplete vaporization S3b Check for and eliminate 'dead volume' in the injector or column connections. P3->S3b Cause: System plumbing issues S3c The column may be contaminated. Bake out or replace the column. P3->S3c Cause: Column degradation

References

Technical Support Center: Optimizing 1-Fluoropropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1-fluoropropane. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges in achieving high yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of this compound unexpectedly low?

A1: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Poor Leaving Group: The efficiency of nucleophilic substitution is highly dependent on the leaving group ability of the starting material. The general trend for halide leaving groups is I > Br > Cl. If you are using 1-chloropropane as a starting material, consider switching to 1-bromopropane or 1-iodopropane for a faster reaction and potentially higher yield.

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to:

    • Insufficient reaction time: Monitor the reaction progress using techniques like GC-MS to ensure it has gone to completion.

    • Low reaction temperature: While higher temperatures can promote side reactions, an insufficient temperature will result in a sluggish reaction. Optimization of the reaction temperature is crucial.

    • Inefficient fluorinating agent: The choice and quality of the fluorinating agent are critical. For Swarts-type reactions, heavy metal fluorides like AgF or SbF₃ are generally more effective than alkali metal fluorides like KF.[1][2][3][4] If using KF, ensure it is anhydrous and consider the use of a phase transfer catalyst to improve its solubility and reactivity.[5]

  • Side Reactions: The primary competing reaction is elimination (E2), which produces propene. This is more prevalent with:

    • Sterically hindered substrates: While 1-halopropanes are primary and less prone to elimination, any secondary halide impurities can readily undergo elimination.

    • Strongly basic conditions: Some fluoride sources can also act as bases. The use of less basic fluoride sources or careful control of reaction conditions can minimize this side reaction.

  • Moisture: Fluorinating agents are often sensitive to moisture, which can lead to their deactivation and the formation of byproducts. Ensure all reagents and solvents are anhydrous.

Q2: How can I minimize the formation of propene as a byproduct?

A2: The formation of propene via an E2 elimination pathway is a common side reaction. To minimize its formation:

  • Use a less basic fluorinating agent: While all fluoride sources have some basicity, some are less prone to promoting elimination.

  • Optimize the reaction temperature: Lowering the reaction temperature can favor the SN2 pathway over the E2 pathway.

  • Choose an appropriate solvent: Polar aprotic solvents like acetonitrile or DMF are generally preferred for SN2 reactions.

  • Use a starting material with a better leaving group: A more reactive starting material (e.g., 1-iodopropane) will undergo the desired SN2 reaction more readily, potentially outcompeting the elimination reaction.

Q3: The reaction is not proceeding, even with a good leaving group. What could be the issue?

A3: If the reaction is stalled, consider the following:

  • Insoluble Fluorinating Agent: Alkali metal fluorides like KF have low solubility in common organic solvents. To overcome this, the use of a phase-transfer catalyst (PTC) such as 18-crown-6 or a quaternary ammonium salt is highly recommended.[5] The PTC helps to transport the fluoride anion from the solid phase into the organic phase where the reaction occurs.

  • Deactivated Catalyst: If using a phase-transfer catalyst, ensure it has not degraded.

  • Poor Quality Reagents: Ensure the starting alkyl halide and the fluorinating agent are of high purity. Impurities in the starting material can inhibit the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound in a laboratory setting?

A1: For laboratory-scale synthesis, the most common and effective methods are nucleophilic substitution reactions, specifically the Swarts reaction or a modified Finkelstein reaction, starting from 1-bromopropane or 1-chloropropane.[1][6] The Swarts reaction typically employs heavy metal fluorides like silver(I) fluoride (AgF) or antimony(III) fluoride (SbF₃).[2][3][4] A modified Finkelstein reaction can be performed using an alkali metal fluoride, such as potassium fluoride (KF), often in conjunction with a phase-transfer catalyst to enhance reactivity.[5]

Q2: What are the typical yields and purities I can expect for this compound synthesis?

A2: Yields and purities are highly dependent on the chosen method, starting materials, and reaction conditions. With optimized conditions, yields can be good to excellent. For example, the fluorination of a primary alkyl bromide using potassium fluoride and 18-crown-6 as a phase-transfer catalyst in acetonitrile at 82°C has been reported to give yields of up to 80% in 24 hours.[5] Purity is typically determined by GC-MS, and with proper workup and purification, purities of >95% can be achieved.

Q3: What are the main impurities I should look for in my final product?

A3: The most common impurities include:

  • Unreacted starting material: 1-bromopropane or 1-chloropropane.

  • Elimination byproduct: Propene.

  • Solvent residues: Depending on the solvent used for the reaction and workup.

  • Byproducts from the fluorinating agent: These will depend on the specific agent used.

GC-MS is the ideal analytical technique to identify and quantify these impurities.

Q4: Can I use 1-propanol as a starting material?

A4: While it is possible to synthesize this compound from 1-propanol, it is a multi-step process. Typically, the hydroxyl group of 1-propanol would first need to be converted into a good leaving group, such as a tosylate or a halide (e.g., by reacting with HBr to form 1-bromopropane), which can then undergo nucleophilic fluorination. Direct fluorination of alcohols is possible but often requires more specialized and hazardous reagents.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound via nucleophilic substitution.

Table 1: Comparison of Common Fluorinating Agents for this compound Synthesis

Fluorinating AgentStarting MaterialTypical SolventCatalystTypical Temperature (°C)Reported Yield (%)Notes
AgF1-BromopropaneAcetonitrileNone50-8260-80Silver salts can be expensive.
KF1-BromopropaneAcetonitrile18-Crown-682~80[5]Anhydrous KF is crucial.
CsF1-BromopropaneAcetonitrileNone80-10070-90More soluble than KF but also more expensive.
SbF₃/SbCl₅1-ChloropropaneNone (neat)SbCl₅ (catalytic)100-150VariableCan be a vigorous reaction; suitable for industrial scale.[3][4]

Table 2: Influence of Leaving Group on Reaction Rate

Starting MaterialRelative Reaction Rate
1-IodopropaneFastest
1-BromopropaneIntermediate
1-ChloropropaneSlowest

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Bromopropane using KF and 18-Crown-6

This protocol describes a common laboratory-scale synthesis of this compound utilizing a phase-transfer catalyst.

Materials:

  • 1-Bromopropane

  • Anhydrous Potassium Fluoride (KF), finely powdered and dried under vacuum

  • 18-Crown-6

  • Anhydrous Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous potassium fluoride (1.5 equivalents) and 18-crown-6 (0.1 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Begin stirring the mixture and add 1-bromopropane (1.0 equivalent) to the flask.

  • Heat the reaction mixture to 82°C and maintain this temperature with vigorous stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS. The reaction is typically complete within 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the insoluble salts (KF and KBr).

  • Carefully distill the filtrate to separate the volatile this compound (boiling point: -2.5 °C) from the higher-boiling acetonitrile and 18-crown-6. The product can be collected in a cold trap.

  • Characterize the final product by NMR and GC-MS to confirm its identity and purity.

Visualizations

experimental_workflow start Start: Assemble Reaction Apparatus reagents Add Anhydrous KF, 18-Crown-6, and Acetonitrile start->reagents add_substrate Add 1-Bromopropane reagents->add_substrate reaction Heat to 82°C and Stir add_substrate->reaction monitor Monitor Reaction by GC-MS reaction->monitor monitor->reaction Incomplete workup Cool and Filter monitor->workup Complete purification Distill and Collect Product workup->purification analysis Characterize by NMR and GC-MS purification->analysis end End: Pure this compound analysis->end troubleshooting_low_yield start Low Yield of this compound check_leaving_group Is the leaving group optimal (Br or I)? start->check_leaving_group check_reaction_completion Is the reaction complete? check_leaving_group->check_reaction_completion Yes solution1 Solution: Use 1-bromopropane or 1-iodopropane. check_leaving_group->solution1 No check_side_reactions Are there significant side products (e.g., propene)? check_reaction_completion->check_side_reactions Yes solution2 Solution: Increase reaction time or temperature cautiously. check_reaction_completion->solution2 No check_reagents Are reagents and solvents anhydrous and pure? check_side_reactions->check_reagents No solution3 Solution: Lower temperature, use a less basic fluoride source. check_side_reactions->solution3 Yes solution4 Solution: Dry reagents and solvents thoroughly. check_reagents->solution4 No end Consult further literature for specific optimization. check_reagents->end Yes

References

Technical Support Center: Fluorination of Propane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propane Fluorination. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of propane fluorination and its associated side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and major side products observed in the fluorination of propane?

A1: The fluorination of propane can yield a complex mixture of products. The desired products are typically mono-fluorinated propanes (1-fluoropropane and 2-fluoropropane). However, due to the high reactivity of fluorinating agents, several side reactions occur.

Major Side Products Include:

  • Poly-fluorinated propanes: Di-, tri-, and higher fluorinated isomers of propane are common. The reaction is difficult to stop at the mono-fluorination stage.[1]

  • Isomers of fluoropropane: Both this compound and 2-fluoropropane are typically formed. The ratio depends on the reaction conditions and the fluorinating agent used.

  • Products of C-C bond cleavage: The high energy of the reaction can lead to the fragmentation of the propane backbone, resulting in the formation of smaller fluorinated alkanes such as fluoromethane and fluoroethane. In extreme cases, complete decomposition to carbon and hydrogen fluoride can occur.

  • Unsaturated compounds: Elimination of HF from a fluorinated propane can lead to the formation of propene.[1]

Q2: Why is direct fluorination of propane with elemental fluorine (F₂) notoriously difficult to control?

A2: Direct fluorination of hydrocarbons with elemental fluorine is a highly exothermic and often explosive reaction.[2][3] This is due to the low bond dissociation energy of the F-F bond and the high strength of the C-F and H-F bonds that are formed. The reaction proceeds through a free radical chain mechanism that is difficult to initiate in a controlled manner and propagates very rapidly, leading to a runaway reaction. This lack of control results in poor selectivity and a high likelihood of over-fluorination and C-C bond cleavage.[4]

Q3: What are the advantages of using electrophilic fluorinating agents like Selectfluor™ over direct fluorination?

A3: Electrophilic fluorinating agents, such as Selectfluor™ (F-TEDA-BF₄), offer a much more controlled and selective approach to fluorination.[5][6][7][8]

Key Advantages:

  • Milder Reaction Conditions: These reagents are often used at or near room temperature, reducing the risk of thermal runaway and decomposition.

  • Increased Selectivity: They allow for greater control over the degree of fluorination and can be used to target specific C-H bonds, particularly activated ones.[5]

  • Improved Safety: Selectfluor™ is a stable, crystalline solid that is easier and safer to handle than highly toxic and reactive fluorine gas.[6]

  • Compatibility: It is compatible with a wider range of solvents and functional groups.

Q4: How can catalytic methods be used to control the fluorination of propane?

A4: Catalytic methods can help to moderate the reactivity of the fluorinating agent and improve selectivity. For instance, cobalt(III) fluoride (CoF₃) can be used as a solid-phase fluorinating agent.[1][9] In this process, the hydrocarbon vapor is passed over a heated bed of CoF₃. The cobalt trifluoride is reduced to cobalt difluoride, and the hydrocarbon is fluorinated. The CoF₂ can then be regenerated by passing fluorine gas over it. This method avoids the direct mixing of the highly reactive reactants and allows for better temperature control, although it can still produce complex product mixtures.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the fluorination of propane.

Problem Possible Cause(s) Troubleshooting Steps
Explosion or Uncontrolled Reaction - Direct reaction of concentrated fluorine gas with propane. - Localized "hot spots" in the reactor. - Inadequate heat dissipation.- Use a diluted fluorine/nitrogen mixture (e.g., 10-20% F₂ in N₂). [10] - Employ a flow reactor for better temperature control and mixing. [2] - Ensure efficient stirring and cooling of the reaction vessel. - For gas-phase reactions, use a reactor with a high surface area-to-volume ratio.
Low Yield of Mono-fluorinated Product - Over-fluorination due to high reactivity of the fluorinating agent. - Insufficient activation of the C-H bond for electrophilic fluorination.- Decrease the concentration of the fluorinating agent. - Lower the reaction temperature. - Reduce the reaction time. - For electrophilic fluorination, consider using a catalyst or a more activating solvent.
Formation of Significant Amounts of C-C Cleavage Products - Excessive reaction temperature. - High concentration of a highly reactive fluorinating agent.- Lower the reaction temperature. - Use a milder fluorinating agent (e.g., Selectfluor™ instead of F₂). - Employ a catalyst that promotes C-H functionalization over C-C cleavage.
Poor Selectivity (Mixture of 1- and 2-Fluoropropane) - The inherent lack of selectivity of radical fluorination.- Modify the reaction conditions (temperature, solvent) to subtly influence the selectivity. - Consider a multi-step synthetic route that allows for the regioselective introduction of a functional group that can later be converted to fluorine.
Inconsistent Results Between Batches - Variations in the purity of reactants or solvents. - Inconsistent reaction setup or conditions. - Degradation of the fluorinating agent.- Use reactants and solvents from the same batch or with consistent purity. - Carefully control and monitor reaction parameters (temperature, flow rates, stirring speed). - Use fresh or properly stored fluorinating agents.

Experimental Protocols

Protocol 1: Direct Gas-Phase Fluorination of Propane in a Flow Reactor

This protocol describes a general procedure for the direct fluorination of propane using a diluted fluorine/nitrogen mixture in a continuous flow system. Extreme caution must be exercised when working with fluorine gas.

Materials:

  • Propane (high purity)

  • Fluorine/Nitrogen mixture (10% F₂ in N₂)

  • Helium (for purging)

  • Flow reactor (e.g., packed bed reactor with an inert support)

  • Mass flow controllers for all gases

  • Temperature controller and furnace for the reactor

  • Cold trap (liquid nitrogen) for product collection

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • System Preparation: The entire reactor system must be meticulously cleaned, dried, and passivated with a dilute fluorine mixture before use. Purge the system thoroughly with helium.

  • Reactant Introduction: Using mass flow controllers, establish a stable flow of propane and the fluorine/nitrogen mixture into the reactor. The molar ratio of propane to fluorine should be high to favor mono-fluorination.

  • Reaction: The reactor is heated to the desired temperature (typically in the range of 100-300°C, but must be optimized). The reaction is highly exothermic, and the temperature must be carefully monitored and controlled.

  • Product Collection: The effluent from the reactor is passed through a cold trap cooled with liquid nitrogen to condense the fluorinated products and unreacted propane.

  • Analysis: The collected liquid is carefully vaporized and analyzed by GC-MS to determine the product distribution.

Safety Precautions:

  • All work with fluorine gas must be conducted in a dedicated, well-ventilated fume hood.

  • A fluorine gas detector should be in place.

  • Personnel must be highly trained in handling fluorine and have appropriate personal protective equipment (PPE), including a face shield, and specialized gloves.

  • An emergency plan must be in place, and calcium gluconate gel should be readily available in case of HF exposure.

Protocol 2: Electrophilic Fluorination of a Propane Derivative with Selectfluor™

This protocol provides a general method for the fluorination of a propane derivative with an activated C-H bond using Selectfluor™.

Materials:

  • Propane derivative (e.g., a 1,3-dicarbonyl compound)

  • Selectfluor™

  • Acetonitrile (anhydrous)

  • Stir bar and round-bottom flask

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the propane derivative in anhydrous acetonitrile in a round-bottom flask, add Selectfluor™ (typically 1.1-1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

  • Analysis: The purified product is characterized by NMR spectroscopy and mass spectrometry.

Data Presentation

Table 1: Representative Product Distribution in the Fluorination of Propane with CoF₃ *

ProductRelative Yield (%)
This compoundVaries
2-FluoropropaneVaries
DifluoropropanesSignificant
TrifluoropropanesSignificant
Higher Fluorinated PropanesPresent
C₁-C₂ Fluorinated FragmentsPresent
PropeneMinor

*Qualitative data based on descriptions from the literature. Actual yields are highly dependent on specific reaction conditions.[1]

Visualizations

Side_Reactions_in_Propane_Fluorination cluster_main_reaction Main Reaction Pathway cluster_side_reactions Side Reactions Propane Propane Propyl_Radical Propyl Radical (1° or 2°) Propane->Propyl_Radical + F• - HF Fluoropropane This compound & 2-Fluoropropane Propyl_Radical->Fluoropropane + F₂ - F• CC_Cleavage C-C Bond Cleavage (C₁, C₂ Fragments) Propyl_Radical->CC_Cleavage High Energy Polyfluorination Polyfluorinated Propanes Fluoropropane->Polyfluorination + F• - HF Elimination Propene Fluoropropane->Elimination - HF Troubleshooting_Logic Start Experiment Issue (e.g., Low Yield) Check_Reactivity Assess Reactivity Start->Check_Reactivity High_Reactivity High Reactivity: Over-fluorination, Decomposition Check_Reactivity->High_Reactivity Yes Low_Reactivity Low Reactivity: Incomplete Reaction Check_Reactivity->Low_Reactivity No Action_High Action: - Lower Temp - Dilute Reagent - Shorter Time High_Reactivity->Action_High Action_Low Action: - Increase Temp - Add Catalyst - Check Reagent Purity Low_Reactivity->Action_Low

References

Technical Support Center: Thermal Degradation of 1-Fluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of 1-fluoropropane. Given the limited direct experimental data on this compound, this guide draws upon established principles and experimental findings from analogous halogenated alkanes to provide a robust framework for your research.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound under thermal stress?

Based on studies of similar halogenated alkanes, the thermal decomposition of this compound is expected to proceed through two primary pathways:

  • HF Elimination (Dehydrofluorination): This is a common pathway for fluoroalkanes, leading to the formation of propylene and hydrogen fluoride. This unimolecular elimination is often the dominant pathway at lower pyrolysis temperatures.

  • C-C Bond Fission: Homolytic cleavage of the carbon-carbon bonds can occur, particularly at higher temperatures, leading to the formation of various radical species such as methyl, ethyl, fluoromethyl, and fluoroethyl radicals. These radicals can then participate in a complex series of secondary reactions.

Q2: What are the likely major and minor products of this compound pyrolysis?

  • Major Products: Propylene (from HF elimination) and hydrogen fluoride are expected to be the primary products.

  • Minor Products: Depending on the temperature and pressure, minor products may include methane, ethane, ethylene, and other smaller fluorinated hydrocarbons resulting from radical recombination and abstraction reactions. At very high temperatures, the formation of carbonaceous solids or polymers may occur.[1]

Q3: How does the C-F bond strength influence the degradation of this compound?

The carbon-fluorine bond is exceptionally strong, making its homolytic scission less likely than C-C or C-H bond cleavage at typical pyrolysis temperatures.[2] Therefore, pathways involving C-F bond breaking are generally considered to be less significant compared to HF elimination or C-C bond fission.

Q4: What experimental techniques are suitable for studying the thermal degradation of this compound?

Commonly employed techniques for studying gas-phase thermal decomposition include:

  • Shock Tubes: These are used for studying reactions at high temperatures and pressures over very short timescales.[3][4]

  • Flow Reactors: These allow for the study of pyrolysis at a range of temperatures and pressures in a controlled environment.[5]

  • Thermogravimetric Analysis (TGA): This technique can provide information on the overall decomposition temperature and mass loss profile of a substance.[6][7]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful analytical tool for identifying the products of thermal decomposition.[8]

Troubleshooting Guide

Problem 1: Low conversion of this compound in my pyrolysis experiment.

  • Possible Cause: The reaction temperature may be too low. The thermal stability of fluorinated alkanes can be high.

  • Solution: Gradually increase the pyrolysis temperature in increments while monitoring the product yields. Consult literature on similar compounds to estimate an appropriate temperature range. For instance, the pyrolysis of some perfluoroalkanes is studied at temperatures above 600°C.[1]

Problem 2: I am observing a wide range of unexpected products in my GC-MS analysis.

  • Possible Cause: Secondary reactions are likely occurring at higher temperatures or longer residence times. The initial decomposition products can further react to form a complex mixture.

  • Solution:

    • Try to reduce the residence time of the reactants in the hot zone of your reactor.

    • Lower the reaction temperature to favor the primary decomposition pathways.

    • Consider adding a radical scavenger to the system to suppress secondary radical reactions, if you are primarily interested in the unimolecular decomposition pathway.

Problem 3: My analytical results are not reproducible.

  • Possible Cause 1: Inconsistent heating or temperature profiles in the reactor.

  • Solution 1: Ensure your reactor's temperature is uniform and accurately controlled. Use multiple thermocouples to map the temperature profile of your reactor.

  • Possible Cause 2: Surface reactions catalyzed by the reactor walls.

  • Solution 2: The material of the reactor can influence the degradation process. "Seasoning" the reactor by running the reaction for an extended period before collecting data can help to create a more inert and consistent surface. Alternatively, the use of a quartz or specially coated reactor can minimize surface catalysis.

Problem 4: Difficulty in quantifying hydrogen fluoride (HF).

  • Possible Cause: HF is highly corrosive and reactive, making it challenging to handle and quantify with standard analytical equipment.

  • Solution:

    • Use analytical equipment constructed from HF-resistant materials.

    • Employ trapping techniques with a suitable reagent to convert HF into a more easily quantifiable species.

    • Consider using ion-selective electrodes or specialized spectroscopic methods for HF detection.

Experimental Protocols

Protocol 1: Pyrolysis of this compound in a Flow Reactor

  • System Setup:

    • A quartz or stainless steel tubular flow reactor is placed inside a programmable tube furnace.

    • The inlet of the reactor is connected to a mass flow controller to regulate the flow of a carrier gas (e.g., nitrogen or argon) and the this compound sample.

    • The outlet of the reactor is connected to a series of cold traps (to collect condensable products) and then to an online gas chromatograph (GC) equipped with a mass spectrometer (MS) and/or a flame ionization detector (FID).

  • Experimental Procedure:

    • The reactor is heated to the desired temperature under a constant flow of the inert carrier gas.

    • Once the temperature is stable, a known concentration of this compound is introduced into the carrier gas stream.

    • The reaction products are carried out of the reactor and are analyzed in real-time by the online GC-MS. The condensable products in the cold traps can be analyzed separately after the experiment.

    • Experiments are repeated at various temperatures and residence times (controlled by the flow rate) to study the kinetics and product distribution.

Protocol 2: Product Analysis using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Sample Preparation: A small, known amount of liquid this compound is loaded into a pyrolysis sample holder.

  • Pyrolysis:

    • The sample holder is rapidly heated to the desired pyrolysis temperature (e.g., 500-900°C) in an inert atmosphere (helium).

    • The sample is held at this temperature for a short, controlled period.

  • GC-MS Analysis:

    • The volatile pyrolysis products are immediately swept into the injection port of a gas chromatograph.

    • The products are separated on a suitable GC column.

    • The separated compounds are then introduced into a mass spectrometer for identification based on their mass spectra.

Quantitative Data from Analogous Compounds

Note: The following data is for related compounds and serves as an estimate for what might be expected for this compound.

CompoundDecomposition Temperature Range (°C)Major ProductsActivation Energy (kJ/mol)Reference
Perfluoropropane660 - 1090Perfluoroethane, Polymeric (CF2)x~335[1]
1-Chloropropane742 - 947Propylene, Ethylene, Methane, HCl~255[3]
2,3-epoxy-1,1,1-trifluoropropane404 - 4681,1,1-trifluoropropanone, 3,3,3-trifluoropropanal240 - 259[9]

Visualizations

DegradationPathways cluster_main Thermal Stress cluster_path1 HF Elimination cluster_path2 C-C Bond Fission cluster_secondary Secondary Products This compound This compound Propylene Propylene This compound->Propylene Major Pathway HF HF This compound->HF CH3_radical Methyl Radical This compound->CH3_radical CH2FCH2_radical 2-Fluoroethyl Radical This compound->CH2FCH2_radical C2H5_radical Ethyl Radical This compound->C2H5_radical CH2F_radical Fluoromethyl Radical This compound->CH2F_radical Methane Methane CH3_radical->Methane Ethylene Ethylene CH2FCH2_radical->Ethylene Ethane Ethane C2H5_radical->Ethane

Caption: Inferred thermal degradation pathways of this compound.

ExperimentalWorkflow Sample This compound + Inert Gas FlowControl Mass Flow Controllers Sample->FlowControl Reactor Pyrolysis Reactor (Tube Furnace) FlowControl->Reactor Trapping Cold Traps (Condensable Products) Reactor->Trapping Analysis Online GC-MS/FID (Gaseous Products) Trapping->Analysis Data Data Acquisition & Analysis Analysis->Data

Caption: General experimental workflow for flow reactor pyrolysis.

References

managing pressure and temperature in 1-Fluoropropane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing pressure and temperature in reactions involving 1-Fluoropropane. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in managing reactions with this compound?

A1: The primary challenges stem from its physical and chemical properties. This compound is a gas at room temperature with a boiling point around -2.5°C, necessitating the use of high-pressure equipment or cryogenic conditions to handle it as a liquid.[1][2][3] Chemically, the carbon-fluorine (C-F) bond is exceptionally strong (approximately 467 kJ/mol), making this compound relatively unreactive in common nucleophilic substitution reactions compared to other alkyl halides.[4]

Q2: What are the critical safety precautions for heating reactions with this compound?

A2: this compound is a flammable gas that is stored under pressure and may explode if heated.[5] It is imperative to use a properly rated pressure reactor equipped with a pressure relief valve. Cylinder temperatures should never exceed 50-52°C (125°F).[5][6] The experimental area must be well-ventilated, equipped with oxygen detectors, and all equipment should be properly grounded using non-sparking tools to prevent ignition from static discharge.[5][7] Incompatible materials such as strong bases, alkali metals, and strong oxidizing agents should be avoided.[5]

Q3: How does temperature generally influence the competition between substitution and elimination reactions for this compound?

A3: Temperature is a critical factor in determining the reaction pathway. Higher temperatures generally favor elimination (dehydrofluorination) reactions to form propene, as these reactions have a more positive entropy change (ΔS).[8] Conversely, nucleophilic substitution (SN2) reactions are typically favored at lower temperatures to minimize the competing elimination pathway.[9]

Q4: Why is achieving nucleophilic substitution on this compound so difficult, and how can it be promoted?

A4: Nucleophilic substitution is challenging because the fluoride ion is a very poor leaving group due to the high strength of the C-F bond.[4][10] For substitution to occur, significant energy input is required, which can unfortunately promote side reactions. However, research on activated alkyl fluorides has shown that using water as a cosolvent can enable bimolecular nucleophilic substitution by stabilizing the transition state through hydrogen bonding.[11] While this applies to activated systems, the principle of using hydrogen bond donors to stabilize the fluoride leaving group is a key strategy to explore.

Q5: What specific conditions favor the elimination (dehydrofluorination) of this compound?

A5: Elimination reactions are favored by conditions that typically promote E2 pathways. This includes the use of strong, sterically hindered bases and higher reaction temperatures.[9][12] The increased temperature provides the necessary activation energy and makes the positive entropy change of the elimination reaction more thermodynamically favorable.[8]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₇F[13][14]
Molecular Weight~62.09 g/mol [13][14]
Boiling Point-2.5 °C[2][3]
Melting Point-159 °C[2][13]
Vapor Pressure1830 mmHg at 25°C[2]
C-F Bond Strength~467 kJ/mol[4]

Table 2: General Temperature Guidelines for Reaction Control

Reaction TypeGeneral Temperature RangeKey Considerations
Nucleophilic Substitution (SN2)Low Temperature (e.g., < 25°C)Minimizes elimination; reaction rates will be very slow due to C-F bond strength.[9]
Elimination (E2)Elevated Temperature (e.g., > 50°C)Favored thermodynamically; risk of pressure increase and side reactions.[8]
Thermal DecompositionHigh Temperature (e.g., > 600°C)Not a typical synthetic condition; leads to fragmentation.[15]

Table 3: Safety Parameters for Handling this compound

ParameterGuidelineRationaleSource
Max Cylinder Temperature50 °C (125 °F)To prevent over-pressurization and potential explosion.[5][6]
StorageCool, dry, well-ventilated areaTo ensure stability and prevent accumulation of flammable gas.[5][7]
EquipmentUse non-sparking tools and proper groundingTo prevent ignition of the flammable gas.[5][16]
Incompatible MaterialsAlkali metals, strong bases, strong oxidizing agentsTo avoid vigorous, uncontrolled reactions.[5]

Troubleshooting Guide

Problem 1: Low or no conversion of starting material.

  • Q: My reaction shows no progress, even after several hours. What should I do?

    • A: This is common due to the high C-F bond strength. First, verify that your reagents, especially any catalysts or activators, are pure and active. If the reaction temperature is low, a gradual increase may be necessary to overcome the activation energy.[12] Be cautious, as higher temperatures can promote elimination.[12] For gas-phase reactions, ensure the catalyst is properly activated and consider increasing the contact time.[17]

Problem 2: The major product is propene from an elimination reaction.

  • Q: I am trying to perform a substitution reaction but am isolating propene instead. How can I fix this?

    • A: The formation of propene indicates that elimination is the dominant pathway. This is often caused by excessively high reaction temperatures or the presence of a strong base.[12] To favor substitution, lower the reaction temperature significantly.[9] If your nucleophile is also a strong base, consider switching to a less basic nucleophile.

Problem 3: The pressure in my reactor is increasing unexpectedly.

  • Q: The pressure in my sealed reactor is rising beyond the expected vapor pressure of this compound. What is happening?

    • A: An unexpected pressure increase can signal a dangerous situation. It could be caused by an exothermic reaction generating heat, or the formation of gaseous byproducts from an elimination or decomposition reaction. Immediately and safely cool the reactor. If the pressure rise is rapid, it could indicate a runaway reaction. Ensure your reactor's pressure relief systems are functional. For future experiments, consider higher dilutions, slower reagent addition, or more robust temperature control.

Problem 4: I am observing poor reproducibility in my results.

  • Q: My reaction yields are inconsistent between runs. What could be the cause?

    • A: Poor reproducibility often points to difficulties in controlling reaction parameters. Given that this compound is a gas, ensure you have a precise method for measuring and adding it, such as a mass flow controller. Small variations in temperature or pressure can have a large impact on the reaction rate and selectivity.[18] Ensure that moisture is rigorously excluded, as it can deactivate reagents.[17] Finally, check the purity of your this compound source, as impurities can affect the reaction.

Experimental Protocols

Protocol 1: General Procedure for High-Pressure Liquid-Phase Reactions

  • Reactor Preparation: Ensure the high-pressure reactor (e.g., a stainless steel autoclave) is clean, dry, and leak-tested. The reactor must be equipped with a magnetic stir bar or overhead stirrer, a thermocouple, a pressure transducer, and a pressure relief valve.

  • Reagent Loading: Charge the reactor with the solvent, nucleophile/base, and any other non-gaseous reagents.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor headspace with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

  • Cooling and Reactant Addition: Cool the reactor to a low temperature (e.g., -20°C to -78°C) to reduce the vapor pressure of this compound. Transfer a known quantity of liquid this compound to the reactor via a cooled, pressurized transfer cylinder.

  • Reaction Execution: Begin stirring and slowly heat the reactor to the desired temperature. Monitor the internal temperature and pressure closely throughout the reaction.

  • Workup: Once the reaction is complete, cool the reactor to a low temperature to minimize pressure. Slowly and carefully vent the remaining pressure through a scrubber or into a fume hood. Open the reactor, and proceed with the standard quenching and extraction procedures.[12]

Visualizations

G Troubleshooting Workflow for Low Conversion start Start: Low/No Conversion check_temp Is Temperature Sufficiently High? start->check_temp increase_temp Action: Gradually Increase Temperature Monitor for Byproducts check_temp->increase_temp No check_reagents Are Reagents/Catalyst Active and Pure? check_temp->check_reagents Yes increase_temp->check_reagents replace_reagents Action: Use Fresh/Purified Reagents check_reagents->replace_reagents No check_activation Is C-F Bond Activation Required? (e.g., H-bond donor) check_reagents->check_activation Yes replace_reagents->check_activation add_activator Action: Add Cosolvent/Activator (e.g., water for activated systems) check_activation->add_activator Yes end_point Re-evaluate Reaction Approach check_activation->end_point No add_activator->end_point G Competing SN2 vs. E2 Pathways reactants This compound + Nucleophile/Base (Nu⁻) sub_product Substitution Product (R-Nu) reactants->sub_product SN2 Path Favored by LOW Temperature elim_product Elimination Product (Propene) reactants->elim_product E2 Path Favored by HIGH Temperature G Pressure Management Safety Workflow start Start: Setup High-Pressure Rxn leak_test Action: Leak-Test Reactor (Inert Gas) start->leak_test check_relief Verify Pressure Relief Valve is Functional leak_test->check_relief proceed Action: Cool Reactor & Add Reagents check_relief->proceed Yes stop STOP: Do Not Proceed check_relief->stop No monitor Monitor Pressure & Temp Continuously proceed->monitor pressure_ok Is Pressure Stable? monitor->pressure_ok continue_rxn Continue Reaction pressure_ok->continue_rxn Yes emergency_cool EMERGENCY: Cool Reactor Immediately Prepare for Controlled Venting pressure_ok->emergency_cool No continue_rxn->monitor

References

Technical Support Center: Overcoming the Low Reactivity of the C-F Bond in 1-Fluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of the C-F bond in 1-fluoropropane. The content is structured to offer practical solutions and detailed experimental insights.

Frequently Asked Questions (FAQs)

Q1: Why is the C-F bond in this compound so unreactive?

A1: The carbon-fluorine bond is the strongest single bond in organic chemistry, with a high bond dissociation energy. This strength is attributed to the high electronegativity of fluorine, which creates a significant electrostatic attraction and a short bond length with carbon. Consequently, the C-F bond in this compound is kinetically and thermodynamically stable, making it a poor leaving group in traditional nucleophilic substitution reactions.

Q2: What are the primary strategies for activating the C-F bond in this compound?

A2: The main approaches to activate the inert C-F bond in aliphatic compounds like this compound include:

  • Transition-Metal Catalysis: This involves the use of electron-rich metal complexes that can insert into the C-F bond, facilitating subsequent functionalization.[1]

  • Frustrated Lewis Pairs (FLPs): FLPs, consisting of a sterically hindered Lewis acid and Lewis base, can cooperatively activate the C-F bond, often leading to selective monofunctionalization.[2][3][4]

  • Photoredox Catalysis: This method uses visible light to generate highly reactive radical intermediates from this compound, which can then undergo various transformations.[5][6][7][8]

  • Strong Lewis Acids: Potent Lewis acids can abstract the fluoride anion, generating a carbocation that can be trapped by a nucleophile.[9][10]

Q3: Are there methods for the selective functionalization of the C-F bond in this compound?

A3: Yes, achieving selectivity is a key focus in C-F bond activation. Frustrated Lewis Pair (FLP) mediated reactions are particularly noted for their ability to achieve monoselective C–F bond activation in polyfluoroalkanes, a principle that can be extended to simpler fluoroalkanes.[2][4] This selectivity arises from the modulation of the reactivity of the intermediate species.

Troubleshooting Guides

Transition-Metal-Catalyzed C-F Activation

This section addresses common issues encountered during the transition-metal-catalyzed functionalization of this compound.

Issue 1: Low or No Conversion

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst is properly activated. For some precatalysts, an induction period may be necessary. Consider in-situ reduction of a metal salt if using a pre-catalyst.
Inappropriate Ligand The choice of ligand is crucial. For C-F activation, electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands are often required to promote oxidative addition.
Insufficient Reaction Temperature Aliphatic C-F bonds are stronger than their aromatic counterparts and may require higher temperatures for activation. Gradually increase the reaction temperature in increments of 10-20 °C.
Poor Substrate-Catalyst Interaction The solvent can play a significant role. A less coordinating solvent may improve the interaction between the catalyst and this compound.

Issue 2: Formation of Side Products (e.g., Elimination)

Potential Cause Troubleshooting Step
β-Hydride Elimination This is a common side reaction. Use ligands that disfavor β-hydride elimination, such as those with a smaller bite angle or those that promote reductive elimination. Lowering the reaction temperature can also help.
Reaction with Solvent The solvent may be participating in the reaction. Switch to a more inert solvent.
Frustrated Lewis Pair (FLP) Mediated C-F Activation

This section provides guidance for troubleshooting FLP-mediated reactions with this compound.

Issue 1: No Reaction or Slow Reaction Rate

Potential Cause Troubleshooting Step
Insufficient Lewis Acidity/Basicity The combination of the Lewis acid and base must be appropriate to activate the C-F bond. Consider a stronger Lewis acid (e.g., B(C₆F₅)₃) or a more sterically hindered, yet sufficiently nucleophilic, Lewis base.
Adduct Formation If the steric hindrance is insufficient, the Lewis acid and base may form a classical adduct, quenching their reactivity. Use bulkier Lewis pairs.
Solvent Effects The polarity of the solvent can influence the stability of the intermediates. A systematic screen of solvents with varying polarities is recommended.

Issue 2: Low Yield of the Desired Product

Potential Cause Troubleshooting Step
Decomposition of Intermediates The carbocation intermediate formed upon fluoride abstraction may be unstable. Running the reaction at lower temperatures or in the presence of a suitable trapping agent can mitigate decomposition.
Reversibility of the Reaction The initial C-F activation step may be reversible. The addition of a fluoride scavenger can drive the reaction forward.
Photoredox-Catalyzed C-F Activation

This section addresses challenges in the photoredox-catalyzed functionalization of this compound.

Issue 1: Inefficient Reaction

Potential Cause Troubleshooting Step
Inadequate Light Source Ensure the light source emits at a wavelength that is strongly absorbed by the photocatalyst. The intensity of the light can also be a critical factor; consider moving the light source closer to the reaction vessel.
Photocatalyst Decomposition Some photocatalysts can degrade over long reaction times. If conversion stalls, adding a second portion of the photocatalyst may be beneficial.[11]
Quenching of the Excited State The excited state of the photocatalyst may be quenched by other components in the reaction mixture. Ensure all reagents and solvents are pure and free of quenching impurities.

Issue 2: Unwanted Side Reactions

Potential Cause Troubleshooting Step
Radical-Radical Coupling If the concentration of radical intermediates is too high, self-coupling can become a significant side reaction. Lowering the concentration of the starting materials or the light intensity may help.
Reaction with Solvent The radical intermediates may react with the solvent. Choose a solvent that is inert under the reaction conditions.

Quantitative Data Summary

While specific data for this compound is limited, the following table summarizes typical conditions and outcomes for the C-F activation of simple fluoroalkanes, which can serve as a starting point for optimization.

Method Catalyst/Reagent Typical Substrate Reaction Conditions Yield (%) Reference
Transition-Metal Catalysis Zirconocene difluorides / i-Bu₂AlHPentafluoropyridineRoom Temperature, 24hup to 67 (TON)[12]
Frustrated Lewis Pairs B(C₆F₅)₃ / P(o-Tol)₃DifluoromethylarenesCatalytic Lewis acid, fluoride scavengerHigh selectivity for monofunctionalization[2]
Photoredox Catalysis Organic PhotocatalystFluoroarenesVisible light, room temperatureVaries with substrate and coupling partner[13][14]
Lewis Acid Catalysis Fluorinated γ-Al₂O₃1-FluoropentanePresence of a silaneDehydrofluorination observed[9]

Experimental Protocols

Protocol 1: General Procedure for Transition-Metal-Catalyzed Hydrodefluorination of a Fluoroalkane

This protocol is a generalized procedure based on methods for hydrodefluorination of fluoroaromatics and can be adapted for this compound.[12]

  • Preparation: In a glovebox, a reaction vessel is charged with the transition-metal precatalyst (e.g., a zirconocene difluoride, 1-5 mol%) and the fluoroalkane substrate (1.0 equiv).

  • Solvent and Reagent Addition: Anhydrous solvent (e.g., toluene) is added, followed by the hydride source (e.g., diisobutylaluminum hydride, 1.1-1.5 equiv) added dropwise at a controlled temperature (e.g., 0 °C).

  • Reaction: The reaction mixture is allowed to warm to the desired temperature (e.g., room temperature to 80 °C) and stirred for the required time (e.g., 12-48 hours).

  • Monitoring: The reaction progress is monitored by GC-MS or ¹⁹F NMR spectroscopy.

  • Work-up: The reaction is carefully quenched with a suitable reagent (e.g., water or a dilute acid). The organic phase is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography or distillation.

Protocol 2: General Procedure for FLP-Mediated C-F Activation

This protocol is a generalized procedure for the activation of fluoroalkanes using frustrated Lewis pairs.[2][15]

  • Preparation: In an inert atmosphere, the Lewis acid (e.g., B(C₆F₅)₃, 5-10 mol%) and the fluoroalkane (1.0 equiv) are dissolved in an anhydrous, non-coordinating solvent (e.g., dichloromethane or toluene).

  • Reagent Addition: The Lewis base (e.g., a bulky phosphine or pyridine, 1.0-1.2 equiv) is added to the solution. If the reaction is to be catalytic in the Lewis acid, a fluoride scavenger (e.g., a silyl triflate) is also added.

  • Reaction: The mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) for the necessary duration (typically 1-24 hours).

  • Monitoring: The formation of the product is monitored by ¹⁹F and ³¹P NMR spectroscopy.

  • Work-up and Purification: The work-up procedure depends on the nature of the product. If a salt is formed, it may precipitate and can be isolated by filtration. Otherwise, standard extractive work-up and chromatographic purification are employed.

Protocol 3: General Procedure for Photoredox-Catalyzed C-F Functionalization

This is a general protocol for the photoredox-catalyzed functionalization of fluoroalkanes.[5][6][7]

  • Preparation: A reaction vial is charged with the photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye, 0.5-2 mol%), the fluoroalkane (1.0 equiv), the coupling partner, and a solvent (e.g., acetonitrile or DMF).

  • Degassing: The reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Irradiation: The vial is placed near a visible light source (e.g., a blue LED lamp) and stirred vigorously to ensure uniform irradiation. A fan may be used to maintain a constant temperature.

  • Reaction Time: The reaction is allowed to proceed for the required time, typically ranging from 6 to 48 hours.

  • Monitoring and Work-up: Progress is monitored by TLC, GC-MS, or LC-MS. Upon completion, the solvent is removed in vacuo, and the residue is subjected to a standard aqueous work-up.

  • Purification: The desired product is isolated and purified using flash column chromatography.

Visualizations

Transition_Metal_Catalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Combine Precatalyst and this compound Solvent Add Anhydrous Solvent Prep->Solvent Hydride Add Hydride Source Solvent->Hydride React Stir at Desired Temperature Hydride->React Monitor Monitor Progress (GC-MS, 19F NMR) React->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract and Dry Quench->Extract Purify Purify Product Extract->Purify

Caption: Experimental workflow for transition-metal-catalyzed C-F activation.

FLP_Mechanism FLP Frustrated Lewis Pair (Lewis Acid + Lewis Base) Intermediate [R]+[F-LA]− + LB (Carbocation Intermediate) FLP->Intermediate C-F Bond Activation Substrate This compound (R-F) Substrate->Intermediate Product Functionalized Product (R-Nu) Intermediate->Product Nucleophile Nucleophile (Nu) Nucleophile->Product

Caption: Simplified mechanism of Frustrated Lewis Pair (FLP) C-F bond activation.

Photoredox_Catalysis_Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_reduced Reduced PC- PC_excited->PC_reduced SET with Donor PC_reduced->PC Oxidation Radical_Anion [R-F]•− PC_reduced->Radical_Anion SET Substrate This compound (R-F) Substrate->Radical_Anion Radical R• Radical_Anion->Radical - F− Product Product Radical->Product Coupling_Partner Coupling Partner Coupling_Partner->Product

Caption: General photoredox catalytic cycle for reductive C-F activation.

References

Technical Support Center: Preventing Polymerization During 1-Fluoropropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-fluoropropane. It provides targeted troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted polymerization side reactions.

Frequently Asked Questions (FAQs)

Q1: What is polymerization in the context of this compound synthesis?

A1: Polymerization is an undesirable side reaction where propene (C₃H₆), an alkene byproduct, reacts with itself to form poly(propylene), a viscous liquid, gel, or solid. This side reaction reduces the yield of the desired this compound and significantly complicates the purification process.

Q2: What is the primary cause of polymerization during this synthesis?

A2: The root cause is the formation of propene via an elimination side reaction. This is particularly common in two main synthetic routes:

  • Deoxyfluorination of 1-propanol: Reagents used to replace the hydroxyl (-OH) group with fluorine can also promote the elimination of water to form propene.[1][2]

  • Halogen exchange from 1-chloropropane or 1-bromopropane: The use of a fluoride source under basic conditions or at elevated temperatures can lead to the elimination of HX (where X = Cl or Br) to generate propene.[3][4]

Once propene is formed, its polymerization can be initiated by acidic species (e.g., HF byproduct) leading to cationic polymerization, or by radical species, leading to free-radical polymerization.[5][6]

Q3: Which synthesis methods and reagents are most susceptible to this issue?

A3: Deoxyfluorination of 1-propanol using older, less selective reagents like Diethylaminosulfur Trifluoride (DAST) is particularly prone to causing elimination reactions, especially at elevated temperatures.[1][2][7] While effective, DAST's reactivity profile often leads to a higher ratio of the undesired alkene byproduct compared to modern alternatives.[1]

Q4: How can I detect if polymerization is occurring in my reaction?

A4: Several indicators may suggest that polymerization is taking place:

  • Visual Observation: The appearance of a viscous, oily substance, gel, or solid precipitate in the reaction flask.

  • Reduced Yield: A significantly lower than expected yield of this compound.

  • Purification Difficulties: The crude product is difficult to handle, purify via distillation, or chromatograph due to the presence of high-molecular-weight oligomers or polymers.

  • Analytical Evidence: Techniques like NMR may show broad, poorly defined signals characteristic of polymeric material, and GC-MS analysis may fail to show a clean peak for the desired product, instead indicating a complex mixture.

Troubleshooting Guide

Problem: My reaction to synthesize this compound is resulting in a low yield and a significant amount of a sticky, viscous, or solid byproduct.

This issue is characteristic of polymerization. The following step-by-step guide will help you diagnose the cause and implement effective solutions.

Step 1: Review Your Fluorinating Reagent (for Deoxyfluorination of 1-Propanol)

The choice of reagent is the most critical factor in controlling elimination side reactions.[7][8]

  • Action: Compare your current reagent against modern, more selective alternatives. Reagents like PyFluor are designed to be highly chemoselective, affording minimal elimination byproducts compared to DAST or Deoxo-Fluor.[1][2][8]

  • Rationale: Selective reagents raise the activation energy for the elimination pathway relative to the desired substitution pathway, resulting in a cleaner reaction and higher yield of this compound.[8]

Data Presentation: Comparison of Common Deoxyfluorinating Reagents

ReagentTypical ConditionsPropensity for EliminationSafety & Handling
DAST CH₂Cl₂, -78°C to RTHigh , increases with temperatureThermally unstable, can detonate; moisture-sensitive.[1][7]
Deoxo-Fluor THF, RTModerate , more stable than DASTMore thermally stable than DAST but still moisture-sensitive.[1][7]
PyFluor Toluene or Ethereal Solvents, RTVery Low Thermally stable, crystalline solid, tolerates air and moisture.[1][2][8]
AlkylFluor MeCN, 80°CLow Bench-stable solid.[9]
Step 2: Optimize Reaction Conditions

Even with a selective reagent, reaction conditions can influence the outcome.

  • Action 1: Lower the Temperature. If your protocol allows, perform the reaction at a lower temperature (e.g., 0°C instead of room temperature).

  • Rationale: Elimination reactions typically have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow the rate of the undesired elimination pathway, improving the selectivity for this compound.[4]

  • Action 2: Ensure Anhydrous Conditions. For methods sensitive to moisture (e.g., using DAST, Deoxo-Fluor, or Lewis acids), ensure all glassware is oven-dried and solvents are anhydrous.

  • Rationale: Water can react with some fluorinating agents to produce HF, a strong acid that can catalyze the cationic polymerization of any propene that forms.[5][7][10]

Step 3: Incorporate a Polymerization Inhibitor

If the formation of some propene is unavoidable, you can prevent it from polymerizing by adding an inhibitor.

  • Action: Add a small catalytic amount (e.g., 0.1–1 mol%) of a free-radical inhibitor to the reaction mixture at the beginning of the experiment.

  • Rationale: Inhibitors act as radical scavengers, terminating the chain reaction mechanism of free-radical polymerization before long polymer chains can form.[11]

  • Recommended Inhibitors:

    • Butylated hydroxytoluene (BHT)

    • Phenothiazine

    • Hydroquinone

Experimental Protocol Example

Synthesis of this compound from 1-Propanol using PyFluor with Polymerization Suppression

This protocol utilizes a highly selective reagent and incorporates a radical inhibitor to minimize the risk of polymerization.

Materials:

  • 1-Propanol

  • PyFluor (2-pyridinesulfonyl fluoride)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Butylated hydroxytoluene (BHT)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous toluene.

  • Add 1-propanol (1.0 eq) and BHT (0.005 eq).

  • Cool the stirred solution to 0°C using an ice bath.

  • Add PyFluor (1.2 eq) to the solution, followed by the slow, dropwise addition of DBU (1.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by pouring it into a separatory funnel containing saturated aqueous NaHCO₃.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent carefully under reduced pressure at low temperature to obtain the crude this compound.

  • Purify the product by careful distillation if necessary.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting polymerization during this compound synthesis.

G Troubleshooting Workflow for Polymerization start Problem Observed: Viscous Byproduct, Gel, or Low Yield check_reagent Step 1: Review Fluorinating Reagent Is a highly selective reagent (e.g., PyFluor) in use? start->check_reagent change_reagent Action: Switch to a more selective reagent (PyFluor, AlkylFluor) to minimize elimination side reactions. check_reagent->change_reagent No   check_temp Step 2: Check Reaction Temperature Is the temperature as low as feasible for the transformation? check_reagent->check_temp  Yes change_reagent->check_temp lower_temp Action: Lower the reaction temperature (e.g., run at 0°C or below) to disfavor elimination. check_temp->lower_temp No   add_inhibitor Step 3: Add a Radical Inhibitor Is an inhibitor (e.g., BHT) present in the reaction mixture? check_temp->add_inhibitor  Yes lower_temp->add_inhibitor add_inhibitor_action Action: Add 0.1-1 mol% of a radical inhibitor (BHT, Phenothiazine) at the start of the reaction. add_inhibitor->add_inhibitor_action No   solution Outcome: Polymerization Minimized, Yield of this compound Improved add_inhibitor->solution  Yes add_inhibitor_action->solution

Caption: Troubleshooting workflow for preventing polymerization.

References

Technical Support Center: Safe Disposal of 1-Fluoropropane and Fluorinated Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, troubleshooting advice, and protocols for the safe handling and disposal of 1-Fluoropropane and its associated fluorinated byproducts for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable gas that is typically supplied as a liquefied gas under pressure.[1] Key hazards include:

  • Flammability: It can form explosive mixtures with air and should be kept away from heat, sparks, and open flames.[1][2]

  • Pressure Hazard: As a liquefied gas, it can cause frostbite or cold burns upon skin contact due to rapid evaporation.[1] The containers may explode if heated.[1]

  • Health Hazards: Inhalation may cause drowsiness, dizziness, and respiratory irritation.[1]

  • Hazardous Decomposition Products: Thermal decomposition can generate highly toxic and corrosive substances like hydrogen fluoride (HF).[1][3]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste?

A2: Due to the dual hazards of flammability and potential for toxic byproduct formation, comprehensive PPE is required:

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber, are required. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-retardant lab coat is essential.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhaling vapors.[4] In case of inadequate ventilation, a respirator with an appropriate organic vapor cartridge may be necessary.[4]

Q3: How should I store waste containing this compound and fluorinated byproducts?

A3: Waste containing fluorinated compounds must be treated as hazardous waste.[4][5]

  • Container: Collect waste in a designated, clearly labeled, and sealed container made of a compatible material (e.g., high-density polyethylene, HDPE). Do not use glass for waste that could generate hydrofluoric acid.[3][5]

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste.[4] Store away from incompatible materials such as strong oxidizing agents, strong bases, and alkali metals (unless part of a destruction procedure).[1]

  • Location: Store the sealed waste container in a cool, dry, well-ventilated area, such as a designated satellite accumulation area within the lab, away from ignition sources.[4][6]

Q4: What are the potential byproducts I should be aware of during my experiments?

A4: Reactions involving this compound, which is an alkyl halide, can lead to several byproducts depending on the reagents and conditions. The most common are products of nucleophilic substitution and elimination reactions. For instance, reaction with a strong base like sodium hydroxide can potentially yield propan-1-ol (from substitution) and propene (from elimination).[7][8] Thermal degradation can produce hazardous substances including hydrogen fluoride.[1][3]

Q5: What is the standard procedure for the ultimate disposal of this type of waste?

A5: The standard and required procedure for the ultimate disposal of this compound and fluorinated byproducts is to use a licensed hazardous waste disposal company.[1][2][4] These companies are equipped to handle and destroy these materials in compliance with environmental regulations, typically through high-temperature incineration with flue gas scrubbing.[1]

Q6: Are there any in-lab methods to treat small quantities of this waste before disposal?

A6: Yes, for small quantities, chemical degradation to convert the organofluorine compound into inorganic fluoride salts may be feasible within a laboratory setting, provided your institution's safety policies allow for it. One such method is sodium-mediated defluorination. This process breaks the strong carbon-fluorine bond. The resulting inorganic fluoride can then be precipitated and disposed of according to your institution's guidelines for inorganic waste. A detailed protocol is provided below. This should only be performed by trained personnel with a thorough understanding of the risks involved.

Troubleshooting Guide for In-Lab Chemical Destruction

This section addresses potential issues that may arise during the sodium-mediated defluorination protocol detailed below.

Problem 1: The reaction appears sluggish or incomplete (low fluoride yield).

  • Possible Cause 1: Inactive Sodium. The surface of the sodium metal may be coated with an oxide or hydroxide layer, reducing its reactivity.

    • Solution: When using sodium chunks, ensure you cut a fresh, shiny surface before adding it to the reaction. If using a sodium dispersion, ensure it is from a recently opened container and has been properly stored.

  • Possible Cause 2: Wet Solvent. The presence of water will rapidly quench the sodium metal, preventing it from reacting with the fluorinated compound.

    • Solution: Always use a freshly dried, anhydrous solvent for the reaction. Ensure all glassware is thoroughly dried before use.

  • Possible Cause 3: Insufficient Temperature. The reaction may require a certain activation energy to proceed efficiently.

    • Solution: Ensure the reaction is refluxing gently but consistently.[9][10] Monitor the "reflux ring" and adjust heating to maintain it in the lower third of the condenser.[10]

Problem 2: The reaction becomes too vigorous or uncontrollable during quenching.

  • Possible Cause: Excess Unreacted Sodium. A large amount of unreacted sodium remains at the end of the reaction.

    • Solution: The quenching process must be performed with extreme caution. Add the quenching agent (e.g., isopropanol, ethanol) very slowly, drop by drop, especially at the beginning.[6][11] Use an ice bath to control the temperature of the flask during the quench.[6]

Problem 3: A gelatinous precipitate forms during the ethanol quench.

  • Possible Cause: Formation of Sodium Ethoxide. The reaction of sodium with ethanol produces sodium ethoxide, which can form a gel with the ethanol, potentially trapping unreacted sodium metal.[12]

    • Solution: After the initial, vigorous reaction with ethanol has subsided, slowly and carefully add a small amount of water to the mixture while swirling.[12] This will convert the sodium ethoxide to the more soluble sodium hydroxide and safely react with any trapped sodium.[12]

Problem 4: Inaccurate results from fluoride ion analysis.

  • Possible Cause: Interference from Other Ions. The fluoride-ion selective electrode can be sensitive to other ions in the solution.

    • Solution: Use a Total Ionic Strength Adjustment Buffer (TISAB) solution when performing fluoride measurements to maintain a constant ionic strength and pH, and to chelate any interfering ions.

Data Presentation

Fluorinated CompoundReagentConditionsFluoride Ion Recovery YieldReference
Polytetrafluoroethylene (PTFE)Sodium Dispersion (2.0 equiv per F atom)THF, 25°C, 12 h97%[10]
Perfluorononanoic acid (PFNA)Sodium Dispersion (2.0 equiv per F atom)THF, 25°C, 24 h78%[10]
Perfluorooctanoic acid (PFOA)Sodium Dispersion (2.0 equiv per F atom)THF, 25°C, 24 h81%[10]
Perfluorobutanesulfonic acid (PFBS)Sodium Dispersion (2.0 equiv per F atom)THF, 25°C, 24 h90%[10]

Note: The yields shown are for specific PFAS and PTFE under optimized room-temperature conditions. The reaction with this compound under reflux conditions is expected to be efficient, but the exact yield may vary.

Experimental Protocols

Protocol 1: In-Lab Chemical Destruction of this compound via Sodium-Mediated Defluorination

Principle: This procedure uses metallic sodium to reductively cleave the carbon-fluorine bond in this compound and its byproducts. The resulting inorganic sodium fluoride (NaF) is water-soluble and can be treated as an inorganic waste stream.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel or addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Sodium metal (as chunks in mineral oil or as a dispersion)

  • Isopropanol, Ethanol, and Methanol (for quenching)

  • Standard laboratory glassware

  • Appropriate PPE (flame-retardant lab coat, safety goggles, face shield, chemical-resistant gloves)

Procedure:

  • Setup:

    • Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

    • Connect the top of the condenser to a bubbler to maintain a positive pressure of inert gas.

    • Place the flask in a heating mantle on a stirrer.

  • Reaction:

    • Add the anhydrous solvent (e.g., toluene) to the flask via cannula or the dropping funnel.

    • If using sodium chunks, remove the mineral oil by washing with anhydrous hexanes, cut into small pieces to expose a fresh surface, and add to the flask.[6] If using a sodium dispersion, add it to the flask as a slurry in the chosen solvent.

    • Begin stirring and gently heat the mixture to reflux.

    • Slowly add the waste solution containing this compound and its byproducts to the refluxing mixture via the dropping funnel. Control the addition rate to maintain a gentle reflux.

    • Once the addition is complete, continue to reflux the mixture for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Quenching (EXTREME CAUTION REQUIRED):

    • Turn off the heating and allow the mixture to cool to room temperature. It is advisable to place an ice bath under the flask.

    • Extremely slowly , add isopropanol dropwise via the dropping funnel to quench any unreacted sodium.[6][11] The reaction will generate hydrogen gas and heat. Control the addition rate to keep the reaction from becoming too vigorous.

    • Once the evolution of gas from the isopropanol addition subsides, switch to adding ethanol, again, very slowly.[11]

    • After the reaction with ethanol is complete, slowly add methanol.

    • Finally, once all visible signs of reaction have ceased, very cautiously add water dropwise to ensure all sodium ethoxide is hydrolyzed and any remaining traces of sodium are destroyed.[6][12]

  • Workup and Analysis:

    • Transfer the mixture to a separatory funnel. Add more water to dissolve the inorganic salts.

    • Separate the aqueous layer from the organic layer. The organic layer (e.g., toluene) can be disposed of as non-halogenated organic waste.

    • The aqueous layer now contains sodium fluoride (NaF) and sodium hydroxide (from the quenching process). This solution is alkaline.

    • The concentration of fluoride in the aqueous layer can be determined using a fluoride-ion selective electrode to quantify the efficiency of the destruction.

Protocol 2: Neutralization and Precipitation of Aqueous Fluoride Waste

Principle: The alkaline aqueous waste from Protocol 1 is neutralized. Calcium ions are then added to precipitate the fluoride as insoluble calcium fluoride (CaF₂), which can be filtered and disposed of as solid waste.

Materials and Equipment:

  • Beaker large enough to hold the aqueous waste

  • pH meter or pH paper

  • Dilute hydrochloric acid (HCl)

  • Calcium chloride (CaCl₂) solution

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Neutralization:

    • Place the aqueous waste in a beaker and begin stirring.

    • Slowly add dilute hydrochloric acid while monitoring the pH.

    • Adjust the pH to a neutral range (pH 6-8). Be cautious as neutralization is an exothermic reaction.[13]

  • Precipitation:

    • While stirring the neutralized solution, slowly add an excess of calcium chloride solution.

    • A white precipitate of calcium fluoride (CaF₂) will form.

    • Allow the mixture to stir for at least one hour to ensure complete precipitation.

  • Disposal:

    • Filter the mixture to collect the solid calcium fluoride.

    • The solid CaF₂ can typically be disposed of as solid chemical waste.

    • The remaining aqueous solution (filtrate) should be checked for residual fluoride concentration. If it meets local sewer discharge limits, it can be disposed of down the drain with copious amounts of water. Otherwise, it should be collected as aqueous hazardous waste. Always consult your institution's EHS department for specific disposal requirements. [5]

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching (Caution!) cluster_workup Workup & Disposal prep1 Assemble Dry Glassware (3-Neck Flask, Condenser) prep2 Add Anhydrous Solvent & Magnetic Stir Bar prep1->prep2 prep3 Add Sodium Metal (Freshly Cut or Dispersion) prep2->prep3 react1 Heat to Reflux Under Inert Gas prep3->react1 react2 Slowly Add Fluorinated Waste react1->react2 react3 Reflux for 2-4 Hours react2->react3 quench1 Cool to Room Temp (Use Ice Bath) react3->quench1 quench2 Slowly Add Isopropanol quench1->quench2 quench3 Slowly Add Ethanol quench2->quench3 quench4 Slowly Add Methanol quench3->quench4 quench5 Cautiously Add Water quench4->quench5 workup1 Separate Aqueous & Organic Layers quench5->workup1 workup2 Dispose Organic Layer (Non-Halogenated Waste) workup1->workup2 workup3 Neutralize & Precipitate Aqueous Fluoride workup1->workup3 workup4 Dispose Solid CaF₂ & Aqueous Filtrate workup3->workup4

Workflow for Sodium-Mediated Defluorination.

G cluster_assess Initial Assessment cluster_major Major Spill Response cluster_minor Minor Spill Response spill Spill of this compound Occurs assess_size Is the spill > 1 Liter or outside a fume hood? spill->assess_size major1 Alert personnel and evacuate the area assess_size->major1 Yes minor1 Alert personnel in immediate area assess_size->minor1 No major2 Call EHS / Emergency Response major1->major2 major3 Isolate the area and close doors major2->major3 minor2 Ensure fume hood is on and remove ignition sources minor1->minor2 minor3 Don appropriate PPE minor2->minor3 minor4 Contain spill with absorbent material minor3->minor4 minor5 Collect waste in a sealed, labeled container minor4->minor5 minor6 Decontaminate the area minor5->minor6

Decision Tree for this compound Spill Response.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Fluoropropane and 2-Fluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-fluoropropane and 2-fluoropropane. While both are isomers with the formula C₃H₇F, the position of the fluorine atom—on a primary versus a secondary carbon—profoundly influences their behavior in various chemical transformations. This document synthesizes established principles of organic chemistry, theoretical studies, and analogous experimental data to offer a comprehensive overview for professionals in research and drug development.

Executive Summary

The reactivity of this compound and 2-fluoropropane is primarily dictated by the strong carbon-fluorine (C-F) bond and the structural differences between a primary and a secondary alkyl fluoride. In general, alkyl fluorides are less reactive than their heavier halogen counterparts (chlorides, bromides, and iodides) in nucleophilic substitution and elimination reactions due to the high bond dissociation energy of the C-F bond.[1]

The key distinctions in reactivity between the two isomers are:

  • Nucleophilic Substitution (Sₙ2): this compound, being a primary alkyl halide, is more susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions than the sterically hindered 2-fluoropropane.

  • Nucleophilic Substitution (Sₙ1) and Elimination (E1): 2-Fluoropropane is more likely to undergo unimolecular reactions (Sₙ1 and E1) that proceed through a carbocation intermediate. This is because the secondary carbocation formed from 2-fluoropropane is significantly more stable than the highly unstable primary carbocation that would result from this compound. However, the poor leaving group ability of the fluoride ion makes these reactions extremely slow.

  • Elimination (E2): Both isomers can undergo bimolecular elimination (E2) reactions, with the reaction rate and product distribution being influenced by the strength and steric bulk of the base.

Data Presentation: A Comparative Overview

The following tables summarize the key physical properties and expected relative reactivities of this compound and 2-fluoropropane.

Table 1: Physical Properties

PropertyThis compound2-Fluoropropane
Structure CH₃CH₂CH₂FCH₃CHFCH₃
CAS Number 460-13-9420-26-8
Molar Mass 62.09 g/mol 62.09 g/mol
Boiling Point -2.5 °C-10.2 °C
C-F Bond Dissociation Energy ~485 kJ/mol[1]~485 kJ/mol (estimated)

Table 2: Predicted Relative Reactivity in Common Reaction Types

Reaction TypeThis compound (Primary)2-Fluoropropane (Secondary)Dominant Factors
Sₙ2 More ReactiveLess ReactiveSteric Hindrance
Sₙ1 Very UnreactiveMore Reactive (but still slow)Carbocation Stability
E1 Very UnreactiveMore Reactive (but still slow)Carbocation Stability
E2 ReactiveReactiveBase Strength & Sterics, C-H Acidity

Reaction Mechanisms and Reactivity Analysis

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the fluorine atom by a nucleophile. The operative mechanism, either Sₙ2 or Sₙ1, is highly dependent on the structure of the alkyl fluoride.

The Sₙ2 reaction is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The reaction rate is sensitive to steric hindrance around the reaction center.

  • This compound: As a primary alkyl fluoride, the carbon atom bearing the fluorine is relatively unhindered, making it more accessible to nucleophilic attack. Therefore, this compound is expected to be more reactive than 2-fluoropropane in Sₙ2 reactions.

  • 2-Fluoropropane: The secondary carbon in 2-fluoropropane is more sterically hindered by the two methyl groups, which impedes the backside attack of the nucleophile, slowing down the Sₙ2 reaction rate.

Diagram 1: Sₙ2 Reaction Pathway

SN2_Pathway Reactants Nu⁻ + R-F TS [Nu---R---F]⁻‡ Transition State Reactants->TS Backside Attack Products Nu-R + F⁻ TS->Products Inversion of Stereochemistry SN1_Pathway Reactant R-F Carbocation R⁺ + F⁻ (Carbocation Intermediate) Reactant->Carbocation Step 1: Ionization (slow) Product Nu-R Carbocation->Product Step 2: Nucleophilic Attack (fast) + Nu⁻ Reactivity_Prediction Substrate Alkyl Fluoride Primary This compound (Primary) Substrate->Primary Secondary 2-Fluoropropane (Secondary) Substrate->Secondary SN2 Favors Sₙ2 (less steric hindrance) Primary->SN2 E2 E2 Possible (strong base) Primary->E2 SN1_E1 Favors Sₙ1/E1 (more stable carbocation) Secondary->SN1_E1 Secondary->E2 Experimental_Workflow cluster_prep Reaction Setup cluster_analysis Data Acquisition & Analysis Reactants Prepare Reactant Solutions (Alkyl Fluoride, Nucleophile/Base) Mixing Mix in Sealed Vessel Reactants->Mixing Thermostat Incubate at Constant Temperature Mixing->Thermostat Sampling Withdraw Aliquots at Time Intervals Thermostat->Sampling Quenching Quench Reaction Sampling->Quenching Analysis GC or GC-MS Analysis Quenching->Analysis Kinetics Determine Rate Constants Analysis->Kinetics

References

A Comparative Guide to the Synthesis of 1-Fluoropropane: Evaluating the Swarts Reaction and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of fluorinated organic compounds is a critical aspect of modern chemistry. This guide provides a detailed comparison of the classic Swarts reaction with contemporary alternatives for the synthesis of 1-fluoropropane, a valuable building block in various applications. The comparison focuses on key performance indicators, supported by experimental data and detailed methodologies to inform rational synthesis design.

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. This compound, a simple alkyl fluoride, serves as a fundamental starting material and a model substrate for evaluating fluorination methodologies. Historically, the Swarts reaction has been a primary method for the synthesis of such compounds. However, advancements in synthetic chemistry have introduced alternative routes that offer potential advantages in terms of yield, safety, and substrate scope.

The Swarts Reaction: A Halogen Exchange Mainstay

The Swarts reaction is a halogen exchange reaction where an alkyl chloride or bromide is converted to an alkyl fluoride using a metal fluoride reagent.[1] This method, first reported by Frédéric Swarts in 1892, has been a long-standing tool for the synthesis of alkyl fluorides.[1] The reaction typically involves heating the alkyl halide in the presence of a heavy metal fluoride, such as silver(I) fluoride (AgF) or antimony(III) fluoride (SbF₃), often with a catalyst like antimony(V) chloride (SbCl₅).[1] The use of lighter metal fluorides like sodium or potassium fluoride is possible but generally results in significantly lower yields.[1]

The mechanism of the Swarts reaction is typically a bimolecular nucleophilic substitution (Sₙ2) pathway, where the fluoride ion from the metal fluoride attacks the carbon atom bearing the halogen, displacing the halide ion.[2]

Alternative Synthetic Routes to this compound

In addition to the Swarts reaction, several other methods have been developed for the synthesis of this compound. These alternatives often utilize different starting materials and reaction mechanisms, offering a broader range of options for chemists.

1. Deoxyfluorination of 1-Propanol: This method involves the direct conversion of a hydroxyl group to a fluorine atom. A common reagent for this transformation is diethylaminosulfur trifluoride (DAST).[3][4][5][6] DAST is a versatile and relatively mild fluorinating agent that is effective for converting primary alcohols to their corresponding fluorides.[3][4][5][6]

2. Phase-Transfer Catalyzed Fluorination: This technique facilitates the reaction between a water-soluble fluoride salt, such as potassium fluoride (KF), and an organic-soluble substrate, like 1-bromopropane. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, is employed to transport the fluoride anion from the aqueous phase to the organic phase where the reaction occurs.[7][8][9][10] This method can be a more economical and safer alternative to using heavy metal fluorides.

Comparative Analysis of Synthesis Methods

To provide a clear and objective comparison, the following table summarizes the key quantitative data for the synthesis of this compound using the Swarts reaction and its alternatives.

MethodStarting MaterialReagent(s)CatalystSolventReaction ConditionsYield (%)Reference(s)
Swarts Reaction 1-ChloropropaneSilver(I) Fluoride (AgF)-Not SpecifiedNot SpecifiedModerate[11][12]
1-BromopropaneAntimony(III) Fluoride (SbF₃)Antimony(V) Chloride (SbCl₅)Not SpecifiedHeatingGood[1]
Deoxyfluorination 1-PropanolDiethylaminosulfur Trifluoride (DAST)-Trichlorofluoromethane-70°C to 45°C~81% (for DAST synthesis)[3]
Phase-Transfer Catalysis 1-BromopropanePotassium Fluoride (KF)Tetrabutylammonium Hydrogen Sulfate (TBAHS)Chloroform31°C, 6 hours62% (for 1-nitropropane, analogous conditions)[7]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. The following sections outline the general protocols for each of the discussed synthesis routes.

Swarts Reaction Protocol (General)
  • Reactant Setup: In a dry reaction vessel, the chosen alkyl halide (1-chloropropane or 1-bromopropane) is combined with the fluorinating agent (e.g., AgF or SbF₃). If required, a catalytic amount of an antimony(V) salt is added.

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the halogen exchange. The specific temperature and reaction time will depend on the substrate and the fluorinating agent used.

  • Work-up and Purification: After the reaction is complete, the solid byproducts (e.g., AgCl or SbCl₃) are removed by filtration. The resulting crude this compound is then purified, usually by distillation, to obtain the final product.

Deoxyfluorination of 1-Propanol with DAST
  • Reagent Preparation: Diethylaminosulfur trifluoride (DAST) is prepared by reacting diethylaminotrimethylsilane with sulfur tetrafluoride in trichlorofluoromethane at low temperatures (-70°C). The product is isolated by distillation.

  • Fluorination Reaction: 1-Propanol is added to a solution of DAST in an inert solvent, such as dichloromethane, at a low temperature (typically -78°C).

  • Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature. The reaction is then quenched by the addition of a suitable reagent, such as water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The organic layer is separated, washed, dried, and concentrated. The crude this compound is then purified by distillation.

Phase-Transfer Catalyzed Fluorination of 1-Bromopropane
  • Reaction Setup: A two-phase system is established, typically consisting of an aqueous solution of potassium fluoride and an organic solution of 1-bromopropane in a suitable solvent like chloroform or acetonitrile.

  • Catalyst Addition: A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (TBAHS), is added to the mixture.

  • Reaction Conditions: The mixture is stirred vigorously at a controlled temperature (e.g., 31°C) for a specified period (e.g., 6 hours) to ensure efficient transfer of the fluoride ion and subsequent reaction.

  • Work-up and Purification: After the reaction, the organic phase is separated, washed with water to remove the catalyst and any remaining fluoride salts, dried, and concentrated. The final product, this compound, is purified by distillation.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic approaches, the following diagrams are provided.

Swarts_Reaction_Workflow cluster_start Starting Materials cluster_reagents Reagents 1-Chloropropane 1-Chloropropane Reaction Reaction 1-Chloropropane->Reaction 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reaction AgF AgF AgF->Reaction SbF3/SbCl5 SbF3/SbCl5 SbF3/SbCl5->Reaction This compound This compound Reaction->this compound Alternative_Synthesis_Workflow cluster_deoxy Deoxyfluorination cluster_ptc Phase-Transfer Catalysis 1-Propanol 1-Propanol Reaction_Deoxy Reaction 1-Propanol->Reaction_Deoxy DAST DAST DAST->Reaction_Deoxy 1-Fluoropropane_Deoxy This compound Reaction_Deoxy->1-Fluoropropane_Deoxy 1-Bromopropane 1-Bromopropane Reaction_PTC Reaction 1-Bromopropane->Reaction_PTC KF KF KF->Reaction_PTC PTC Phase-Transfer Catalyst PTC->Reaction_PTC 1-Fluoropropane_PTC This compound Reaction_PTC->1-Fluoropropane_PTC Synthesis_Comparison cluster_swarts Swarts Reaction cluster_deoxy Deoxyfluorination cluster_ptc Phase-Transfer Catalysis Synthesis_of_this compound Synthesis_of_this compound Swarts_Reaction Swarts_Reaction Synthesis_of_this compound->Swarts_Reaction Deoxyfluorination Deoxyfluorination Synthesis_of_this compound->Deoxyfluorination Phase-Transfer_Catalysis Phase-Transfer_Catalysis Synthesis_of_this compound->Phase-Transfer_Catalysis Swarts_Starting_Material 1-Chloro/Bromo-propane Swarts_Reaction->Swarts_Starting_Material Deoxy_Starting_Material 1-Propanol Deoxyfluorination->Deoxy_Starting_Material PTC_Starting_Material 1-Bromopropane Phase-Transfer_Catalysis->PTC_Starting_Material Swarts_Reagent Metal Fluoride (AgF, SbF3) Swarts_Starting_Material->Swarts_Reagent Swarts_Yield Yield: Moderate-Good Swarts_Reagent->Swarts_Yield Deoxy_Reagent DAST Deoxy_Starting_Material->Deoxy_Reagent Deoxy_Yield Yield: Potentially High Deoxy_Reagent->Deoxy_Yield PTC_Reagent KF PTC_Starting_Material->PTC_Reagent PTC_Yield Yield: Moderate (by analogy) PTC_Reagent->PTC_Yield

References

A Comparative Guide to the Validation of 1-Fluoropropane Purity by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 1-Fluoropropane purity against other analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most suitable method for their specific needs.

Introduction to this compound Purity Analysis

This compound (CH₃CH₂CH₂F) is a fluorinated hydrocarbon with applications in various fields, including as a refrigerant, propellant, and a building block in organic synthesis. For its use in research and drug development, ensuring high purity is critical to avoid the interference of impurities in chemical reactions and biological assays. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound.

Experimental Protocol: GC-MS Analysis of this compound

This section details a representative methodology for the validation of this compound purity using GC-MS.

1. Sample Preparation:

Due to the gaseous nature of this compound at room temperature, a gas sampling technique is employed.

  • Standard Preparation: A certified reference standard of this compound is used to prepare calibration standards. Gaseous standards are typically prepared in gas-tight syringes or sample loops of known volumes.

  • Sample Handling: The this compound sample to be analyzed is carefully transferred from its container into a gas-tight syringe or a sample loop.

2. GC-MS Instrumentation and Parameters:

The following table outlines typical instrument parameters for the GC-MS analysis of this compound. These parameters are based on methods for analyzing similar halogenated hydrocarbons and should be optimized for the specific instrument in use.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature200 °C
Injection ModeSplit (e.g., 50:1 ratio)
Injection Volume100 µL (gas sample)
Oven ProgramInitial temperature of 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, hold for 2 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range20-150 m/z
Solvent Delay1 minute

3. Data Analysis:

  • Identification: The primary peak in the total ion chromatogram (TIC) is identified as this compound by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.

  • Purity Calculation: The purity of the this compound sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation: Quantitative Analysis of this compound Purity

The following table presents hypothetical data from the GC-MS analysis of two different batches of this compound compared against a certified reference material.

Sample IDRetention Time (min)Peak AreaPurity (%)Identified Impurities (m/z)
Certified Reference Material 3.52998,500>99.9%None Detected
Commercial Batch A 3.51952,10095.5%Propane (29, 44), 2-Fluoropropane (43, 47)
Commercial Batch B 3.53981,30098.2%Propene (41, 42)

Mass Spectral Data for this compound:

Based on the NIST Mass Spectrometry Data Center, the characteristic mass-to-charge ratios (m/z) for this compound are:

  • m/z 29: [C₂H₅]⁺ (Base Peak)

  • m/z 28: [CH₂=CH₂]⁺

  • m/z 43: [CH₃CH₂CH₂]⁺

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method for purity validation, other techniques can provide complementary information.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio.High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities.Destructive to the sample, may not be suitable for thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed structural information.Non-destructive, provides definitive structural information, can identify and quantify non-volatile impurities.Lower sensitivity compared to GC-MS, may not detect trace impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Rapid and non-destructive, good for confirming the presence of the correct functional groups.Not suitable for quantification, less effective for identifying and distinguishing structurally similar impurities.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the validation of this compound purity using GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample This compound Sample Injection Gas Sampling Injection Sample->Injection Standard Certified Reference Standard Standard->Injection GC Gas Chromatography Separation Injection->GC Separation by volatility MS Mass Spectrometry Detection GC->MS Elution TIC Total Ion Chromatogram MS->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Peak Identification Purity Purity Calculation MassSpectrum->Purity Peak Area Integration Report Certificate of Analysis Purity->Report

GC-MS workflow for this compound purity validation.

Conclusion

GC-MS is a highly effective and reliable method for the validation of this compound purity. Its high sensitivity allows for the detection and identification of trace volatile impurities that could impact research outcomes. While techniques like NMR and FTIR offer valuable structural information, GC-MS provides a comprehensive quantitative assessment of purity. For a complete characterization, a multi-technique approach combining GC-MS with NMR is often recommended.

A Comparative Guide to Analytical Standards for the Quantification of 1-Fluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Commercially Available 1-Fluoropropane

The following table summarizes the specifications of this compound available from various chemical suppliers. While these are not certified reference materials, their stated purity makes them suitable for establishing in-house standards. A certificate of analysis, often available upon request from the supplier, will provide more detailed information on the purity and the methods used for its determination.

SupplierProduct NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity
SmoleculeS58239460-13-9C₃H₇F62.09In Stock (Purity not specified on the main page, inquiry needed)
MolportMolport-001-771-255460-13-9C₃H₇F62.087Purity not specified on the main page, inquiry needed
Pure Chemistry Scientific Inc.-460-13-9C₃H₇F62.08798%[1]
Apollo Scientific Ltd.-460-13-9C₃H₇F62.08798%[1]
Biosynth-460-13-9C₃H₇F62.09Min. 95%[2]

Note: The information provided is based on publicly available data from the suppliers' websites and may be subject to change. It is highly recommended to contact the suppliers directly to obtain the most current specifications and a certificate of analysis before use.

Experimental Protocol: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[3] The following is a comprehensive protocol that can be adapted for the quantification of this compound in various matrices.

Standard Preparation
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of high-purity this compound. Due to its gaseous state at room temperature, this should be handled in a cooled environment or by using a gas-tight syringe and a cooled solvent. Dissolve the weighed amount in a suitable volatile solvent (e.g., methanol, hexane) in a volumetric flask to achieve the desired concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution. A typical concentration range for the calibration curve could be 0.1, 0.5, 1, 5, 10, and 20 µg/mL.

  • Internal Standard (IS): The use of an internal standard is recommended to improve the precision and accuracy of the quantification. A deuterated analog of this compound would be ideal, but if unavailable, a structurally similar compound with a distinct retention time and mass spectrum (e.g., 2-fluoropropane or a short-chain chloro- or bromoalkane) can be used. Prepare a stock solution of the internal standard and add a constant, known concentration to all calibration standards, quality control samples, and unknown samples.

Sample Preparation

The sample preparation method will depend on the matrix. For liquid samples, a direct injection or a liquid-liquid extraction may be suitable. For solid or complex matrices, headspace or purge-and-trap techniques are often employed to extract the volatile this compound.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be used as a starting point for method development. Optimization will be required for specific instrumentation and applications.

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet. A split injection is suitable for higher concentrations, while a splitless injection is preferred for trace analysis.

    • Injector Temperature: 200 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 150 °C.

      • Hold: 2 minutes at 150 °C.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode:

      • Full Scan: To confirm the identity of this compound by its mass spectrum.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound and the internal standard to enhance sensitivity and selectivity. The molecular ion (m/z 62) and characteristic fragment ions should be selected.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the unknown samples by using the linear regression equation derived from the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound using an analytical standard and GC-MS.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Analytical Standard (this compound) Stock Primary Stock Solution Standard->Stock Solvent Volatile Solvent (e.g., Methanol) Solvent->Stock Working Working Standards Stock->Working GCMS GC-MS System Working->GCMS Sample Sample Matrix Extracted Extracted Sample Sample->Extracted Extracted->GCMS Data Data Acquisition (Full Scan / SIM) GCMS->Data Calibration Calibration Curve Construction Data->Calibration Quantification Quantification of This compound Data->Quantification Calibration->Quantification Result Final Result Quantification->Result

Caption: Workflow for this compound Quantification.

Logical Relationship of Analytical Standard Selection

This diagram shows the logical considerations for selecting an appropriate analytical standard for this compound quantification.

Goal Accurate Quantification of This compound Standard Choice of Analytical Standard Goal->Standard Purity High Purity (e.g., >98%) Standard->Purity CoA Certificate of Analysis (CoA) Standard->CoA Traceability Traceability to a National Standard (Ideal) Standard->Traceability Method Validated Analytical Method (e.g., GC-MS) Standard->Method Result Reliable & Reproducible Results Purity->Result CoA->Result Traceability->Result Method->Result

Caption: Selecting an Analytical Standard.

References

A Comparative Guide to the Reaction Byproducts of 1-Fluoropropane and Alternative Fluorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecules is a critical strategy in medicinal chemistry and materials science, often imparting unique and desirable properties. 1-Fluoropropane, as a simple alkyl fluoride, serves as a fundamental building block and reagent. Understanding its reaction characteristics, particularly the formation of byproducts, is crucial for optimizing synthetic routes and ensuring product purity. This guide provides a comparative analysis of the byproducts generated from reactions of this compound and contrasts them with those from common alternative fluorinating agents.

Characterization of this compound Reaction Byproducts

This compound typically undergoes two primary reaction pathways when treated with a strong base like sodium hydroxide (NaOH): nucleophilic substitution (SN2) and elimination (E2).[1][2] The predominant pathway and the resulting product distribution are highly dependent on the reaction conditions.[1][2]

  • Nucleophilic Substitution (SN2): In this pathway, the nucleophile (e.g., hydroxide ion) displaces the fluorine atom to yield an alcohol. For this compound, this results in the formation of propan-1-ol.[3][4] This reaction is generally favored under aqueous conditions and at lower temperatures.[1][2]

  • Elimination (E2): This pathway involves the removal of a proton from the carbon adjacent to the carbon bearing the fluorine, leading to the formation of an alkene. In the case of this compound, the E2 reaction yields propene.[2][5] Elimination is favored by higher temperatures, a high concentration of a strong, non-nucleophilic base, and the use of a non-polar, aprotic solvent like ethanol.[1][6]

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which makes this compound less reactive compared to its heavier halogen counterparts (1-chloropropane, 1-bromopropane, and 1-iodopropane).[7] This high bond strength generally leads to slower reaction rates for both substitution and elimination.

Quantitative Analysis of Byproduct Formation
Reaction ConditionMajor ProductMajor ByproductExpected Product Ratio (Substitution:Elimination)
Aqueous NaOH, Low TemperaturePropan-1-olPropeneHigh (Primarily Substitution)
Ethanolic NaOH, High TemperaturePropenePropan-1-olLower (Elimination Favored)

Comparison with Alternative Fluorinating Agents

In many synthetic applications, particularly in the pharmaceutical industry, specialized fluorinating agents are employed to introduce fluorine into complex molecules. These reagents are often more selective and effective than simple alkyl fluorides for specific transformations, such as the conversion of alcohols to alkyl fluorides (deoxyfluorination) or the fluorination of carbonyl compounds. However, they also come with their own characteristic byproduct profiles.

Here, we compare the byproducts of three common fluorinating agents: Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and Selectfluor®.

Fluorinating AgentTypical ReactionMajor ProductCommon ByproductsReference
This compound Nucleophilic Substitution/EliminationPropan-1-ol or PropenePropene or Propan-1-ol[1][2]
DAST Deoxyfluorination of AlcoholsAlkyl FluorideAlkenes (from elimination), Ethers
Deoxo-Fluor Deoxyfluorination of AlcoholsAlkyl FluorideAlkenes (elimination is often less than with DAST), Rearrangement products[8][9]
Selectfluor® Electrophilic FluorinationFluoro-substituted compoundStarting material, Di-fluorinated products, Oxidation products[10]

DAST (Diethylaminosulfur trifluoride): A widely used reagent for converting alcohols to alkyl fluorides. However, it is known to promote elimination side reactions, leading to the formation of alkenes, especially with secondary and tertiary alcohols. Its thermal instability is also a significant drawback.

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): A more thermally stable alternative to DAST.[9] While it also effects deoxyfluorination, it often gives higher yields and fewer elimination byproducts compared to DAST.[8] Rearrangement products can sometimes be observed.[8]

Selectfluor® (F-TEDA-BF₄): An electrophilic fluorinating agent, used for fluorinating electron-rich substrates. Byproducts can include unreacted starting material, products of over-fluorination (di- or poly-fluorinated compounds), and in some cases, oxidation of the substrate.[10]

Experimental Protocols

General Protocol for the Reaction of 1-Halopropane with Sodium Hydroxide

This protocol can be adapted to investigate the substitution and elimination reactions of this compound and compare them with other 1-halopropanes.

Materials:

  • 1-halopropane (this compound, 1-chloropropane, etc.)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure for Substitution-Favored Conditions:

  • Prepare an aqueous solution of sodium hydroxide (e.g., 2 M).

  • In a round-bottom flask, add the 1-halopropane and the aqueous NaOH solution. A typical molar ratio would be 1:1.5 of halopropane to NaOH.

  • Set up the apparatus for heating under reflux.

  • Heat the mixture at a relatively low temperature (e.g., 50-60 °C) for a specified time.

  • After cooling, extract the product mixture with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to identify and quantify the amounts of propan-1-ol and propene.

Procedure for Elimination-Favored Conditions:

  • Prepare a concentrated solution of sodium hydroxide in ethanol.

  • In a round-bottom flask, add the 1-halopropane and the ethanolic NaOH solution.

  • Set up the apparatus for heating under reflux.

  • Heat the mixture at a higher temperature (e.g., 70-80 °C) for a specified time.

  • Collect the gaseous product (propene) by displacement of water or in a gas bag.

  • Work up the remaining reaction mixture as described above to analyze for any remaining starting material and propan-1-ol.

  • Analyze all products by GC-MS.

Visualizing Reaction Pathways and Workflows

ReactionPathways cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Aqueous Aqueous NaOH Low Temperature SN2 SN2 (Substitution) Aqueous->SN2 Favors Ethanolic Ethanolic NaOH High Temperature E2 E2 (Elimination) Ethanolic->E2 Favors Reactant This compound Reactant->SN2 Reactant->E2 Propanol Propan-1-ol SN2->Propanol Propene Propene E2->Propene

Competing Substitution and Elimination Pathways.

ExperimentalWorkflow start Start reactants Combine this compound and NaOH Solution start->reactants reflux Heat under Reflux reactants->reflux workup Reaction Workup (Extraction, Washing, Drying) reflux->workup analysis Product Analysis (GC-MS) workup->analysis end End analysis->end

General Experimental Workflow for this compound Reactions.

References

A Comparative Analysis of Computational and Experimental Bond Dissociation Energies of 1-Fluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an accurate understanding of bond dissociation energy (BDE) is critical for predicting chemical reactivity and stability. This guide provides a comparative analysis of computationally derived and experimentally determined BDEs for the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds in 1-fluoropropane.

A comprehensive evaluation of theoretical and experimental data reveals a general consensus on the strength of the C-F bond, while highlighting the nuances and potential discrepancies between different computational methods.

Data Summary

BondType of BDE (kJ/mol)Experimental Value (kJ/mol)Computational MethodCalculated Value (kJ/mol)
C-F Homolytic BDE~485[1]G3 (Composite)Value not found
CBS-QB3 (Composite)Value not found
B3LYP/6-311++G(3df,2p)Value not found
C1-C2 Homolytic BDEValue not foundG3 (Composite)Value not found
CBS-QB3 (Composite)Value not found
B3LYP/6-311++G(3df,2p)Value not found
C2-C3 Homolytic BDEValue not foundG3 (Composite)Value not found
CBS-QB3 (Composite)Value not found
B3LYP/6-311++G(3df,2p)Value not found

Methodologies for Determining Bond Dissociation Energies

The determination of bond dissociation energies can be approached through both experimental and computational methodologies. Each approach has its inherent strengths and limitations.

Experimental Protocols

Experimental determination of gas-phase BDEs often involves techniques that can measure the energy required to induce homolytic bond cleavage. Common methods include:

  • Pyrolysis: This technique involves heating a molecule to a high temperature, causing bonds to break. By analyzing the products and the kinetics of the decomposition, the bond dissociation energies can be inferred.[2]

  • Photoacoustic Calorimetry: This method measures the heat released during a photochemical reaction. By using a photosensitizer to initiate a radical reaction, the enthalpy of bond cleavage can be determined.[3]

  • Kinetic Studies of Radical Reactions: By studying the rates of reactions involving radicals, and applying principles of chemical kinetics, it is possible to derive thermochemical data, including bond dissociation energies.[4][5]

Computational Protocols

Computational chemistry offers a powerful alternative for estimating BDEs. The general approach involves calculating the energies of the parent molecule and the resulting radicals after bond cleavage. The BDE is then the difference between these energies. Several levels of theory are commonly employed:

  • Density Functional Theory (DFT): Methods like B3LYP are widely used due to their balance of computational cost and accuracy. However, it has been noted that DFT methods can sometimes underestimate BDEs.[6] A study on this compound utilized the B3LYP functional with the 6-311++G(3df,2p) basis set for conformational analysis, indicating its applicability to this molecule.[7]

  • Composite Methods: High-accuracy composite methods like the Gaussian-n (Gn) theories (e.g., G3) and Complete Basis Set (CBS) methods (e.g., CBS-QB3) are designed to provide results close to experimental accuracy.[8] These methods combine calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy.[6] For instance, the G3B3 and CBS-QB3 methods have been shown to predict BDEs with an accuracy of approximately 8.4 kJ/mol.[6]

Logical Workflow for BDE Determination

The relationship between experimental and computational approaches to determining bond dissociation energies can be visualized as a complementary workflow. Experimental data provides crucial benchmarks for validating and refining computational models, while computational methods can be used to predict BDEs for molecules or bonds that are difficult to study experimentally.

BDE_Workflow cluster_experimental Experimental Determination cluster_computational Computational Determination Exp_Methods Experimental Techniques (e.g., Pyrolysis, Photoacoustic Calorimetry) Exp_BDE Experimentally Measured BDE Exp_Methods->Exp_BDE Validation Validation & Comparison Exp_BDE->Validation Comp_Methods Computational Methods (e.g., DFT, G3, CBS-QB3) Comp_BDE Computationally Calculated BDE Comp_Methods->Comp_BDE Comp_BDE->Validation

Figure 1. Logical workflow illustrating the interplay between experimental and computational approaches for determining bond dissociation energies.

Conclusion

The C-F bond in this compound is experimentally recognized as a strong bond, with a typical BDE of approximately 485 kJ/mol.[1] While specific computational values for this compound were not found in the surveyed literature, established high-accuracy methods such as G3 and CBS-QB3 are expected to provide reliable predictions. For the C-C bonds in this compound, a lack of readily available experimental and a diverse set of computational data highlights an area for future research. The synergy between experimental measurements and high-level computational chemistry is essential for building a comprehensive and accurate understanding of bond energetics, which is fundamental to advancing research in chemistry and drug development.

References

A Spectroscopic Comparison of 1-Fluoropropane and 1-Chloropropane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a detailed spectroscopic comparison of 1-fluoropropane and 1-chloropropane, offering valuable data for researchers, scientists, and professionals in drug development. By presenting objective experimental data and detailed methodologies, this document serves as a practical resource for the identification and differentiation of these two haloalkanes.

Introduction

This compound and 1-chloropropane are constitutional isomers of propyl halides, differing only in the halogen substituent. This seemingly minor difference leads to distinct physical and chemical properties, which are reflected in their respective spectroscopic signatures. Understanding these differences is crucial for unambiguous identification, purity assessment, and structural elucidation in various scientific applications. This guide focuses on a comparative analysis using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The primary differentiator between this compound and 1-chloropropane in IR spectroscopy is the carbon-halogen stretching frequency. The C-F bond is stronger and involves a lighter halogen atom compared to the C-Cl bond, resulting in a C-F stretching vibration at a higher wavenumber.

Vibrational Mode This compound (cm⁻¹) 1-Chloropropane (cm⁻¹) Intensity
C-H stretch (sp³)~2970 - 2880~2960 - 2850[1]Strong
C-H bend~1470 - 1380~1450 - 1375[1]Medium
C-F stretch~1150 - 1000-Strong
C-Cl stretch-~780 - 580[1]Strong

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C. The electronegativity of the halogen atom significantly influences the chemical shifts of nearby protons and carbons. Fluorine is more electronegative than chlorine, causing a greater deshielding effect on the adjacent methylene (-CH₂-) group, shifting its signal further downfield in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy
Proton Environment This compound (ppm) 1-Chloropropane (ppm) Splitting Pattern
CH₃-~0.97[2]~1.04Triplet
-CH₂-~1.68[2]~1.82Sextet
-CH₂-X (X=F, Cl)~4.30[2]~3.47Triplet
¹³C NMR Spectroscopy
Carbon Environment This compound (ppm) 1-Chloropropane (ppm)
CH₃-~11~11.5
-CH₂-~23~26.4
-CH₂-X (X=F, Cl)~83 (doublet due to ¹JC-F)~46.6

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The most significant difference in the mass spectra of this compound and 1-chloropropane arises from the isotopic distribution of chlorine. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+2 peak for chlorine-containing compounds that is about one-third the intensity of the molecular ion peak (M). Fluorine, on the other hand, is monoisotopic (¹⁹F), so this compound does not exhibit a significant M+2 peak.

Ion This compound (m/z) 1-Chloropropane (m/z) Notes
[M]⁺6278Molecular ion
[M+2]⁺-80Due to the ³⁷Cl isotope
[M-CH₃]⁺4763 / 65Loss of a methyl group
[M-C₂H₅]⁺3349 / 51Loss of an ethyl group
[C₃H₇]⁺4343Propyl cation (often the base peak)[3]
[C₂H₅]⁺2929Ethyl cation

Experimental Protocols

Infrared (IR) Spectroscopy

Methodology: A thin film of the liquid sample (this compound or 1-chloropropane) is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Instrument Settings:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Instrument Settings (¹H NMR):

  • Frequency: 300 MHz or higher

  • Solvent: CDCl₃

  • Standard: TMS (0 ppm)

  • Pulse Program: Standard single pulse

Instrument Settings (¹³C NMR):

  • Frequency: 75 MHz or higher

  • Solvent: CDCl₃

  • Standard: TMS (0 ppm)

  • Mode: Proton-decoupled

Mass Spectrometry (MS)

Methodology: A dilute solution of the sample is introduced into the mass spectrometer. For volatile compounds like this compound and 1-chloropropane, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method.

Instrument Settings (GC-MS with EI):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 10 - 200

Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and 1-chloropropane.

Spectroscopic_Comparison cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion Sample This compound or 1-Chloropropane IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Identify C-X Stretch (C-F vs C-Cl) IR->IR_Data NMR_Data Analyze Chemical Shifts (¹H and ¹³C) NMR->NMR_Data MS_Data Analyze Molecular Ion and Isotope Pattern MS->MS_Data Conclusion Structural Confirmation IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic comparison of this compound and 1-chloropropane.

References

Assessing the Environmental Footprint of 1-Fluoropropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of 1-Fluoropropane (also known as HFC-281ea) and its common alternatives. The assessment is based on key environmental indicators: Global Warming Potential (GWP), Ozone Depletion Potential (ODP), and atmospheric lifetime. Due to a lack of direct experimental data for this compound in the public domain, this guide utilizes estimated and modeled values for its environmental properties.

Comparative Environmental Impact Data

The following table summarizes the environmental impact data for this compound and its alternatives.

SubstanceChemical FormulaGlobal Warming Potential (GWP) (100-year)Ozone Depletion Potential (ODP)Atmospheric Lifetime
This compound (HFC-281ea) CH₃CHFCH₃Not directly available (Radiative Efficiency: 0.050 W/m²/ppb)0 (estimated)0.13 years (27 days)[1]
Propane (R-290) C₃H₈~3[2]0Days
Butane (R-600) C₄H₁₀~3[3]0[3]Days
HFC-134a CH₂FCF₃1430[4]0[4][5]14 years
HFO-1234yf CF₃CF=CH₂<1011 days[6]

Experimental Protocols for Environmental Impact Assessment

While specific experimental data for this compound is limited, the following outlines the general methodologies used to determine the key environmental impact indicators for volatile organic compounds and hydrofluorocarbons.

Determination of Atmospheric Lifetime

The atmospheric lifetime of a substance is primarily determined by its reaction rate with hydroxyl (OH) radicals in the troposphere.[2][3][9][10]

Experimental Workflow:

cluster_0 Laboratory Experiments cluster_1 Data Analysis & Modeling A Reaction Chamber Setup B Introduction of Compound and OH Radicals A->B C Monitoring of Compound Concentration Decay B->C D Calculation of Reaction Rate Constant (kOH) C->D E Input kOH into Atmospheric Model D->E F Calculation of Atmospheric Lifetime E->F

Caption: Workflow for determining atmospheric lifetime.

Methodology:

  • Laboratory Experiments: The rate constant of the reaction between the compound and OH radicals (kOH) is measured in a laboratory setting. This is typically done using techniques like laser photolysis or discharge-flow systems coupled with detection methods such as laser-induced fluorescence to monitor the decay of the compound's concentration over time in the presence of a known concentration of OH radicals.

  • Atmospheric Modeling: The experimentally determined kOH is then used as an input parameter in atmospheric chemistry models. These models simulate the complex chemical and physical processes in the atmosphere to estimate the overall atmospheric lifetime of the compound.[1]

Determination of Global Warming Potential (GWP)

GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon (typically 100 years), relative to carbon dioxide.[11][12][13]

Logical Relationship for GWP Calculation:

RE Radiative Efficiency (RE) GWP Global Warming Potential (GWP) RE->GWP Lifetime Atmospheric Lifetime (τ) Lifetime->GWP

Caption: Key factors for GWP calculation.

Methodology:

  • Infrared Absorption Spectrum: The infrared absorption spectrum of the compound is measured using techniques like Fourier Transform Infrared (FTIR) spectroscopy. This determines the wavelengths at which the molecule absorbs thermal radiation.

  • Radiative Efficiency Calculation: The radiative efficiency (RE) is calculated from the infrared absorption spectrum. RE quantifies the radiative forcing per unit increase in the atmospheric concentration of the gas.

  • GWP Calculation: The GWP is then calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon and dividing it by the integrated radiative forcing of a pulse emission of the same mass of CO₂ over the same period. This calculation also incorporates the atmospheric lifetime of the compound.[11][12]

Determination of Ozone Depletion Potential (ODP)

ODP is a relative measure of the potential of a substance to cause ozone depletion compared to trichlorofluoromethane (CFC-11), which has an ODP of 1.[5][14][15][16][17]

Signaling Pathway for Ozone Depletion by Chlorine-Containing Compounds:

substance Chlorine-containing Substance photolysis Stratospheric UV Photolysis substance->photolysis releases cl_radical Chlorine Radical (Cl•) photolysis->cl_radical ozone Ozone (O₃) cl_radical->ozone reacts with o2_clo O₂ + ClO ozone->o2_clo forms o_atom Oxygen Atom (O) o2_clo->o_atom ClO reacts with cl_o2 Cl• + O₂ o_atom->cl_o2 regenerates Cl• cl_o2->ozone catalytic cycle continues

Caption: Catalytic ozone depletion cycle.

Methodology:

  • Chemical Structure Analysis: The primary determinant of ODP is the presence of chlorine or bromine atoms in the molecule.[7][8]

  • Atmospheric Modeling: For substances containing chlorine or bromine, atmospheric models are used to simulate their transport to the stratosphere, their photolytic decomposition to release halogen radicals, and the subsequent catalytic ozone destruction cycles. The model calculates the total ozone loss caused by a unit mass of the substance and compares it to the ozone loss caused by a unit mass of CFC-11 to determine the ODP.[14][15] Since this compound is a hydrofluorocarbon (HFC) and does not contain chlorine, its ODP is considered to be zero.[7][8]

Conclusion

Based on available modeled data, this compound has a very short atmospheric lifetime, suggesting a low Global Warming Potential. Its Ozone Depletion Potential is considered to be zero. In comparison to some of its alternatives like HFC-134a, this compound appears to be a more environmentally friendly option from a climate perspective. However, it is important to note the lack of comprehensive experimental data for a complete and definitive assessment. Alternatives such as propane, butane, and HFO-1234yf also present very low GWP and zero ODP, but other factors like flammability and performance characteristics must be considered for specific applications. Further experimental research on the environmental and safety properties of this compound is crucial for a more thorough evaluation.

References

The Impact of Fluorination on the Biological Activity of Propane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative overview of the anticipated biological activities of 1-fluoropropane derivatives versus their non-fluorinated counterparts. While direct experimental data on the biological screening of simple this compound derivatives is limited in publicly available literature, this document extrapolates from the known effects of fluorination on other molecular scaffolds to provide a predictive framework for future research. We will explore potential differences in antimicrobial and cytotoxic activities, supported by detailed experimental protocols and illustrative diagrams to guide the screening of these novel compounds.

The Fluorine Advantage: How a Single Atom Can Enhance Biological Activity

The substitution of a hydrogen atom with fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties.[1] These changes can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to biological targets.[2][3] For a simple scaffold like propane, these modifications are expected to translate into significant differences in biological activity.

Comparative Biological Activity: A Predictive Analysis

While awaiting direct experimental comparisons, we can hypothesize the potential impact of fluorination on the biological activity of propane. The following tables present a predictive comparison based on general principles of medicinal chemistry and observed trends in more complex fluorinated compounds.

Table 1: Predicted Antimicrobial Activity of this compound Derivatives vs. Propane Analogs

CompoundTarget OrganismPredicted Minimum Inhibitory Concentration (MIC)Rationale for Prediction
PropaneEscherichia coli>500 µg/mLLow intrinsic antimicrobial activity.
This compoundEscherichia coli100 - 500 µg/mLIncreased lipophilicity may enhance membrane disruption.
PropanolStaphylococcus aureus50 - 200 µg/mLKnown antimicrobial agent.[4]
1-Fluoro-2-propanolStaphylococcus aureus25 - 100 µg/mLFluorination may enhance cell wall penetration and enzymatic inhibition.
1,3-Difluoro-2-propanolCandida albicans10 - 50 µg/mLIncreased fluorination can lead to greater potency.[5]

Table 2: Predicted Cytotoxic Activity (IC50) of this compound Derivatives against a Representative Cancer Cell Line (e.g., HeLa)

CompoundPredicted IC50 (µM)Rationale for Prediction
Propane>1000Not expected to be cytotoxic.
This compound250 - 750Potential for metabolic activation to toxic species.
1,1,1-Trifluoropropane50 - 150Trifluoromethyl groups are often associated with increased cytotoxicity.

Experimental Protocols

To validate these predictions, the following detailed experimental protocols are provided for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives and non-fluorinated controls)

  • Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth. Alternatively, measure the optical density at 600 nm.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_antimicrobial Antimicrobial Screening cluster_cytotoxicity Cytotoxicity Screening A1 Prepare Compound Dilutions A2 Inoculate with Microorganism A1->A2 A3 Incubate A2->A3 A4 Determine MIC A3->A4 C1 Seed Cancer Cells C2 Treat with Compounds C1->C2 C3 Incubate C2->C3 C4 MTT Assay C3->C4 C5 Determine IC50 C4->C5 Enzyme_Inhibition cluster_competitive Competitive Inhibition Enzyme Enzyme (Altered Shape) Product Product Enzyme->Product Catalyzes Reaction Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor This compound Derivative Inhibitor->Enzyme Blocks Active Site Inhibitor->Enzyme Binds to Allosteric Site

References

A Comparative Guide to Fluorinating Agents for Propane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. This guide provides a comparative overview of various fluorinating agents and methods for the synthesis of fluoropropane, a simple yet important fluorinated alkane. The information presented herein is intended to assist researchers in selecting appropriate methods and reagents for their specific synthetic needs, with a focus on providing available data and experimental insights.

Overview of Propane Fluorination

The direct fluorination of propane presents a significant challenge due to the inertness of C-H bonds. The reaction typically proceeds via a free-radical mechanism, leading to a mixture of 1-fluoropropane and 2-fluoropropane. The selectivity of this process is a critical consideration and is highly dependent on the fluorinating agent and reaction conditions.

Comparative Analysis of Fluorinating Agents

This section details the performance and characteristics of various fluorinating agents for propane synthesis. Due to the challenges in direct fluorination of alkanes, specific quantitative data for propane is often limited in the literature. Much of the understanding is derived from studies on the general reactivity of these agents with alkanes.

Data Presentation
Fluorinating Agent/MethodTypical PhaseTemperatureCatalystProduct Selectivity (1-FP vs. 2-FP)Overall YieldKey Characteristics & Safety Considerations
Elemental Fluorine (F₂) / N₂ GasLow (-78°C to RT)NoneLow (statistical distribution)Variable, often lowExtremely reactive and corrosive; reactions are highly exothermic and difficult to control. Requires specialized equipment and inert gas dilution.[1]
Cobalt(III) Fluoride (CoF₃) GasHigh (150-400°C)NoneComplex mixtureLowHigh-temperature process leading to a complex mixture of polyfluorinated and degradation products; not synthetically useful for monofluorination.[2]
Electrochemical Fluorination (ECF) Liquid (HF)Low (0-10°C)Nickel anodePoorly documented for propaneVariableCan produce perfluorinated products; selectivity for monofluorination is a challenge. Requires specialized electrochemical cells and handling of anhydrous HF.[3][4]
Hydrogen Fluoride (HF) Gas/LiquidHigh (Catalytic)Various (e.g., Cr-based)Catalyst dependentVariablePrimarily used in industrial-scale continuous processes. Corrosive and toxic.[5]
Selectfluor™ LiquidRT to elevatedPhotocatalyst/Radical InitiatorModerate to Good (favors 2-FP)ModerateElectrophilic agent, but can participate in radical reactions. Safer and easier to handle than F₂.[2]
Xenon Difluoride (XeF₂) LiquidRTAcid catalyst or photo-initiationPoorly documented for propaneVariableA powerful fluorinating agent that can react via radical or electrophilic pathways. Can be explosive.
DAST & Deoxo-Fluor LiquidRT to elevatedNonePoorly documented for alkanesGenerally low for alkanesPrimarily used for deoxofluorination of alcohols; reactivity with unactivated C-H bonds is low. DAST is thermally unstable. Deoxo-Fluor is more stable but still hazardous.[6][7][8]

Note: "FP" refers to fluoropropane. Quantitative yield and selectivity data for the direct fluorination of propane are not consistently available across all agents, reflecting the difficulty of these reactions. The selectivity often follows the trend of radical stability (tertiary > secondary > primary C-H bonds), favoring the formation of 2-fluoropropane.

Experimental Protocols

Detailed experimental protocols for the direct fluorination of propane are not abundant in academic literature due to the specialized equipment and hazardous nature of many of the reagents. Below is a generalized protocol for a laboratory-scale gas-phase photofluorination, which should be adapted with extreme caution and appropriate safety measures.

General Protocol for Gas-Phase Photofluorination of Propane

Warning: This procedure involves highly hazardous materials and should only be performed by trained personnel in a specialized laboratory with appropriate safety equipment, including a blast shield and a dedicated ventilation system.

1. Materials:

  • Propane (C₃H₈) gas

  • Fluorine (F₂) gas, diluted in an inert gas (e.g., 5-10% in N₂)

  • Anhydrous inert gas (e.g., Nitrogen or Argon)

  • Gas-tight reaction vessel (e.g., quartz or passivated metal) equipped with gas inlet and outlet, a pressure gauge, and a thermocouple.

  • UV lamp (e.g., mercury vapor lamp)

  • Cold trap (e.g., liquid nitrogen)

  • Gas chromatography-mass spectrometry (GC-MS) for product analysis.[9]

2. Procedure:

  • System Purge: The entire gas-handling system and reaction vessel must be thoroughly dried and purged with an anhydrous inert gas to remove any traces of oxygen and moisture.

  • Reactant Introduction: Introduce a known amount of propane gas into the reaction vessel. The vessel is then filled with the diluted fluorine gas mixture to a specific partial pressure. The total pressure should be carefully monitored.

  • Initiation: The reaction is initiated by turning on the UV lamp positioned to irradiate the reaction vessel. The temperature of the reaction should be monitored closely. For radical reactions, low temperatures are often employed to increase selectivity.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots of the gas mixture (if the setup allows) and analyzing them by GC-MS.

  • Quenching and Product Collection: After the desired reaction time, the UV lamp is turned off. The remaining reactive fluorine gas is neutralized by passing the gas mixture through a scrubber containing a suitable reagent (e.g., a solution of sodium thiosulfate). The product mixture, containing unreacted propane, this compound, 2-fluoropropane, and potentially polyfluorinated byproducts, is collected in a cold trap cooled with liquid nitrogen.

  • Analysis: The collected liquid is carefully vaporized and analyzed by GC-MS to determine the product distribution and yield.[9]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and decision-making processes in propane fluorination.

Fluorination_Pathway Propane Propane (CH₃CH₂CH₃) Radical_Abstraction H• Abstraction Propane->Radical_Abstraction Primary_Radical Primary Radical (•CH₂CH₂CH₃) Radical_Abstraction->Primary_Radical Primary C-H Secondary_Radical Secondary Radical (CH₃C•HCH₃) Radical_Abstraction->Secondary_Radical Secondary C-H Product_1FP This compound Primary_Radical->Product_1FP Product_2FP 2-Fluoropropane Secondary_Radical->Product_2FP Fluorine_Source Fluorinating Agent (F• donor) Fluorine_Source->Primary_Radical Fluorine_Source->Secondary_Radical

Caption: Radical fluorination pathway of propane leading to 1- and 2-fluoropropane.

Agent_Selection start Start: Synthesize Fluoropropane q1 Desired Scale? start->q1 lab_scale Laboratory Scale q1->lab_scale Small industrial_scale Industrial Scale q1->industrial_scale Large q2 Control over Selectivity? lab_scale->q2 electrochemical Electrochemical Fluorination lab_scale->electrochemical catalytic_hf Catalytic Vapor-Phase with HF industrial_scale->catalytic_hf high_selectivity High Selectivity Required q2->high_selectivity Yes low_selectivity Low Selectivity Tolerable q2->low_selectivity No photofluorination Photofluorination with F₂/N₂ or Selectfluor™ high_selectivity->photofluorination direct_f2 Direct Fluorination with F₂ low_selectivity->direct_f2

Caption: Decision tree for selecting a propane fluorination method.

Conclusion

The direct fluorination of propane is a challenging transformation with no single ideal method for all applications. The choice of fluorinating agent is a trade-off between reactivity, selectivity, safety, and scalability. For laboratory-scale synthesis where some control over selectivity is desired, photochemical methods using diluted elemental fluorine or electrophilic reagents like Selectfluor™ may be considered, albeit with significant safety precautions. For large-scale production, catalytic gas-phase fluorination with hydrogen fluoride is the industrially relevant method. Further research into more selective and safer fluorinating agents for direct C-H fluorination of alkanes is an ongoing area of great interest in the field of fluorine chemistry.

References

Safety Operating Guide

Proper Disposal of 1-Fluoropropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-fluoropropane, a flammable and liquefied gas, is crucial for ensuring laboratory safety and environmental protection. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the chemical.[1][2] Personnel must be thoroughly trained in the handling of flammable gases and aware of the associated hazards.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][3]

  • Hand Protection: Use chemically resistant, cold-insulating gloves (e.g., nitrile, neoprene).[1][3]

  • Skin and Body Protection: A flame-retardant lab coat and appropriate safety shoes are recommended.[1][3]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate, a full-face respirator with an appropriate cartridge for organic vapors and flammable gases should be used.[2]

General Handling and Storage:

  • Avoid inhaling vapors and direct contact with skin and eyes.[2]

  • Keep containers tightly closed and properly labeled when not in use.[1]

  • Store cylinders in a cool, dry, well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[3][4][5]

  • Ground and bond containers during transfer to prevent static electricity buildup.[6] Use only non-sparking tools.[2][5]

  • Store away from incompatible materials, which include strong oxidizing agents, strong bases, alkali metals, and finely divided metals.[3]

  • Cylinders should be securely chained when in use to protect against physical damage.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[1] It is classified as a flammable gas and a halogenated hydrocarbon, mandating its disposal as hazardous waste.[1][3]

  • Waste Identification and Classification: this compound is a Class 2.1 Flammable Gas.[2] All waste materials, including empty or partially used cylinders and contaminated materials, must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed Department of Transportation (DOT) approved container or cylinder compatible with halogenated hydrocarbons.

    • Do not mix with non-halogenated organic wastes or other incompatible chemicals.[1]

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • The storage area must have secondary containment to prevent spills or leaks.[1]

    • Ensure the storage area is cool, dry, and well-ventilated, away from any ignition sources.[4][7]

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][8]

    • Provide the disposal company with the SDS for this compound and any other relevant information about the waste.

    • The primary disposal method for this compound is controlled incineration at a licensed chemical destruction plant equipped with flue gas scrubbing to handle halogenated byproducts.[2]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and proper disposal classification.

PropertyValue
CAS Number 460-13-9
Molecular Formula C₃H₇F
Molecular Weight 62.09 g/mol [9]
Boiling Point -2.5 °C to -3 °C[10]
Melting Point -159 °C[9]
Vapor Pressure 1830 mmHg at 25°C[11]
Density 0.782 g/cm³[9]
Flash Point Not available (classified as a flammable gas)[3][11]
UN Number 3161 (for transport)
Transport Hazard Class 2.1 (Flammable Gas)[2]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. The process is a regulated waste management operation, not a laboratory experiment. The key is the safe and compliant removal of the chemical waste from the laboratory by qualified professionals.

This compound Disposal Workflow

cluster_0 In-Lab Procedures cluster_1 External Disposal Procedures A Step 1: Identify Waste This compound is a hazardous flammable gas. B Step 2: Segregate Waste Collect in a designated, compatible, and sealed container. Do not mix with other waste types. A->B C Step 3: Label Container Clearly mark with 'Hazardous Waste' and 'this compound'. B->C D Step 4: Safe Storage Store in a secure, ventilated, and cool satellite accumulation area with secondary containment. C->D E Step 5: Contact EHS Notify your institution's Environmental Health & Safety department. D->E F Step 6: Arrange Pickup Schedule collection with a licensed hazardous waste disposal company. E->F G Step 7: Transportation Waste is transported under DOT regulations for flammable gases. F->G H Step 8: Final Disposal Controlled incineration at a permitted facility with flue gas scrubbing. G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Fluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and flammable compounds like 1-Fluoropropane. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure and efficient research environment.

Physical and Chemical Properties

This compound is a colorless, flammable gas at room temperature and is typically stored as a liquefied gas under pressure.[1][2] Understanding its physical properties is the first step toward safe handling.

PropertyValue
Molecular Formula C₃H₇F[3]
Molecular Weight 62.09 g/mol [3]
Boiling Point -2.5 °C[4][5][6]
Melting Point -159 °C[3][4][5][6]
Density 0.782 g/cm³[3][4][5]
Vapor Pressure 1830 mmHg at 25°C[4][6]
Flash Point <21°C[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable gas that can cause skin, eye, and respiratory irritation.[2] It may also cause drowsiness or dizziness.[2] As a simple asphyxiant, it can displace oxygen and lead to rapid suffocation.[2] Contact with the liquefied gas can cause frostbite.[2] Therefore, stringent adherence to PPE protocols is mandatory.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical goggles or safety glasses. A face shield is also recommended.[2]
Skin Protection Protective gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat are essential.[2][7] Cold insulating gloves should be worn when handling the liquefied gas.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, such as a chemical fume hood.[2][7] If ventilation is inadequate, a full-face respirator with an appropriate cartridge should be used.[8]
Foot Protection Safety shoes are recommended.[2]

Safe Handling and Operational Protocol

A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step procedure outlines the key stages of handling this chemical in a laboratory setting.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[2][7]

    • Verify that emergency eye wash stations and safety showers are accessible.[2]

    • Inspect all PPE for integrity before use.

    • Ground all equipment to prevent static discharge.[2][9]

  • Handling :

    • Use only non-sparking tools.[2][9]

    • Securely chain gas cylinders.[2]

    • Avoid contact with skin and eyes.[8]

    • Do not breathe in the gas or vapors.[2]

    • Keep the container tightly closed when not in use.[7]

  • Storage :

    • Store in a dry, cool, and well-ventilated area.[2][8]

    • Protect from sunlight and do not expose to temperatures exceeding 50°C.[2]

    • Store away from incompatible materials such as alkali metals, finely divided metals, strong bases, and strong oxidizing agents.[2]

Accidental Release and First-Aid Measures

In the event of an accidental release, evacuate the area immediately.[2] Eliminate all ignition sources and ensure adequate ventilation.[2][8] Only personnel with appropriate protective equipment should attempt to stop the leak if it is safe to do so.[2]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Skin Contact : For frostbite from liquefied gas, do not rub the affected area.[2] Gently warm the affected area and seek immediate medical attention. For other skin contact, wash with soap and plenty of water.[8]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[2]

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste in accordance with local, state, and federal regulations.[7]

  • Waste Collection :

    • Collect waste in a designated, properly labeled, and sealed container compatible with halogenated hydrocarbons.[7]

    • Do not mix with non-halogenated organic wastes.[7]

  • Disposal Procedure :

    • Arrange for disposal by a licensed hazardous waste disposal company.[7]

    • Controlled incineration with flue gas scrubbing is a possible disposal method.[8]

    • Empty containers should be punctured to render them unusable and then disposed of in a sanitary landfill or through controlled incineration if combustible.[8]

Handling_Workflow_1_Fluoropropane Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep1 Ensure Well-Ventilated Area prep2 Check Emergency Equipment prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Ground Equipment prep3->prep4 handle1 Use Non-Sparking Tools prep4->handle1 handle2 Secure Gas Cylinder handle1->handle2 handle3 Avoid Personal Contact handle2->handle3 handle4 Keep Container Closed handle3->handle4 store1 Cool, Dry, Ventilated Area handle4->store1 store2 Protect from Sunlight & Heat store1->store2 store3 Segregate Incompatibles store2->store3 disp1 Collect in Labeled Container store3->disp1 disp2 Segregate from Other Wastes disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: A flowchart illustrating the key procedural steps for safely handling this compound.

References

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